molecular formula C8H16N2O2 B117261 Piperidin-4-yl ethylcarbamate CAS No. 70724-24-2

Piperidin-4-yl ethylcarbamate

Katalognummer: B117261
CAS-Nummer: 70724-24-2
Molekulargewicht: 172.22 g/mol
InChI-Schlüssel: JIYLLYLKTJCEEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Piperidin-4-yl ethylcarbamate is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperidin-4-yl ethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidin-4-yl ethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

piperidin-4-yl N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-2-10-8(11)12-7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYLLYLKTJCEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608832
Record name Piperidin-4-yl ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70724-24-2
Record name Carbamic acid, ethyl-, 4-piperidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70724-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidin-4-yl ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis Pathways for Ethyl (piperidin-4-yl)carbamate

[1]

Executive Summary & Structural Definition

Target Molecule: Ethyl (piperidin-4-yl)carbamate Chemical Formula:

Molecular Weight:CAS Registry Number:12

Structural Clarification: In medicinal chemistry nomenclature, "Piperidin-4-yl ethylcarbamate" refers to the urethane moiety where the piperidine nitrogen (at C4) is bonded to the carbonyl.

  • Correct Structure: Piperidine-4-NH-C(=O)-O-CH

    
    CH
    
    
    [1]
  • Distinction: This is distinct from Ethyl piperidine-4-carboxylate (an ester) or Ethyl N-phenyl-piperidin-4-ylcarbamate (a fentanyl analog precursor).[1] This guide focuses strictly on the non-controlled primary carbamate building block.

Retrosynthetic Analysis

The synthesis is most logically approached via two primary disconnections: the Amine Route (nucleophilic acyl substitution) and the Acid Route (Curtius rearrangement).

RetrosynthesisTargetEthyl (piperidin-4-yl)carbamate(Target)Inter11-Boc-4-aminopiperidine+ Ethyl ChloroformateInter1->TargetRoute A: CarbamoylationInter21-Boc-isonipecotic acid(Curtius Rearrangement)Inter2->TargetRoute B: CurtiusStart14-PiperidoneStart1->Inter1Reductive AminationStart2Isonipecotic AcidStart2->Inter2Boc Protection

Figure 1: Retrosynthetic tree showing the two dominant pathways to the target scaffold.[1]

Route A: The Carbamoylation Pathway (Primary Protocol)

This is the industry-standard route due to the commercial availability of tert-butyl 4-aminopiperidine-1-carboxylate.[1] It offers high yields (>90%) and operational simplicity.

Phase 1: Preparation of N-Boc-4-aminopiperidine

Note: If starting material is purchased, skip to Phase 2.[1]

Reagents: 4-Piperidone monohydrate, Ammonium acetate, Sodium cyanoborohydride (


Mechanism:3
  • Imine Formation: Dissolve 4-piperidone (1.0 eq) and ammonium acetate (10.0 eq) in dry methanol. Stir at RT for 2 hours to form the imine.

  • Reduction: Cool to 0°C. Add

    
     (0.7 eq) portion-wise. Stir for 12 hours.
    
  • Workup: Quench with conc. HCl (pH < 2) to decompose excess hydride. Neutralize with NaOH (pH > 10). Extract with DCM.

  • Protection: React the crude amine with

    
     (1.1 eq) in dioxane/water to yield 1-Boc-4-aminopiperidine .
    
Phase 2: Acylation with Ethyl Chloroformate

This step installs the ethyl carbamate functionality.

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 1-Boc-4-aminopiperidine (10 mmol, 2.0 g) and dry Dichloromethane (DCM) (20 mL).

  • Base Addition: Add Triethylamine (TEA) (15 mmol, 2.1 mL) or DIPEA. Cool the solution to 0°C under

    
     atmosphere.
    
  • Acylation: Add Ethyl Chloroformate (11 mmol, 1.05 mL) dropwise over 15 minutes. Critical Control Point: Exothermic reaction; maintain T < 5°C to prevent bis-acylation.

  • Reaction: Allow to warm to RT and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1, Ninhydrin stain).

  • Workup: Wash with 1N HCl (cold, 10 mL), sat.

    
    , and brine.[4] Dry over 
    
    
    and concentrate.
  • Yield: Expect ~92-95% of 1-Boc-4-(ethoxycarbonylamino)piperidine as a white solid.[1]

Phase 3: N-Boc Deprotection

Protocol:

  • Dissolve the intermediate from Phase 2 in DCM (10 mL).

  • Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0°C.

  • Stir at RT for 1 hour.

  • Isolation: Concentrate in vacuo. The residue is the TFA salt. To obtain the free base, dissolve in minimal water, basify with

    
    , and extract exhaustively with CHCl
    
    
    /Isopropanol (3:1).

Route B: The Curtius Rearrangement (Scale-Up Alternative)

This route is preferred when starting from Isonipecotic acid (piperidine-4-carboxylic acid) or when avoiding chloroformates on a large scale.[1]

Reagents: 1-Boc-isonipecotic acid, Diphenylphosphoryl azide (DPPA), Ethanol, TEA.[1]

Workflow:

  • Acyl Azide Formation: Dissolve 1-Boc-isonipecotic acid (1.0 eq) in Toluene. Add TEA (1.1 eq) and DPPA (1.1 eq). Stir at RT for 1 hour.

  • Rearrangement: Heat the mixture to 80°C. The acyl azide undergoes thermal decomposition to release

    
     and form the intermediate Isocyanate  (
    
    
    ).
  • Nucleophilic Trap: Add absolute Ethanol (excess, or 5.0 eq) to the hot reaction mixture.

  • Completion: Reflux for 4 hours. The ethanol attacks the isocyanate to form the ethyl carbamate linkage.

  • Purification: Cool, wash with water, and crystallize.

CurtiusWorkflowStep11-Boc-Isonipecotic Acid+ DPPA + TEAStep2Acyl AzideIntermediateStep1->Step2RT, 1hStep3Isocyanate(Heat - N2)Step2->Step380°C, -N2Step4Ethanol TrapStep3->Step4Nucleophilic AddnFinalEthyl (piperidin-4-yl)carbamate (Protected)Step4->FinalReflux

Figure 2: Process flow for the Curtius Rearrangement route.

Comparative Data & Critical Parameters

ParameterRoute A (Chloroformate)Route B (Curtius)
Starting Material 4-AminopiperidineIsonipecotic Acid
Key Reagent Ethyl ChloroformateDPPA / NaN3
Atom Economy HighLower (Loss of N2)
Safety Profile Corrosive (Chloroformates)Explosion Risk (Azides)
Typical Yield 90-95%75-85%
Purity Profile High (Crystallizable)Requires chromatography usually

Critical Control Points (Expertise):

  • Temperature: In Route A, keeping the chloroformate addition < 5°C is vital. Higher temperatures promote the formation of urea byproducts (dimerization of the amine).

  • Stoichiometry: Use exactly 1.05-1.1 eq of Ethyl Chloroformate. Excess leads to N-acylation of the urethane nitrogen (allophanate formation).[1]

  • Quenching: Ensure complete removal of acid chlorides before workup to prevent hydrolysis during the drying phase.

References

  • Synthesis of 4-Amino-substituted piperidines: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research @ CSIR-NIScPR.[1]

  • Curtius Rearrangement Protocols: The Curtius Rearrangement: Applications in Modern Drug Discovery. National Institutes of Health (PMC).

  • Reductive Amination Methodology: An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry / ResearchGate.

  • Fentanyl Analog Structural Context (For Exclusion): List of fentanyl analogues. Wikipedia.

  • General Carbamate Synthesis: Ethyl carbamate and its preparation method. Google Patents (CN100349861C).

Piperidin-4-yl ethylcarbamate CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 70724-24-2 Primary IUPAC Name: Piperidin-4-yl N-ethylcarbamate

Executive Summary & Chemical Identity

Piperidin-4-yl ethylcarbamate (CAS 70724-24-2) is a specialized heterocyclic building block serving as a critical pharmacophore in the synthesis of cardiotonic agents and phosphodiesterase (PDE) inhibitors.[1] It is structurally characterized by a piperidine ring functionalized at the C4 position with an O-linked ethylcarbamate moiety.

This compound is the direct metabolic precursor and synthetic intermediate for Carbazeran (CAS 70724-25-3), a potent PDE2/PDE3 inhibitor. Its precise identification is crucial, as it is frequently confused with its structural isomer, ethyl piperidin-4-ylcarbamate (CAS 64951-36-6), which features an N-linked urethane bond.

Chemical Data Table
PropertySpecification
CAS Number 70724-24-2
IUPAC Name Piperidin-4-yl N-ethylcarbamate
Synonyms Carbamic acid, ethyl-, 4-piperidinyl ester; 4-(Ethylcarbamoyloxy)piperidine
Molecular Formula

Molecular Weight 172.23 g/mol
SMILES CCNC(=O)OC1CCNCC1
Key Isomer Distinct from Ethyl piperidin-4-ylcarbamate (CAS 64951-36-6)

Structural Analysis & Pharmacological Relevance

The pharmacological utility of Piperidin-4-yl ethylcarbamate stems from its dual-functionality:

  • Secondary Amine (Piperidine N1): Acts as a nucleophilic handle for diversification, allowing attachment to aromatic heterocycles (e.g., phthalazines in Carbazeran) or PROTAC linkers.

  • Ethylcarbamate Moiety (C4-O-CO-N): Mimics transition states in ester hydrolysis or interacts with serine residues in enzyme active sites (e.g., cholinesterases or phosphodiesterases).

In the context of Carbazeran , this moiety is responsible for the positive inotropic effects observed in heart failure models.[2] The carbamate group provides metabolic stability relative to a standard ester while maintaining hydrogen-bond donor/acceptor capability essential for binding to the PDE catalytic pocket.

Synthesis Protocol

The synthesis of Piperidin-4-yl ethylcarbamate requires a protection-functionalization-deprotection strategy to ensure regioselectivity at the C4-oxygen rather than the more nucleophilic N1-nitrogen.

Methodology: Isocyanate-Mediated Carbamoylation

This protocol utilizes tert-butyl carbamate (Boc) protection to isolate the N1 position, followed by reaction with ethyl isocyanate.

Reagents:
  • Starting Material: 4-Hydroxypiperidine (CAS 5382-16-1)

  • Protecting Group: Di-tert-butyl dicarbonate (

    
    )
    
  • Carbamoylating Agent: Ethyl isocyanate (

    
    )[2]
    
  • Catalyst: Dibutyltin dilaurate (DBTDL) or Triethylamine (

    
    )[2]
    
  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF)[2]

Step-by-Step Workflow:
  • N-Protection:

    • Dissolve 4-hydroxypiperidine in DCM/NaOH.

    • Add

      
       (1.1 eq) at 0°C. Stir at RT for 4 hours.
      
    • Result: N-Boc-4-hydroxypiperidine (Quantitative yield). This prevents the isocyanate from reacting with the piperidine nitrogen.[2]

  • O-Carbamoylation:

    • Dissolve N-Boc-4-hydroxypiperidine in anhydrous THF under inert atmosphere (

      
      ).
      
    • Add Ethyl isocyanate (1.2 eq) and a catalytic amount of

      
       or DBTDL.[2]
      
    • Reflux at 60°C for 6–12 hours. Monitor via TLC for disappearance of the alcohol.

    • Mechanism: The hydroxyl group attacks the electrophilic carbon of the isocyanate, forming the carbamate linkage.[2]

    • Intermediate: tert-Butyl 4-((ethylcarbamoyl)oxy)piperidine-1-carboxylate.

  • Deprotection:

    • Dissolve the intermediate in DCM.[2]

    • Add Trifluoroacetic acid (TFA) (20% v/v) or 4M HCl in Dioxane.[2] Stir at RT for 1–2 hours.[2]

    • Concentrate in vacuo.[2] Neutralize with saturated

      
       or basic resin to obtain the free base.[2]
      
    • Final Product: Piperidin-4-yl ethylcarbamate.

Synthesis Pathway Diagram

SynthesisPath Start 4-Hydroxypiperidine Step1 N-Boc-4-hydroxypiperidine Start->Step1 Boc2O, NaOH (N-Protection) Step2 N-Boc-Piperidin-4-yl ethylcarbamate Step1->Step2 EtNCO, Et3N, THF (Carbamoylation) Final Piperidin-4-yl ethylcarbamate (CAS 70724-24-2) Step2->Final TFA/DCM (Deprotection)

Figure 1: Synthetic route for Piperidin-4-yl ethylcarbamate via isocyanate coupling.

Applications in Drug Development[2][3][4]

PDE Inhibitor Synthesis (Carbazeran)

Piperidin-4-yl ethylcarbamate is the key intermediate for Carbazeran (UK-31,557).[1][3]

  • Mechanism: The free piperidine nitrogen reacts with 1-chloro-6,7-dimethoxyphthalazine via nucleophilic aromatic substitution (

    
    ).
    
  • Therapeutic Target: Phosphodiesterase inhibition increases intracellular cAMP, enhancing cardiac contractility (inotropic effect).

PROTAC Linker Design

The secondary amine allows this scaffold to serve as a "warhead" or exit vector in Proteolysis Targeting Chimeras (PROTACs).[2] The carbamate group provides a stable, polar spacer that can improve the solubility and permeability of the final degrader molecule.[2]

Muscarinic Receptor Research

Derivatives of 4-substituted piperidines are often explored as antagonists for muscarinic acetylcholine receptors (mAChRs), where the ethylcarbamate moiety mimics the ester functionality of acetylcholine.

References

  • PubChem. (2025).[1][2] Piperidin-4-yl ethylcarbamate (Compound).[1][3][4][5][6][7][8][9][10][11][12] National Library of Medicine.[2] Available at: [Link][2]

  • CAS Common Chemistry. (2025).[1][2][3] Carbazeran (CAS 70724-25-3) and related substructures.[1][3][6] American Chemical Society.[2][3] Available at: [Link][1][2][3][6]

  • Kaye, B. et al. (1984).[2] The metabolism of carbazeran in the dog, rat, and man. Xenobiotica. (Confirming the 4-hydroxypiperidine carbamate structure).

Sources

Technical Whitepaper: Piperidin-4-yl Ethylcarbamate in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological significance, and experimental characterization of Piperidin-4-yl ethylcarbamate .

While often encountered as a synthetic intermediate (CAS 70724-24-2), this structural motif serves as the critical pharmacophore for a class of cardiotonic phosphodiesterase (PDE) inhibitors, most notably Carbazeran . This guide analyzes the moiety's role in cAMP regulation, its unique metabolic interactions with Aldehyde Oxidase (AO), and protocols for its study.

Executive Summary

Piperidin-4-yl ethylcarbamate (P4EC) is a privileged heterocyclic scaffold used in the design of positive inotropic agents and enzyme inhibitors. Biologically, it functions as a phosphodiesterase (PDE) inhibitor pharmacophore , specifically targeting PDE3 and PDE4 isoforms to modulate intracellular cyclic AMP (cAMP) levels.

Its relevance in drug development is twofold:

  • Therapeutic Mechanism: It facilitates calcium influx in cardiomyocytes via the cAMP-PKA pathway, enhancing contractility (inotropy).

  • Metabolic Case Study: When linked to heterocycles (e.g., phthalazine in Carbazeran), it becomes a high-affinity substrate for cytosolic Aldehyde Oxidase (AOX1) . This interaction is historically significant as it led to the clinical failure of Carbazeran due to unforeseen species-specific metabolic clearance, making P4EC derivatives a standard probe for AO activity.

Chemical Identity & Structural Pharmacology

The P4EC moiety consists of a piperidine ring substituted at the 4-position with an ethyl carbamate group.[1]

  • IUPAC Name: Ethyl (piperidin-4-yl)carbamate[1][2]

  • CAS RN: 70724-24-2[3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Key Pharmacophore Features:

    • Piperidine Nitrogen (N1): Acts as the attachment point for lipophilic aromatic domains (LADs) required for high-affinity enzyme binding.

    • Carbamate Linker: Mimics the transition state of ester hydrolysis or interacts with serine residues in the catalytic pocket of hydrolases/esterases.

    • Ethyl Group: Provides steric bulk to occupy hydrophobic pockets within the PDE active site.

Structural Diagram (Graphviz)

The following diagram illustrates the chemical structure and its functional domains.

P4EC_Structure cluster_activity Bioactive Pharmacophore Piperidine Piperidine Ring (Secondary Amine) Position4 C4 Position Piperidine->Position4 Carbamate Carbamate Linker (-NH-CO-O-) Position4->Carbamate Substitution Ethyl Ethyl Group (Hydrophobic Tail) Carbamate->Ethyl Ester Bond

Figure 1: Structural decomposition of the Piperidin-4-yl ethylcarbamate scaffold.

Mechanism of Action (MoA)

In biological systems, the P4EC moiety—particularly when functionalized at the N1 position (as in Carbazeran)—acts as a potent Phosphodiesterase Inhibitor .

The cAMP-PKA Signaling Pathway

The primary mechanism involves the competitive inhibition of PDE3 (cGMP-inhibited) and PDE4 (cAMP-specific) enzymes. By preventing the hydrolysis of cAMP to AMP, P4EC derivatives sustain high intracellular levels of cAMP.

Pathway Cascade:

  • Inhibition: P4EC derivative binds to the catalytic site of PDE3/4.

  • Accumulation: Cytosolic cAMP concentration increases.

  • Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing the catalytic subunits.

  • Phosphorylation: PKA phosphorylates L-type calcium channels (Ca

    
    1.2) and phospholamban (PLN) on the sarcoplasmic reticulum.
    
  • Physiological Output: Increased Ca

    
     influx leads to positive inotropy (stronger heart contraction) and vasodilation.
    
Pathway Visualization

MoA_Pathway Drug P4EC Derivative (e.g., Carbazeran) PDE PDE3 / PDE4 Enzyme Drug->PDE Inhibits AMP 5'-AMP (Inactive) PDE->AMP Catalyzes Hydrolysis cAMP cAMP (Cyclic Adenosine Monophosphate) cAMP->PDE Substrate cAMP->AMP Blocked by Drug PKA Protein Kinase A (PKA) cAMP->PKA Activates CaChannel L-Type Ca2+ Channel PKA->CaChannel Phosphorylates Contract Positive Inotropy (Muscle Contraction) CaChannel->Contract Increases Ca2+ Influx

Figure 2: Signal transduction pathway for P4EC-mediated PDE inhibition.[4]

Metabolic Fate & Aldehyde Oxidase Interaction

A critical aspect of the P4EC moiety in drug development is its metabolic profile. While the carbamate group is relatively stable against plasma esterases, the scaffold often directs the molecule toward Aldehyde Oxidase (AO) when coupled with N-heterocycles.

The Carbazeran Effect

Carbazeran (containing the P4EC moiety) failed in clinical trials because human AO metabolized it significantly faster than the AO in dogs or rats used in preclinical safety studies.

  • Reaction: Hydroxylation of the phthalazine ring (attached to the piperidine nitrogen).

  • Role of P4EC: The P4EC moiety remains intact during this Phase I oxidation but dictates the molecule's orientation within the AO active site.

  • Implication: Researchers now use P4EC-based compounds to screen for species-specific AO activity to avoid similar clinical failures.

Hydrolysis (Secondary Pathway)

In highly acidic environments or presence of specific amidases, the carbamate linkage can hydrolyze:



  • Product: 4-Aminopiperidine derivative (often biologically inactive compared to the parent).

Experimental Protocols

The following protocols are designed for the synthesis and biological evaluation of P4EC derivatives.

Synthesis of Piperidin-4-yl Ethylcarbamate (Intermediate)

Objective: Isolate the pure P4EC scaffold (CAS 70724-24-2) from 4-piperidone.

StepReagentConditionsMechanism
1 1-Benzyl-4-piperidone + EthylamineNaBH(OAc)

, DCE, RT
Reductive Amination to form secondary amine.
2 Ethyl chloroformateEt

N, DCM, 0°C
Carbamoylation of the secondary amine.
3 H

, Pd/C
MeOH, 50 psiHydrogenolysis (Debenzylation) to yield free piperidine.

Validation:

  • 1H NMR (DMSO-d6): Look for ethyl quartet (~4.0 ppm) and triplet (~1.1 ppm), and the piperidine methines.

  • LC-MS: Confirm Mass [M+H]+ = 173.13.

PDE Inhibition Assay (In Vitro)

Objective: Quantify the IC50 of a P4EC derivative against PDE3.

Materials:

  • Recombinant human PDE3A enzyme.

  • Substrate: [3H]-cAMP or fluorescent cAMP analog (e.g., mant-cAMP).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl

    
    , 1.7 mM EGTA.
    

Workflow:

  • Preparation: Dilute P4EC test compounds in DMSO (Final conc < 2%).

  • Incubation: Mix Enzyme + Buffer + Test Compound. Incubate 10 min at 30°C.

  • Initiation: Add [3H]-cAMP substrate. Incubate 20 min.

  • Termination: Add PDESPA beads (Scintillation Proximity Assay) or boil to stop reaction.

  • Measurement: Count CPM. Calculate % inhibition relative to vehicle control.

Self-Validating Control:

  • Include Milrinone (known PDE3 inhibitor) as a positive control. IC50 should fall within 0.5 – 1.0 µM range.

References

  • Kaye, B., et al. (1984). "The metabolism of carbazeran in man, dog, rat and monkey." Xenobiotica. Link

  • Shahid, M., et al. (1989).[4] "Chronotropic and inotropic actions of amrinone, carbazeran and isobutylmethyl xanthine." British Journal of Pharmacology.[4] Link

  • Pryde, D. C., et al. (2017). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 71983, Carbazeran." PubChem. Link

  • Simson Pharma. (2025).[5] "Carbazeran: Chemical Properties and CAS 70724-25-3." Simson Pharma Reference Standards. Link

Sources

Technical Guide: Spectroscopic Profiling of Piperidin-4-yl ethylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic profile of Piperidin-4-yl ethylcarbamate (also known as Piperidin-4-yl N-ethylcarbamate), a critical pharmacophore and metabolite often associated with phosphodiesterase inhibitors like Carbazeran.

Introduction & Structural Definition

Compound: Piperidin-4-yl ethylcarbamate CAS Registry Number: 70724-24-2 (Generic/Related), 64951-36-6 (Isomer caution) Molecular Formula: C


H

N

O

Molecular Weight: 172.23 g/mol SMILES: CCNC(=O)OC1CCNCC1[1][2]

Critical Structural Distinction: It is vital to distinguish this compound from its isomer, Ethyl piperidin-4-ylcarbamate.

  • Target Compound (O-Carbamate): The piperidine ring is attached to the oxygen of the carbamate linkage (

    
    ). This acts as a "reverse" carbamate relative to the piperidine nitrogen.
    
  • Isomer (N-Carbamate): The piperidine ring is attached to the nitrogen of the carbamate linkage (

    
    ).
    

This guide focuses on the O-Carbamate structure (Piperidin-4-yl N-ethylcarbamate), consistent with the specific nomenclature provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the deshielding of the piperidine C4 proton due to the acylation of the hydroxyl group, and the distinct coupling of the N-ethyl side chain.

Solvent: CDCl


 (Deuterated Chloroform) or DMSO-d

. Reference: TMS (

0.00 ppm).
PositionType

(ppm)
Multiplicity

(Hz)
Interpretation
Piperidine H-4 Methine4.75 – 4.85 Septet/m-Diagnostic Peak. Significantly downfield due to O-acylation (O-CO-NH-).
Carbamate NH Amide4.60 – 4.80 Broad s-Exchangeable. Broadening due to quadrupole relaxation of

N.
Ethyl CH

Methylene3.15 – 3.25 Quintet/m~7.0Coupled to both Ethyl-CH

and Carbamate NH.
Piperidine H-2,6 (eq) Methylene3.00 – 3.10 Multiplet-Deshielded by adjacent ring Nitrogen.
Piperidine H-2,6 (ax) Methylene2.60 – 2.70 Multiplet-Distinct axial coupling often observed.
Piperidine NH Amine1.80 – 2.20 Broad s-Chemical shift varies with concentration/water content.
Piperidine H-3,5 Methylene1.50 – 1.90 Multiplet-Complex envelope of axial/equatorial protons.
Ethyl CH

Methyl1.10 – 1.15 Triplet7.0Classic triplet coupled to Ethyl CH

.
PositionType

(ppm)
Interpretation
C=O Carbonyl156.5 Carbamate carbonyl carbon.
Pip C-4 Methine70.5 Diagnostic Peak. Shifted downfield from ~68 ppm (alcohol) due to esterification.
Pip C-2,6 Methylene44.2 Alpha to ring amine.
Ethyl CH

Methylene35.8 Alpha to carbamate nitrogen.
Pip C-3,5 Methylene32.1 Beta to ring amine.
Ethyl CH

Methyl15.2 Terminal methyl group.

Infrared Spectroscopy (IR)

The IR spectrum confirms the presence of the carbamate functionality and the secondary amine.

  • N-H Stretch (Amine/Carbamate): 3300 – 3450 cm

    
     (Broad band, often overlapping).
    
  • C=O Stretch (Carbamate): 1690 – 1715 cm

    
     (Strong, sharp). This is lower than typical esters due to resonance with the nitrogen lone pair.
    
  • Amide II Band: ~1530 – 1550 cm

    
     (N-H bending/C-N stretching mix).
    
  • C-O-C Stretch: 1200 – 1250 cm

    
     (Asymmetric stretch of the ester linkage).
    

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

  • Molecular Ion:

    • ESI (+):

      
       m/z.
      
    • EI:

      
       m/z.[2]
      

Fragmentation Pathway (EI/CID): The fragmentation is driven by the cleavage of the carbamate linkage and the stability of the piperidine ring.

  • McLafferty-like Rearrangement / Elimination: Loss of Ethyl Isocyanate (

    
    , 71 Da).
    
    • Precursor: 172 m/z

      
       Product: 101 m/z  (Piperidin-4-ol radical cation).
      
  • Alpha-Cleavage: Cleavage adjacent to the piperidine nitrogen.

    • Generates characteristic tetrahydropyridine fragments (82/83 m/z ).

Visualization: Fragmentation & NMR Logic

G cluster_nmr NMR Chemical Shift Correlation M Piperidin-4-yl ethylcarbamate [M+H]+: 173 m/z Frag1 Loss of Ethyl Isocyanate (-71 Da) M->Frag1 Carbamate Cleavage Ion1 Piperidin-4-ol Ion [C5H11NO]+: 102 m/z Frag1->Ion1 Frag2 Ring Fragmentation (-H2O / -C2H4) Ion1->Frag2 Ion2 Tetrahydropyridine 82/83 m/z Frag2->Ion2 C4 C4-H (Methine) ~4.8 ppm (Deshielded) Et N-Ethyl CH2 ~3.2 ppm C4->Et NOE Interaction (Spatial Proximity)

Figure 1: Mass spectrometry fragmentation pathway and key NMR spatial correlations.

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectra, follow this preparation protocol:

  • Solvent Selection: Use DMSO-d

    
      if the compound is in salt form (e.g., Hydrochloride) to ensure solubility and distinct NH peaks. Use CDCl
    
    
    
    for the free base to observe coupling patterns clearly.
  • Concentration:

    • 1H NMR: Dissolve 5–10 mg in 0.6 mL solvent.

    • 13C NMR: Dissolve 20–30 mg in 0.6 mL solvent.

  • D

    
    O Exchange (Optional):  Add 1 drop of D
    
    
    
    O to the NMR tube and shake.
    • Result: The signals at ~4.7 ppm (Carbamate NH) and ~2.0 ppm (Piperidine NH) will disappear, confirming their identity as exchangeable protons.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20569908, Piperidin-4-yl ethylcarbamate. Retrieved from [Link]

  • Dunn, P. J., et al. (2011).Synthesis of Carbazeran and Related Compounds. Journal of Medicinal Chemistry.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.

Sources

Technical Monograph: Solubility and Stability of Piperidin-4-yl Ethylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Piperidin-4-yl ethylcarbamate (Systematic name: Ethyl N-(piperidin-4-yl)carbamate) is a critical bifunctional intermediate used in the synthesis of complex pharmaceutical agents, including PROTAC linkers, NMDA receptor antagonists, and bacterial topoisomerase inhibitors.[1] Its structure features a secondary amine (piperidine ring) and a carbamate moiety.[2][3]

This guide provides a rigorous analysis of its physicochemical behavior, focusing on the "Amine Switch" mechanism that governs its solubility and the hydrolytic stability of the carbamate linkage.[2]

Chemical Profile
PropertyDetail
IUPAC Name Ethyl N-(piperidin-4-yl)carbamate
Common Name Piperidin-4-yl ethylcarbamate
CAS Number 64951-36-6 (Free Base) / 64951-38-8 (HCl Salt)
Molecular Formula C₈H₁₆N₂O₂
Molecular Weight 172.23 g/mol
SMILES CCOC(=O)NC1CCNCC1
pKa (Calculated) ~10.8 (Piperidine NH), ~13.5 (Carbamate NH)
LogP (Predicted) 0.4 – 0.8 (Hydrophilic)
Physical State White to off-white solid (Salt) or viscous oil/low-melting solid (Free Base)

Physicochemical Stability & Degradation Pathways

The stability of Piperidin-4-yl ethylcarbamate is dictated by two competing reactivities: the nucleophilicity of the secondary amine and the electrophilicity of the carbamate carbonyl.

Hydrolytic Stability (The Carbamate Linkage)

Carbamates are generally more stable than esters but less stable than amides.[2]

  • Neutral pH (pH 6–8): High stability.[2] Half-life (

    
    ) > 2 years at 25°C.[2]
    
  • Acidic Conditions (pH < 2): Susceptible to hydrolysis, yielding Piperidin-4-amine , Ethanol , and CO₂ .[2] This reaction is accelerated by heat (>60°C).[2]

  • Basic Conditions (pH > 10): Slower hydrolysis compared to acid, but prolonged exposure to strong bases (e.g., 1M NaOH) will cleave the carbamate.[2]

Oxidative & Reactivity Risks (The Secondary Amine)

The piperidine nitrogen is the primary site of instability in the free base form.[2]

  • N-Oxidation: Exposure to peroxides or air over long periods can lead to the N-oxide.

  • Carbamylation (The "Air" Trap): Secondary amines are nucleophilic and can react with atmospheric CO₂ to form carbamic acid salts (carbamates) on the ring nitrogen, appearing as "crust" on the material.[2]

  • Amide Formation: In drug synthesis, this amine is the intended nucleophile.[2] It must be protected (e.g., Boc, Cbz) if reactions target other parts of the molecule.[2]

Degradation Pathway Diagram

The following diagram illustrates the primary degradation routes.

DegradationPathways Parent Piperidin-4-yl ethylcarbamate (C8H16N2O2) AcidHydrolysis Acid Hydrolysis (pH < 2, Heat) Parent->AcidHydrolysis Oxidation Oxidation (Peroxides/Air) Parent->Oxidation CO2_Adduct Carbamic Acid Salt (Atmospheric CO2) Parent->CO2_Adduct Slow (Solid State) Product1 Piperidin-4-amine + Ethanol + CO2 AcidHydrolysis->Product1 Product2 N-Oxide Derivative Oxidation->Product2 Product3 Ammonium Carbamate (Reversible Solid) CO2_Adduct->Product3

Figure 1: Primary degradation pathways including irreversible hydrolysis and reversible CO₂ adduct formation.[2]

Solubility Profile & The "Amine Switch"

Solubility is heavily pH-dependent due to the piperidine nitrogen (pKa ~10.8).

Solubility Mapping
Solvent SystemSolubility (Free Base)Solubility (HCl Salt)Mechanism
Water (pH 7) Moderate (< 10 mg/mL)High (> 100 mg/mL) Ionization of amine
0.1 M HCl High (> 50 mg/mL) HighFull protonation
PBS (pH 7.4) Low-ModerateHighPartial protonation
DMSO High (> 100 mg/mL)HighPolar aprotic solvation
Methanol/Ethanol HighHighH-bonding capability
DCM/Chloroform HighLowLipophilicity of ethyl group
Formulation Strategy

For biological assays, do not dissolve the free base directly in neutral buffer.[2] It may precipitate or form a colloidal suspension.[2]

  • Recommended Vehicle: Dissolve in DMSO first to create a stock (e.g., 100 mM), then dilute into the assay buffer.[2]

  • Salt Screening: If aqueous solubility is required without organic co-solvents, convert the free base to the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt in situ by adding 1 equivalent of acid.[2]

Experimental Protocols

Protocol: Thermodynamic Solubility Determination

This self-validating workflow ensures that "insolubility" is not actually a kinetic artifact or pH mismatch.

SolubilityWorkflow Start Start: Weigh 5 mg Compound SolventAdd Add 0.5 mL Solvent (Buffer/Water/Organic) Start->SolventAdd Vortex Vortex (1 min) & Sonicate (5 min) SolventAdd->Vortex Check1 Visual Inspection: Clear Solution? Vortex->Check1 Soluble Soluble (Calculate Conc.) Check1->Soluble Yes Filter Centrifuge/Filter Supernatant Check1->Filter No (Precipitate) pH_Check Check pH of Supernatant (Critical for Free Base) Filter->pH_Check HPLC HPLC-UV/MS Quantification pH_Check->HPLC

Figure 2: Step-by-step workflow for accurate solubility determination, emphasizing pH verification.

Handling & Storage Guidelines
  • Hygroscopicity: The HCl salt is likely hygroscopic.[2] Store in a desiccator.

  • Inert Atmosphere: Store the free base under Argon/Nitrogen to prevent reaction with atmospheric CO₂ (carbamate formation) and oxidation.[2]

  • Re-Validation: Before use in critical synthesis, verify purity via 1H NMR . Look for the ethyl quartet (~4.1 ppm) and the piperidine ring protons.[2] A shift in the multiplet integration often signals hydrolysis or salt formation.[2]

References

  • Fisher Scientific. Ethyl N-(piperidin-4-yl)carbamate CAS 64951-36-6 Datasheet. Retrieved from

  • BLD Pharm. Product Analysis: Ethyl piperidin-4-ylcarbamate (CAS 64951-36-6).[4][5] Retrieved from

  • Vacondio, F., et al. (2015).[2] "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry. (Contextual grounding on carbamate stability).

  • PubChem. Compound Summary for Ethyl 4-piperidinecarboxylate (Analogous physicochemical data). Retrieved from

Sources

Discovery of Piperidin-4-yl ethylcarbamate as a pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Piperidin-4-yl ethylcarbamate pharmacophore, tracing its evolution from a potent phosphodiesterase (PDE) inhibitor to a privileged scaffold in covalent enzyme inhibition.[1][2] It highlights critical lessons in species-specific metabolism and modern applications in endocannabinoid modulation.[1][2]

From Metabolic Liability to Covalent Targeting: A Technical Guide

Executive Summary

The Piperidin-4-yl ethylcarbamate moiety is a bifunctional pharmacophore used in medicinal chemistry to target enzymes requiring precise hydrophobic and hydrogen-bonding interactions.[1][2] Historically known as the core of Carbazeran (a PDE inhibitor), it represents a classic case study in drug development failure due to species-specific Aldehyde Oxidase (AO) metabolism.[2] However, the scaffold has seen a renaissance in the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors, where the carbamate functionality is repurposed as a selective "suicide" warhead.

This guide details the structural activity relationships (SAR), metabolic pitfalls, and synthetic protocols necessary for utilizing this scaffold effectively.

Structural & Mechanistic Profile

The Pharmacophore Architecture

The scaffold consists of a piperidine ring substituted at the 4-position with an ethyl carbamate group. Its efficacy stems from three distinct structural zones:

ZoneStructural ElementFunction
A Ethyl Carbamate (

)
Binding/Warhead: Acts as a dual H-bond donor/acceptor.[1][2] In FAAH inhibitors, it serves as the electrophilic trap for the catalytic serine.
B Piperidine Ring Linker/Scaffold: Provides a rigid spacer that directs the carbamate into the active site while maintaining optimal solubility and pKa (~8.5–9.5 for the secondary amine).
C N-Substituent (Variable)Selectivity Driver: Usually a heteroaromatic ring (e.g., phthalazine, pyridine) that engages peripheral hydrophobic pockets.[2]
Mechanism of Action: Two Distinct Modes

The biological activity of this pharmacophore depends entirely on the target context:

  • Non-Covalent PDE Inhibition (Carbazeran Mode):

    • Target: Phosphodiesterase (PDE2/PDE5).[2][3]

    • Mechanism: The ethyl carbamate occupies the substrate-binding pocket, mimicking the phosphate/ribose region of cGMP. The interaction is purely non-covalent (hydrogen bonding and Van der Waals).

  • Covalent FAAH Inhibition (SA-47 Mode):

    • Target: Fatty Acid Amide Hydrolase (FAAH).[2][4][5]

    • Mechanism: The carbamate carbonyl undergoes nucleophilic attack by the catalytic Ser241 residue.[6] This results in the carbamoylation of the enzyme (acyl-enzyme intermediate), irreversibly (or slowly reversibly) inhibiting hydrolysis of Anandamide.

The Carbazeran Case Study: A Metabolic Trap

Carbazeran (UK-31,557) was a potent cardiotonic agent designed to increase cardiac contractility via PDE inhibition.[1][2] Its failure is a critical lesson in Aldehyde Oxidase (AO) metabolism.[2]

The "Species Gap"

During preclinical development, Carbazeran showed excellent potency and stability in rats and dogs . However, in Phase I human trials, plasma levels were negligible despite high doses.[2]

  • The Culprit: Human Aldehyde Oxidase (hAO1), a cytosolic molybdoenzyme.

  • The Reaction: hAO1 rapidly oxidizes the C4 position of the phthalazine ring (attached to the piperidine nitrogen) to a 4-oxo metabolite (4-hydroxycarbazeran).

  • The Consequence: The 4-oxo metabolite is virtually inactive against PDE.[1] Rats and dogs have low or different AO specificity for this substrate, leading to a "false positive" in preclinical efficacy models.

Metabolic Pathway Diagram

The following diagram illustrates the metabolic fate of Carbazeran and the mechanistic divergence in FAAH inhibitors.

G cluster_0 The Carbazeran Trap (PDE Inhibition) cluster_1 The FAAH Renaissance (Covalent) Carbazeran Carbazeran (Active PDE Inhibitor) AO Human Aldehyde Oxidase (hAO1) Carbazeran->AO Metabolite 4-Oxo-Carbazeran (Inactive) AO->Metabolite Oxidation at Phthalazine C4 SA47 SA-47 / SA-72 (FAAH Inhibitor) Ser241 FAAH Active Site (Ser241) SA47->Ser241 Nucleophilic Attack Complex Carbamoylated Enzyme (Irreversible Inhibition) Ser241->Complex Acylation

Caption: Divergent fates of the scaffold. Top: Metabolic inactivation by AO in humans.[1][2] Bottom: Therapeutic covalent modification of FAAH.

Experimental Protocols

Synthesis of Piperidin-4-yl Ethylcarbamate Core

This protocol describes the synthesis of the core intermediate, avoiding the phthalazine liability.

Reagents:

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate (Starting Material)[1][2]

  • Ethyl isocyanate[1][2]

  • Dibutyltin dilaurate (Catalyst)[2]

  • Toluene (Solvent)[2]

  • TFA/DCM (Deprotection)[2]

Step-by-Step Methodology:

  • Carbamate Formation:

    • Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (10 mmol) in anhydrous toluene (50 mL).

    • Add ethyl isocyanate (12 mmol) and catalytic dibutyltin dilaurate (0.1 mmol).

    • Reflux the mixture at 110°C for 4 hours under nitrogen atmosphere.

    • Monitor: TLC (EtOAc/Hexane 1:1) should show consumption of alcohol.[2]

    • Workup: Concentrate in vacuo. Purify residue via silica gel flash chromatography to yield the Boc-protected intermediate.

  • N-Deprotection:

    • Dissolve the intermediate in DCM (20 mL).

    • Add TFA (5 mL) dropwise at 0°C. Stir at room temperature for 2 hours.

    • Neutralization: Concentrate to remove excess TFA.[1][2] Redissolve in DCM and wash with sat.[2] NaHCO₃.

    • Isolation: Dry organic layer over MgSO₄ and concentrate to yield Piperidin-4-yl ethylcarbamate as a free base or HCl salt.[1][2]

The "Litmus Test" for Aldehyde Oxidase Liability

Before advancing any N-heterocyclic derivative of this pharmacophore, it is mandatory to screen for AO metabolism.

Assay Protocol:

  • System: Human Liver Cytosol (HLC) (AO is cytosolic, not microsomal like CYPs).[2]

  • Control: Phthalazine or Carbazeran (Positive Control), Raloxifene (Negative Control).[2]

  • Incubation:

    • Prepare 1 µM test compound in phosphate buffer (pH 7.4).

    • Add HLC (1 mg protein/mL).[2]

    • Incubate at 37°C.

    • Sample at 0, 15, 30, and 60 min.[2]

  • Analysis: Quench with cold acetonitrile containing internal standard. Analyze parent depletion via LC-MS/MS.

  • Interpretation: >20% depletion in 60 min indicates high AO liability.[1][2] Structural modification (e.g., blocking the C4 position with a methyl group) is required.

Modern Applications: FAAH Inhibition

In the context of SA-47 and related compounds, the piperidin-4-yl ethylcarbamate scaffold acts as a delivery system for the carbamate warhead.[1]

  • Selectivity: Unlike promiscuous carbamates (e.g., URB597), the piperidine spacer in SA-47 confers high selectivity for FAAH over other serine hydrolases like MAGL or AChE.[2]

  • Therapeutic Potential: Modulation of endocannabinoid levels (Anandamide) for the treatment of neuropathic pain and anxiety without the psychotropic effects of direct CB1 agonists.

Quantitative Comparison of Inhibitors
CompoundTargetIC50 (nM)MechanismMetabolic Stability (Human)
Carbazeran PDE~100CompetitiveLow (AO sensitive)
SA-47 FAAH20Covalent (Carbamoylation)High (Optimized)
URB597 FAAH5CovalentModerate (Promiscuous)

References

  • Kaye, B., et al. (1984).[2] "The metabolism of carbazeran in man, rat, dog and monkey." Xenobiotica. Link

  • Pryde, D. C., et al. (2010).[2] "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[2] Journal of Medicinal Chemistry. Link[2]

  • Sanofi-Aventis. (2008).[1][2] "Piperidine derivatives as FAAH inhibitors."[1][2] Patent WO2008022906.[1][2] Link[2]

  • Ahn, K., et al. (2011).[2] "Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain."[2][7] Chemistry & Biology. Link

  • Zhang, D., et al. (2014).[2] "A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes." Journal of Medicinal Chemistry. Link[2]

Sources

Technical Whitepaper: Therapeutic Targeting of Piperidin-4-yl Ethylcarbamate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic landscape for Piperidin-4-yl ethylcarbamate analogs. This analysis synthesizes current medicinal chemistry regarding serine hydrolase inhibition, specifically within the context of neurodegenerative and nociceptive pathways.

Executive Summary: The Privileged Scaffold

The piperidin-4-yl carbamate moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets depending on specific substituent modifications.

While the piperidine ring ensures favorable pharmacokinetic properties (solubility, membrane permeability), the ethylcarbamate functionality acts as a reactive "warhead." This group is electrophilic, allowing it to interact covalently or non-covalently with the catalytic serine residues of various hydrolase enzymes.

Primary Therapeutic Indications:

  • Alzheimer’s Disease (AD): Via inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[1][2]

  • Pain & Anxiety: Via inhibition of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[3]

  • Neuroprotection: Via dual-inhibition of Monoamine Oxidase B (MAO-B).

Target Class A: Cholinesterases (AChE & BuChE)

Mechanism of Action: Pseudo-Irreversible Inhibition

The most established target for ethylcarbamate analogs is the cholinergic system. Similar to the drug rivastigmine , piperidin-4-yl ethylcarbamates function as pseudo-irreversible inhibitors.

  • Recognition: The protonated nitrogen of the piperidine ring binds to the Catalytic Anionic Site (CAS) of the enzyme, mimicking the quaternary ammonium of acetylcholine.

  • Carbamoylation: The carbamate carbonyl carbon undergoes nucleophilic attack by the hydroxyl group of the catalytic serine (Ser203 in AChE).

  • Hydrolysis Resistance: The resulting carbamoylated enzyme complex hydrolyzes much slower (minutes to hours) than the acetylated enzyme (microseconds), effectively sequestering the enzyme and elevating synaptic acetylcholine levels.

Structural Optimization (SAR)
  • The Ethyl Group: Essential for optimal steric fit within the AChE acyl pocket. Bulky aryl groups at this position often reduce AChE potency but increase FAAH potency (see Section 3).

  • N-Substitution: Introducing a benzyl or propargyl group at the piperidine nitrogen (N1) allows for dual binding at the Peripheral Anionic Site (PAS) , significantly enhancing potency and reducing amyloid-beta aggregation.

Experimental Protocol: Ellman’s Assay for AChE/BuChE Inhibition

A self-validating colorimetric protocol to determine IC50 values.

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh) or Butyrylthiocholine iodide (BTCh).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB / Ellman’s Reagent).

  • Enzyme: Electrophorus electricus AChE or Equine Serum BuChE.

Workflow:

  • Preparation: Dissolve test compounds (Piperidin-4-yl analogs) in DMSO (keep final DMSO <1%).

  • Incubation: In a 96-well plate, add 150 µL Buffer, 20 µL Enzyme solution, and 10 µL Test Compound. Incubate at 25°C for 5 minutes (allows non-covalent binding).

  • Reaction Initiation: Add 10 µL of DTNB/Substrate mixture (1:1 ratio of 10mM DTNB and 15mM ATCh).

  • Detection: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.

  • Validation: The formation of the yellow thionitrobenzoate anion is directly proportional to enzyme activity.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Target Class B: Endocannabinoid Hydrolases (FAAH & MAGL)

Mechanism: The "Tunable" Warhead

Recent research identifies piperidine carbamates as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH) . FAAH degrades anandamide (AEA), an endogenous cannabinoid.[4] Inhibiting FAAH elevates AEA levels, producing analgesia and anxiolysis without the psychotropic side effects of direct CB1 agonists.

The Selectivity Switch:

  • AChE Preference: Small alkyl carbamates (e.g., N-ethyl-N-methyl).[5]

  • FAAH Preference: Modifying the ethyl group to a lipophilic biaryl or O-aryl moiety shifts selectivity toward FAAH. The piperidine ring occupies the acyl chain-binding pocket of FAAH.

Experimental Protocol: Fluorometric FAAH Activity Assay

High-sensitivity assay using a fluorogenic substrate.

Reagents:

  • Substrate: AMC-Arachidonoyl Amide (AA-AMC).

  • Enzyme: Recombinant Human FAAH-1.

  • Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA.

Workflow:

  • Blanking: Prepare "No Enzyme" control wells to account for spontaneous hydrolysis.

  • Compound Addition: Add 10 µL of piperidine analog (variable concentration) to black 96-well plates.

  • Enzyme Addition: Add 40 µL of FAAH (approx 20 ng/well). Incubate 10 mins.

  • Substrate Injection: Add 50 µL of AA-AMC (final conc. 10 µM).

  • Kinetic Read: Measure fluorescence (Ex: 340 nm / Em: 460 nm) for 60 minutes.

  • Data Analysis: The release of 7-amino-4-methylcoumarin (AMC) indicates enzyme activity.

Emerging Strategy: Dual MAO-B / AChE Inhibition

For complex neurodegenerative profiles, "Single-Target" drugs often fail. Piperidin-4-yl ethylcarbamates can be engineered into Multi-Target-Directed Ligands (MTDLs) .

  • Logic: By attaching a propargyl group to the piperidine nitrogen, the molecule gains Monoamine Oxidase B (MAO-B) inhibitory activity (neuroprotective) while retaining AChE inhibition (symptomatic relief).

  • Synergy: The carbamate moiety inhibits AChE, while the propargylamine moiety covalently binds the FAD cofactor of MAO-B.

Visualizing the Mechanism & Workflow

Diagram 1: Mechanism of Covalent Serine Hydrolase Inhibition

This diagram illustrates the "Suicide Substrate" mechanism common to both AChE and FAAH inhibition by carbamates.

CarbamateMechanism Drug Piperidin-4-yl Ethylcarbamate Complex Michaelis Complex Drug->Complex Binding (Kd) Enzyme Serine Hydrolase (AChE or FAAH) Enzyme->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack (Serine-OH) AcylEnzyme Carbamoylated Enzyme (Inactive) Transition->AcylEnzyme Covalent Bond Formation LeavingGroup Leaving Group (Piperidine Alcohol) Transition->LeavingGroup Release AcylEnzyme->Enzyme Slow Hydrolysis (Recovery)

Caption: The carbamate moiety acts as a suicide substrate, covalently modifying the catalytic serine residue and temporarily inactivating the enzyme.

Diagram 2: Screening Workflow for Selectivity

This logic flow guides the researcher in classifying a new analog based on assay results.

ScreeningWorkflow Start Synthesized Analog (Piperidin-4-yl Carbamate) Ellman Assay 1: Ellman's (AChE/BuChE) Start->Ellman FAAH_Assay Assay 2: Fluorometric (FAAH) Start->FAAH_Assay Result1 High AChE Inhibition Low FAAH Inhibition Ellman->Result1 IC50 < 1µM Result3 Dual Inhibition Ellman->Result3 Result2 High FAAH Inhibition Low AChE Inhibition FAAH_Assay->Result2 IC50 < 100nM FAAH_Assay->Result3 Target1 Target: Alzheimer's (Symptomatic) Lead Candidate Result1->Target1 Target2 Target: Pain/Anxiety Lead Candidate Result2->Target2 Target3 Target: Complex Neurodegeneration (MTDL Profile) Result3->Target3

Caption: Decision matrix for classifying piperidine carbamates based on enzymatic selectivity profiles.

Summary of Key Data Points

ParameterCholinesterase (AChE) TargetFAAH Target
Preferred Carbamate N-ethyl-N-methyl carbamateN-aryl or O-aryl carbamate
Piperidine Substitution N-benzyl (PAS binding)N-biaryl (Lipophilic pocket)
Mechanism Pseudo-irreversible (Slow hydrolysis)Irreversible (Covalent)
Therapeutic Goal Increase AcetylcholineIncrease Anandamide
Key Reference Bajda et al., 2021 [1]Long et al., 2010 [2]

References

  • Bajda, M., et al. (2021).[5] "4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B." International Journal of Molecular Sciences. Available at: [Link]

  • Long, J. Z., et al. (2010).[6] "Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases." Journal of Medicinal Chemistry. Available at: [Link]

  • Kratky, M., et al. (2016). "Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates." Molecules. Available at: [Link]

  • Lazarevic, J., et al. (2011).[7] "4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases." Journal of Medicinal Chemistry. Available at: [Link]

  • Ahn, K., et al. (2011). "Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH)." PNAS.[7] Available at: [Link]

Sources

In Silico Modeling of Piperidin-4-yl Ethylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structure-Based Drug Design in Neurotherapeutics

Executive Summary

This guide details the computational workflow for modeling Piperidin-4-yl ethylcarbamate derivatives , a chemical class prioritized in Alzheimer’s Disease (AD) drug discovery. These molecules are designed as dual-binding Acetylcholinesterase (AChE) inhibitors . The piperidine moiety typically targets the Catalytic Anionic Site (CAS), while the ethylcarbamate chain extends toward the Peripheral Anionic Site (PAS) or acts as a pseudo-irreversible inhibitor warhead.

This document moves beyond standard docking tutorials, focusing on the specific stereoelectronic challenges of this scaffold, including amine protonation states, carbamate planarity, and the flexibility of the AChE gorge.

Part 1: Chemical Rationale & Target Landscape

The Pharmacophore Strategy

The design logic for Piperidin-4-yl ethylcarbamates rests on bridging the 20 Å deep active site gorge of AChE.

  • The Anchor (Piperidine): At physiological pH (7.4), the piperidine nitrogen is protonated (

    
    ). This cation mimics the quaternary ammonium of acetylcholine, forming cation-
    
    
    
    interactions with Trp84 in the CAS.
  • The Linker/Warhead (Ethylcarbamate): The carbamate moiety serves two potential roles:

    • H-Bonding: Interacting with the oxyanion hole or Phe295 .

    • Covalent Potential: In specific designs, the carbamate carbonyl can undergo nucleophilic attack by Ser200 , leading to carbamoylation (pseudo-irreversible inhibition).

Target Selection (PDB Strategy)

Blindly selecting a PDB structure introduces significant error. For this scaffold, you must select a crystal structure that exhibits an "open" gorge conformation suitable for bulky ligands.

PDB IDOrganismResolutionLigand ContextUsage Recommendation
1EVE T. californica2.50 ÅDonepezil (E2020)Gold Standard. The gorge is expanded; ideal for piperidine-based dual binders.
4EY7 H. sapiens2.30 ÅDonepezilBest for human homology accuracy; confirms Trp286 orientation.
1Gqr T. californica2.35 ÅRivastigmineUse only if modeling the covalent carbamoylated intermediate.

Part 2: Computational Workflow

The following diagram outlines the integrated workflow. Note the critical "DFT Optimization" step for the ligand, which is often skipped in lower-quality studies but is essential for carbamate planarity.

G Start Start: 2D Structure Generation DFT Ligand Prep: DFT Optimization (B3LYP/6-31G*) Start->DFT Fix Geometry Dock Molecular Docking (AutoDock Vina / Glide) DFT->Dock .pdbqt conversion ProtPrep Protein Prep: PDB 1EVE (Remove H2O, Add Polar H) Grid Grid Generation (Center: CAS & PAS) ProtPrep->Grid Grid->Dock MD MD Simulation (100 ns) (GROMACS / Desmond) Dock->MD Best Pose Analysis Analysis: RMSD, MM-PBSA, H-Bond Occupancy MD->Analysis

Figure 1: Integrated in silico workflow for cholinesterase inhibitors.

Part 3: Step-by-Step Protocols

Ligand Preparation (The "Carbamate Rule")

Standard force fields often fail to enforce the strict planarity of the carbamate nitrogen-carbonyl bond due to resonance.

  • Generate 3D conformers: Use RDKit or OpenBabel.

  • DFT Optimization: Perform geometry optimization using Gaussian or ORCA.

    • Functional/Basis Set:B3LYP/6-31G *.

    • Objective: Ensure the

      
       dihedral angle is near 
      
      
      
      or
      
      
      .
  • Protonation: Explicitly protonate the piperidine nitrogen (N1) to charge +1.

Molecular Docking Protocol

Software: AutoDock Vina (Open Source) or Glide (Schrödinger).

Grid Box Definition (Critical): You cannot focus solely on the active site. The box must encompass the entire gorge to capture dual binding.

  • Center: Midpoint between Trp84 (CAS) and Trp286 (PAS).

  • Dimensions:

    
     Å.
    

The "Trp286 Flexibility" Problem: The PAS residue Trp286 is highly flexible (gating mechanism). Rigid receptor docking often produces false negatives.

  • Solution: Enable Side-Chain Flexibility for Trp286, Tyr124, and Tyr337 during docking. This allows the "door" to open for the ethylcarbamate tail.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the piperidine stays anchored in the CAS while the carbamate tail fluctuates.

System Setup (GROMACS):

  • Force Field: CHARMM36m (best for protein-ligand) or GAFF2 (for ligand).

  • Solvation: TIP3P water model; cubic box with 1.0 nm buffer.

  • Neutralization: Add

    
     and 
    
    
    
    to 0.15 M (physiological ionic strength).

Production Run:

  • Time: Minimum 50 ns (100 ns recommended).

  • Ensemble: NPT (310 K, 1 bar).

Success Criteria (Data Analysis): Summarize your MD trajectory using the following metrics. If your ligand fails these, it is likely a false positive.

MetricAcceptable RangeInterpretation
Ligand RMSD < 2.5 ÅLigand remains stable in the binding pocket.
Protein RMSD < 3.0 ÅEnzyme structure does not unfold or distort.
H-Bond Occupancy > 40%Key bonds (e.g., with Tyr124) exist for >40% of the simulation time.
Distance (N+ ... Trp84) 3.5 - 4.5 ÅMaintains cation-

interaction in the CAS.

Part 4: ADMET Profiling (CNS Specificity)

For Alzheimer's drugs, Blood-Brain Barrier (BBB) penetration is the primary filter.

Tool: SwissADME / pkCSM.

Key Parameters for Piperidin-4-yl Ethylcarbamates:

  • LogBB: Must be

    
     (preferably 
    
    
    
    for high brain distribution).
  • P-gp Substrate: Ideally "No". P-glycoprotein efflux is a major failure mode for piperidine derivatives.

  • Topological Polar Surface Area (TPSA): Must be

    
     Ų for CNS entry.
    

Part 5: Mechanism of Interaction

The following diagram visualizes the dual-binding mechanism validated by the protocols above.

Interactions cluster_CAS Catalytic Anionic Site (CAS) cluster_PAS Peripheral Anionic Site (PAS) Ligand Piperidin-4-yl Ethylcarbamate Trp84 Trp84 (Anionic/Pi) Ligand->Trp84 Cation-Pi (Piperidine N+) His447 His447 (Catalytic) Ligand->His447 H-Bond (Carbonyl O) Trp286 Trp286 (Gating) Ligand->Trp286 Pi-Pi Stacking (Carbamate Tail) Tyr72 Tyr72

Figure 2: Molecular interaction map showing the dual-binding mode spanning CAS and PAS.

References

  • Kryger, G., et al. (1999). Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs. Structure, 7(3), 297-307.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25.

  • Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry, 55(22), 10282-10286.

Piperidin-4-yl ethylcarbamate as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Piperidin-4-yl Ethylcarbamate in Drug Discovery

Part 1: Executive Summary

Piperidin-4-yl ethylcarbamate (CAS: 70724-25-3 for the Carbazeran derivative context; generic building block typically available as the hydrochloride salt) represents a privileged scaffold in medicinal chemistry. Structurally characterized by a basic piperidine ring substituted at the 4-position with an O-linked ethylcarbamate moiety (


), this motif offers a unique balance of physicochemical properties.

Unlike its isomer, ethyl piperidin-4-ylcarbamate (where the carbamate is N-linked to the ring), this scaffold places the carbamate nitrogen distal to the ring, creating a distinct hydrogen-bonding vector. It gained prominence through Carbazeran , a phosphodiesterase (PDE) inhibitor, and has since evolved into a versatile building block for PROTAC linkers and GPCR ligands. This guide details the synthetic accessibility, reactivity profiles, and medicinal utility of this scaffold.[1]

Part 2: Chemical Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of two distinct functional domains:

  • The Piperidine Core (Secondary Amine):

    • pKa: ~10.8 (typical for 4-substituted piperidines).

    • Role: Provides high aqueous solubility and serves as the primary handle for diversification (N-alkylation, acylation, reductive amination). It often acts as a lysosomotropic anchor or interacts with Asp/Glu residues in receptor binding pockets.

  • The Ethylcarbamate Tail (Carbamate Ester):

    • Motif:

      
      .
      
    • Role: Acts as a neutral hydrogen bond donor (NH) and acceptor (C=O, -O-). The ethyl group provides a small hydrophobic cap, often filling specific hydrophobic sub-pockets (e.g., in PDE enzymes).

Isomeric Distinction (Critical)

Researchers must distinguish between the two common "carbamate piperidine" building blocks:

  • Target of this Guide: Piperidin-4-yl ethylcarbamate (

    
    ). The piperidine oxygen is the ester linkage.
    
  • Isomer: Ethyl piperidin-4-ylcarbamate (

    
    ). The piperidine nitrogen is part of the carbamate.[2][3][4][5]
    

Part 3: Synthetic Pathways

The synthesis of Piperidin-4-yl ethylcarbamate is most efficiently achieved via the reaction of protected 4-hydroxypiperidine with ethyl isocyanate.

Synthesis Flowchart (Graphviz)

SynthesisRoute Start 4-Hydroxypiperidine Step1 N-Protection (Boc-anhydride) Start->Step1 Inter1 N-Boc-4-hydroxypiperidine Step1->Inter1 Step2 Carbamoylation (Ethyl Isocyanate, Et3N) Inter1->Step2 Reflux, THF Inter2 N-Boc-Piperidin-4-yl ethylcarbamate Step2->Inter2 Step3 Deprotection (HCl/Dioxane or TFA) Inter2->Step3 Final Piperidin-4-yl ethylcarbamate (Salt) Step3->Final

Alternative Route (Non-Isocyanate)

For labs avoiding isocyanates, an activated carbonate strategy can be employed:

  • Activation of N-Boc-4-hydroxypiperidine with 1,1'-Carbonyldiimidazole (CDI) .

  • Displacement of the imidazole with Ethylamine hydrochloride .

Part 4: Medicinal Chemistry Applications

Case Study: Carbazeran (PDE Inhibitor)

Carbazeran (UK-31,557) utilizes this scaffold to inhibit phosphodiesterase enzymes (PDE2/PDE3), treating heart failure.

  • Mechanism: The piperidine nitrogen is attached to a phthalazine core. The ethylcarbamate moiety extends into the solvent-accessible region of the PDE active site, forming critical H-bonds that stabilize the inhibitor.

  • Key Insight: The carbamate oxygen (ester linkage) is metabolically susceptible to esterases, but the steric bulk of the piperidine ring often retards hydrolysis compared to simple aliphatic carbamates.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), this scaffold serves as a "functionalized linker."

  • Solubility: The basic amine improves the physicochemical profile of otherwise lipophilic warheads.

  • Rigidity: The piperidine ring introduces a defined spatial constraint (chair conformation), reducing the entropic penalty of binding compared to flexible linear alkyl chains.

Reactivity & Orthogonal Functionalization

The building block allows for rapid library generation via the secondary amine (


).

Reactivity Core Piperidin-4-yl ethylcarbamate Rxn1 Reductive Amination (R-CHO, NaBH(OAc)3) Core->Rxn1 Rxn2 Nucleophilic Substitution (R-X, K2CO3) Core->Rxn2 Rxn3 Amide Coupling (R-COOH, HATU) Core->Rxn3 Rxn4 Urea Formation (R-NCO) Core->Rxn4 Prod1 N-Alkyl Derivatives (High Basicity) Rxn1->Prod1 Prod2 N-Aryl/Alkyl Derivatives Rxn2->Prod2 Prod3 N-Acyl Derivatives (Neutral, Rigid) Rxn3->Prod3 Prod4 Urea Derivatives Rxn4->Prod4

Part 5: Experimental Protocols

Protocol A: Synthesis of Piperidin-4-yl ethylcarbamate Hydrochloride

Validated for gram-scale preparation.

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • Ethyl isocyanate (1.2 eq)

  • Triethylamine (0.1 eq)

  • THF (anhydrous)

  • 4M HCl in Dioxane

Step-by-Step:

  • Carbamoylation: Dissolve N-Boc-4-hydroxypiperidine (2.01 g, 10 mmol) in anhydrous THF (20 mL) under

    
    .
    
  • Add Triethylamine (140 µL, 1 mmol) followed by dropwise addition of Ethyl isocyanate (0.95 mL, 12 mmol). Caution: Isocyanates are potent sensitizers.

  • Reflux the mixture at 65°C for 16 hours. Monitor by TLC (Hexane:EtOAc 1:1) for disappearance of starting material.

  • Concentrate in vacuo to yield the crude intermediate (N-Boc-piperidin-4-yl ethylcarbamate).

  • Deprotection: Dissolve the crude oil in DCM (5 mL) and cool to 0°C. Add 4M HCl in Dioxane (10 mL) dropwise.

  • Stir at room temperature for 2 hours. A white precipitate should form.

  • Isolation: Dilute with diethyl ether (50 mL), filter the solid, and wash with ether (3 x 20 mL). Dry under high vacuum.

  • Yield: Typically >85% as a white hygroscopic solid.

Protocol B: General N-Alkylation (Library Synthesis)

Standard procedure for attaching the building block to a core scaffold.

  • Reagents: Halide scaffold (1.0 eq), Piperidin-4-yl ethylcarbamate HCl (1.2 eq),

    
     (3.0 eq), KI (0.1 eq, catalytic).
    
  • Solvent: DMF or Acetonitrile.

  • Procedure: Combine reagents in a reaction vial. Heat to 60-80°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. The carbamate is stable to standard aqueous workups.

Part 6: Quantitative Data Summary

PropertyValue / CharacteristicRelevance
Molecular Weight 172.23 g/mol (Free base)Fragment-like, ideal for FBDD.
cLogP ~0.8Hydrophilic; good for lowering LogP of lipophilic drugs.
H-Bond Donors 2 (Amine, Amide NH)Key for receptor interaction.
H-Bond Acceptors 3 (Amine N, Carbonyl O, Ether O)Versatile binding profile.
Metabolic Stability ModerateEster linkage susceptible to carboxylesterases; N-ethyl dealkylation possible.

Part 7: References

  • Manoury, P. M., et al. (1979). "Synthesis and analgesic activities of some 4-substituted 4-piperidinols." Journal of Medicinal Chemistry, 22(5), 554-559. Link (Foundational synthesis of 4-substituted piperidine carbamates).

  • Alker, D., et al. (1989). "Long-acting phosphodiesterase inhibitors. Synthesis and biological activity of a series of 1-(phthalazinyl)piperidin-4-yl carbamates." Journal of Medicinal Chemistry, 32(10), 2381-2388. Link (Primary reference for Carbazeran and the scaffold).

  • MedKoo Biosciences. (2025). "Carbazeran Product Data Sheet." MedKoo. Link (Verification of chemical structure and CAS 70724-25-3).[6]

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protecting Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for Boc protection/deprotection cited in synthesis).

  • Collins, I., et al. (2019). "Fragment-based drug discovery." Essays in Biochemistry, 63(3), 425-442. (Context for piperidine scaffolds in FBDD).

Sources

The Piperidine Scaffold in Medicinal Chemistry: A Technical Guide to SAR and Design Strategy

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and drug discovery scientists. It synthesizes structural analysis, synthetic strategy, and biological validation into a cohesive narrative.

Executive Summary: The Privileged Architecture

The piperidine ring (azacyclohexane) is arguably the most ubiquitous nitrogen heterocycle in modern pharmacopoeia. Classified as a privileged scaffold , it appears in over 70 FDA-approved therapeutics, spanning diverse classes from analgesics (Fentanyl) to antipsychotics (Haloperidol) and cognitive enhancers (Donepezil).

For the drug developer, the piperidine ring is not merely a linker; it is a tunable pharmacophore vector . Its value lies in three distinct architectural features:

  • Defined Conformation: Unlike flexible alkyl chains, the piperidine chair conformation provides a rigid vector for substituent display (axial vs. equatorial).

  • Basic Anchor: With a pKa of ~11.2, the secondary amine serves as a critical protonation site for ionic interactions with aspartate/glutamate residues in GPCRs and enzymes.

  • Fsp³ Character: It enhances the fraction of sp³-hybridized carbons (Fsp³), correlating with improved solubility and lower attrition rates in clinical development compared to flat aromatic scaffolds.

This guide dissects the positional SAR of the piperidine ring, providing a roadmap for optimizing potency, physicochemical properties, and metabolic stability.

Structural Anatomy & Physicochemical Baseline[1]

Before initiating SAR campaigns, one must understand the baseline properties of the scaffold.

ParameterValue / CharacteristicImplication for Drug Design
pKa (Conjugate Acid) ~11.22Highly basic.[1] At physiological pH (7.4), >99.9% is protonated. Excellent for cation-pi or ionic bonding, but can limit membrane permeability (LogD).
LogP 0.84Moderately lipophilic.[1] Allows for blood-brain barrier (BBB) penetration if the N-substituent is optimized.
Conformation Chair (lowest energy)Substituents prefer the equatorial position to minimize 1,3-diaxial interactions (A-value).
Metabolic Liability N-dealkylation, Ring oxidationThe

-carbons (C2/C6) are prone to CYP450-mediated oxidation.

Positional SAR Strategies

The optimization of a piperidine hit relies on independent modulation of the nitrogen center and the carbon skeleton.

N1-Substitution: The Anchor and The Liability

The nitrogen atom is the primary handle for modulating physicochemical properties.

  • Basicity Modulation: Electron-withdrawing groups (EWGs) like sulfonyls or acyls (forming sulfonamides or amides) reduce basicity, improving membrane permeability but potentially sacrificing the critical ionic interaction with the target protein.

  • Metabolic Stability: N-methyl groups are susceptible to rapid N-demethylation via CYP450 enzymes. Replacing N-Methyl with N-Isopropyl or N-Cyclopropyl often retains basicity while blocking the oxidative site due to steric hindrance.

  • Linker Vector: In bivalent ligands (e.g., muscarinic antagonists), the N-substituent acts as a spacer to reach secondary binding pockets (allosteric sites).

C2/C6-Substitution: The Steric Gatekeepers

Substitutions at the


-positions (C2/C6) introduce significant steric bulk close to the nitrogen.
  • Conformational Lock: A methyl group at C2 (e.g., Methylphenidate) creates a chiral center that can lock the ring conformation, restricting the rotational freedom of N-substituents.

  • Solubility: Introduction of polar groups (e.g., hydroxymethyl) at C2 is a validated strategy to lower LogP and improve aqueous solubility without disrupting the core binding mode at C4.

C3/C5-Substitution: The Subtle Modulators

The


-positions are often used for "fluorine scans."
  • Fluorine Effect: Introducing fluorine at C3 induces a strong gauche effect and lowers the pKa of the amine via induction (

    
    -electron withdrawal). This can fine-tune the basicity to improve oral absorption.
    
  • Axial Preference: Unlike other substituents, electronegative atoms (F, O) at C3 can prefer the axial orientation due to charge-dipole stabilizing interactions, altering the vector of the N-lone pair.

C4-Substitution: The Primary Pharmacophore Vector

The


-position (C4) is the most common site for attaching the primary pharmacophore (e.g., aryl rings).
  • Symmetry vs. Asymmetry: C4-monosubstitution preserves the plane of symmetry (achiral), simplifying synthesis.

  • The "4-Phenylpiperidine" Motif: Found in opioids (Meperidine, Fentanyl), this motif mimics the tyramine moiety of endogenous enkephalins. The aryl group at C4 typically engages in

    
     stacking within the receptor pocket.
    

Visualizing the SAR Logic

The following diagram maps the logical flow of optimizing a piperidine scaffold, linking specific positions to their functional outcomes.

PiperidineSAR Piperidine Piperidine Core (Scaffold) N1 N1 Position (The Anchor) Piperidine->N1 C2 C2/C6 Position (Steric Gate) Piperidine->C2 C3 C3/C5 Position (Fine Tuning) Piperidine->C3 C4 C4 Position (Payload Vector) Piperidine->C4 Solubility Solubility & pKa Modulation N1->Solubility Amine Basicity Metabolism Metabolic Stability (CYP Blockade) N1->Metabolism N-Dealkylation C2->Metabolism Steric Shield ConfLock Conformational Locking C2->ConfLock Chirality C3->Solubility Fluorine Effect Binding Primary Target Binding (Pharmacophore) C4->Binding Aryl Stacking

Figure 1: Strategic map of piperidine functionalization.[2][3] Each position offers a distinct lever for optimizing drug-like properties.

Experimental Protocols

To validate the SAR hypotheses described above, robust synthetic and analytical protocols are required. Below is a standard workflow for generating C4-substituted piperidine libraries (a common SAR starting point) and testing their metabolic stability.

Protocol A: Reductive Amination for N-Diversification

Purpose: To rapidly explore N1-SAR by attaching various alkyl/aryl-alkyl groups to a commercially available 4-substituted piperidine core.

Materials:

  • 4-Phenylpiperidine (Core scaffold)

  • Various Aldehydes (R-CHO)

  • Sodium Triacetoxyborohydride (STAB) - Reducing agent

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, dissolve 4-phenylpiperidine (1.0 equiv, 0.5 mmol) in DCE (5 mL).

  • Activation: Add the aldehyde (1.1 equiv) and catalytic Acetic Acid (1-2 drops) to facilitate imine formation. Stir at room temperature for 30 minutes under nitrogen atmosphere.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 equiv) in a single portion. Expert Note: STAB is preferred over NaCNBH3 due to lower toxicity and better selectivity for aldehydes over ketones.

  • Reaction: Cap the vial and stir vigorously at room temperature for 4-16 hours. Monitor via LC-MS for the disappearance of the secondary amine.

  • Quench: Quench the reaction with saturated aqueous NaHCO3 (5 mL).

  • Extraction: Extract the aqueous layer with DCM (3 x 5 mL). Combine organic layers, dry over MgSO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via automated flash chromatography (Silica gel, MeOH/DCM gradient 0-10%).

Protocol B: Microsomal Stability Assay (Metabolic Liability)

Purpose: To determine if N-substitution or C-substitution protects the piperidine ring from rapid clearance.

Step-by-Step Methodology:

  • Incubation Mix: Prepare a master mix containing liver microsomes (human or rat, 0.5 mg/mL protein) in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Add the test compound (final concentration 1 µM) to the mix. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH-regenerating system (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quench: Immediately dispense aliquots into 150 µL of ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop the reaction.

  • Analysis: Centrifuge samples (4000 rpm, 20 min). Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines the intrinsic clearance (
    
    
    
    ) and half-life (
    
    
    ).

Case Study: The Fentanyl Scaffold

Fentanyl illustrates the power of the piperidine scaffold. Unlike morphine (a rigid pentacyclic structure), fentanyl uses the flexible piperidine ring to achieve


-opioid receptor potency 100x that of morphine.
  • N1-Phenethyl: Optimized for lipophilicity and receptor pocket depth.

  • C4-Anilido: The nitrogen attached to C4 (anilinopiperidine) creates a unique geometry distinct from the 4-phenylpiperidines (like meperidine), allowing for a specific H-bond interaction with the receptor's Asp147 residue.

This demonstrates that subtle shifts in the connection point (C4-C vs C4-N) can drastically alter potency and therapeutic index.

References

  • Structure–Activity Relationship of Piperidine Derivatives. ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs. PubMed. [Link]

  • SAR Studies of Piperidine-Based Analogues of Cocaine. ACS Publications. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines. Chemistry - A European Journal. [Link]

Sources

Executive Summary: The Renaissance of sp³-Rich Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The Piperidine Pharmacophore in 2025: Clinical Candidates and Synthetic Breakthroughs

The piperidine ring—a saturated, six-membered nitrogen heterocycle—has long been a staple of medicinal chemistry (e.g., fentanyl, donepezil). However, the 2024–2025 drug development landscape marks a distinct shift in how this scaffold is utilized. No longer just a passive linker, the piperidine moiety is now engineered as a conformational lock for allosteric modulation in GPCRs and as a scaffold for high-Fsp³ (fraction of sp³ hybridized carbons) candidates that improve solubility and selectivity.

This guide reviews the technical status of piperidine-containing drugs currently driving clinical pipelines, specifically in metabolic disease (GLP-1R agonists) and neuropsychiatry (muscarinic agonists), and details the breakthrough 2024 chemo-enzymatic synthetic methodologies that have revolutionized their production.

Part 1: The Pharmacophore Advantage

Why does the piperidine ring dominate current small-molecule pipelines over its unsaturated counterpart, pyridine?

  • Defined Vectoriality: The chair conformation of piperidine allows substituents at the C2, C3, and C4 positions to be displayed in precise axial or equatorial vectors, essential for accessing deep hydrophobic pockets in targets like GLP-1R and KRAS G12C .

  • Basicity & Solubility: The secondary amine (pKa ~11) acts as a proton acceptor at physiological pH, improving aqueous solubility—a critical parameter for oral bioavailability in the new generation of non-peptide agonists.

  • Metabolic Liability Control: While the

    
    -carbon is prone to oxidative metabolism (CYP450-mediated), recent strategies using electron-withdrawing groups (EWGs) or fluorine substitution on the ring have successfully mitigated this risk.
    

Part 2: Clinical Case Studies

Metabolic Disease: Danuglipron (PF-06882961)

Therapeutic Class: Oral GLP-1 Receptor Agonist Status: Phase 2b/3 (Formulation Optimization) Developer: Pfizer

Mechanism of Action (MoA): Unlike injectable peptides (e.g., semaglutide) that bind the orthosteric site, Danuglipron is a small molecule that binds to a unique transmembrane pocket. The piperidine core serves as the central hub, linking a benzimidazole group (which engages Tryptophan 33) and a fluoropyrimidine group. This rigid spacing stabilizes the receptor in an active conformation, selectively recruiting G


s proteins while minimizing 

-arrestin recruitment (biased agonism), which theoretically reduces receptor desensitization.

Structural Insight: The piperidine ring in Danuglipron is 1,4-disubstituted. The rigidity of the ring ensures that the "warhead" groups are held at the exact distance required to bridge the extracellular domain (ECD) and the transmembrane domain (TMD) of the receptor.

Neuropsychiatry: Cobenfy (KarXT / Xanomeline)

Therapeutic Class: Muscarinic Acetylcholine Receptor Agonist (M1/M4) Status: FDA Approved (Late 2024) Developer: Karuna Therapeutics (now Bristol Myers Squibb)

Technical Distinction: While strictly a 1,2,5,6-tetrahydropyridine (a dehydro-piperidine), Xanomeline is the functional ancestor of many piperidine derivatives in the CNS pipeline.

  • Challenge: Historical use of xanomeline was limited by peripheral cholinergic side effects (nausea, vomiting).

  • Solution: KarXT combines xanomeline with trospium chloride , a piperidinium-containing peripheral antagonist that cannot cross the blood-brain barrier. This allows the piperidine-based agonist to work centrally while the antagonist blocks peripheral toxicity.

Part 3: Synthetic Innovation (The 2024 Breakthrough)

Traditionally, synthesizing substituted piperidines is labor-intensive (8–15 steps) due to the difficulty of selectively functionalizing specific C(sp³)-H bonds. In 2024, a collaborative team from Scripps Research and Rice University published a method in Science that reduces this to 2–5 steps.

The Chemo-Enzymatic Protocol:

  • Biocatalysis: An engineered hydroxylase enzyme selectively oxidizes a specific C-H bond on the piperidine ring, installing a hydroxyl handle.[1][2]

  • Radical Cross-Coupling: This hydroxyl group is then used as a radical precursor to attach complex aryl or alkyl fragments via Nickel (Ni) electrocatalysis.

Workflow Diagram:

PiperidineSynthesis Fig 1: The 2024 Chemo-Enzymatic Route for Piperidine Functionalization (Scripps/Rice) Start Simple Piperidine (Commercial Starting Material) Enzyme Biocatalytic Oxidation (Engineered Hydroxylase) Start->Enzyme C-H Activation Inter Chiral Hydroxy-Piperidine (Specific Stereocenter) Enzyme->Inter Regio/Stereoselectivity Chem Radical Cross-Coupling (Ni-Electrocatalysis + Aryl Halide) Inter->Chem Radical Generation Product Complex Drug Candidate (e.g., NK1 Antagonist Analog) Chem->Product C-C Bond Formation

Caption: This hybrid workflow bypasses de novo ring construction, allowing late-stage functionalization of the piperidine core.

Part 4: Technical Protocols

For researchers developing piperidine-based candidates, two assays are critical: one for efficacy (GLP-1R) and one for metabolic stability (addressing the N-oxidation liability).

Protocol A: GLP-1R cAMP Accumulation Assay (Functional)

Purpose: To determine the EC50 of a piperidine-based agonist like Danuglipron.

  • Cell Line: CHO-K1 cells stably expressing human GLP-1R.

  • Reagents: HTRF (Homogeneous Time Resolved Fluorescence) cAMP dynamic kit (e.g., Cisbio).

  • Procedure:

    • Seeding: Plate 2,000 cells/well in a 384-well low-volume white plate.

    • Compound Addition: Add 5 µL of the test compound (dissolved in DMSO, serial dilution). Incubate for 30 minutes at 37°C.

    • Lysis & Detection: Add 5 µL of cAMP-d2 conjugate followed by 5 µL of Anti-cAMP-Cryptate.

    • Incubation: Incubate for 1 hour at room temperature.

    • Readout: Measure fluorescence at 665 nm and 620 nm. Calculate the Ratio (665/620*10^4).

  • Data Analysis: Plot the HTRF ratio against log[compound] to derive EC50 using a 4-parameter logistic fit.

    • Validation: Reference standard GLP-1(7-36) should yield an EC50 ~10-100 pM.

Protocol B: Microsomal Metabolic Stability Assay

Purpose: To assess the liability of the piperidine nitrogen and


-carbons to CYP450 oxidation.
  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Reaction Mix: Phosphate buffer (100 mM, pH 7.4), MgCl2 (3 mM), Test Compound (1 µM).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: At t=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Slope (

      
      ) = elimination rate constant.
      
    • 
      .
      
    • 
      .
      

Part 5: Comparative Data Summary

Drug CandidateCore ScaffoldTargetDevelopment StageKey Structural Feature
Danuglipron PiperidineGLP-1RPhase 2b/31,4-disubstitution for ECD-TMD bridging
Orforglipron Piperazine/Piperidine-likeGLP-1RPhase 3Rigid non-peptide scaffold; high oral bioavailability
Cobenfy (KarXT) TetrahydropyridineM1/M4 mAChRApproved (2024) Dual drug: Agonist + Peripheral Antagonist
Adagrasib Piperazine (Fused)KRAS G12CApproved/Combo TrialsCovalent warhead positioning

Part 6: Future Outlook

The field is moving toward "Stereochemical Editing" of the piperidine ring. With the new 2024 synthetic methods, medicinal chemists can now treat the piperidine ring as a programmable 3D scaffold rather than a flat connector. Expect to see:

  • Higher Fsp³ Candidates: improved solubility and blood-brain barrier penetration.

  • Covalent Inhibitors: Using the piperidine ring to position acrylamide warheads (as seen in KRAS inhibitors) for other "undruggable" targets.

  • Biased Agonists: Fine-tuning the ring conformation to selectively activate G-protein pathways over

    
    -arrestin, reducing side effects in chronic treatments.
    

References

  • Scripps Research & Rice University. (2024).[2] Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis.[1][2][3][4] Science.[1][2][5] Link (Note: Verified via Scripps/Rice press releases Dec 2024).

  • Pfizer Inc. (2022). A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor (Danuglipron).[6][7] Journal of Medicinal Chemistry.

  • Karuna Therapeutics. (2024).[2][8][9] FDA Approves Cobenfy (KarXT) for Schizophrenia. FDA News Release.

  • Eli Lilly. (2023).[8] Orforglipron (LY3502970): Structural insights of an oral GLP-1R non-peptide agonist.[10]

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature.[5] (Foundational KRAS/Piperazine structure reference).

Sources

The Carbamate Motif in Medicinal Chemistry: From Bioisostere to Covalent Warhead

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The carbamate (urethane) group represents a pivotal structural motif in modern drug design, acting as a physicochemical bridge between the labile ester and the stable amide.[1][2] Its utility extends beyond simple bioisosterism; it functions as a critical hydrogen-bonding anchor in antiretrovirals, a "pseudo-irreversible" covalent warhead in neurotherapeutics, and a tunable release trigger in prodrug strategies. This guide analyzes the mechanistic roles of the carbamate group, supported by kinetic data and structural biology, to provide a blueprint for its application in lead optimization.

The Physicochemical Hybrid: Stability and Permeability

The carbamate moiety (


) is often described as an "amide-ester hybrid."[1][2][3] This description is not merely structural but defines its reactivity profile.
Electronic Structure and Resonance

The carbamate nitrogen's lone pair participates in resonance delocalization with the carbonyl group, similar to an amide. However, the additional oxygen atom (alkoxy group) introduces competing inductive withdrawal and resonance donation.

  • Rotational Barrier: The

    
     rotational barrier in carbamates is approximately 3–4 kcal/mol lower  than in analogous amides.[1] This reduction is attributed to the electron-withdrawing nature of the alkoxy oxygen, which slightly destabilizes the resonance hybrid compared to the amide.
    
  • Hydrolytic Stability: Carbamates occupy a "Goldilocks" zone. They are significantly more stable to chemical and enzymatic hydrolysis than esters (half-lives often measured in hours to days vs. minutes) but are less inert than amides. This tunable stability is exploited in prodrug design.[1][2]

Lipophilicity and Solubility Modulation

Replacing an amide with a carbamate often increases lipophilicity (


), enhancing membrane permeability. Conversely, carbamates can solubilize amines by masking ionizable protons, a strategy used to improve oral bioavailability.
PropertyEster (R-CO-OR')Carbamate (R-NH-CO-OR')Amide (R-CO-NHR')
Hydrolytic Stability Low (Rapid metabolism)Moderate (Tunable) High (Metabolically stable)
H-Bond Donor NoYes (NH) Yes (NH)
H-Bond Acceptor Yes (C=O, O)Yes (C=O, O) Yes (C=O)
Permeability HighHigh Moderate
Metabolic Enzyme EsterasesCarboxylesterases / Cholinesterases Amidases / CYP450

Pharmacodynamics I: The Structural Anchor (Non-Covalent)

In non-covalent binding, the carbamate group serves as a rigid, directional hydrogen-bonding motif. A prime example is the design of HIV-1 protease inhibitors.[4]

Case Study: Darunavir and "Backbone Binding"

Second-generation HIV protease inhibitors like Darunavir utilize a bis-tetrahydrofuran (bis-THF) carbamate moiety.[5]

  • Mechanism: The carbamate carbonyl and the cyclic ether oxygens form strong hydrogen bonds with the backbone amides of Asp29 and Asp30 in the protease active site.

  • Strategic Value: Because these interactions involve the protein backbone (which cannot easily mutate without destroying the enzyme's folding) rather than side chains, Darunavir retains potency against multi-drug resistant strains. The carbamate acts as a "molecular glue," locking the inhibitor into the active site.

HIV_Binding cluster_active_site HIV-1 Protease Active Site Darunavir Darunavir (Bis-THF Carbamate) Asp29 Asp29 Backbone (NH) Darunavir->Asp29 H-Bond (C=O to NH) Asp30 Asp30 Backbone (NH) Darunavir->Asp30 H-Bond (C=O to NH) Water Catalytic Water Darunavir->Water Network Stabilization

Figure 1: Schematic of the critical backbone hydrogen bonding network established by the carbamate moiety in Darunavir.

Pharmacodynamics II: The Covalent Warhead

Carbamates are uniquely suited for pseudo-irreversible inhibition , particularly of serine hydrolases like Acetylcholinesterase (AChE). Unlike phosphates (neurotoxins) which permanently phosphorylate the enzyme, carbamates carbamoylate the active site serine.

Case Study: Rivastigmine

Rivastigmine is used in Alzheimer's disease to inhibit AChE.

  • Attack: The active site Serine-200 attacks the carbamate carbonyl.

  • Acylation: The leaving group (phenolic or amine portion) departs, resulting in a carbamoylated enzyme .

  • Slow Hydrolysis: The carbamoylated serine is stable against hydrolysis for minutes to hours (decoy substrate), effectively shutting down the enzyme temporarily. This avoids the permanent toxicity of organophosphates while providing sustained efficacy.

AChE_Mechanism FreeEnzyme Free AChE (Ser-OH) Tetrahedral Tetrahedral Intermediate FreeEnzyme->Tetrahedral + Inhibitor (Fast Binding) Inhibitor Carbamate Drug (R1R2N-CO-OR3) Inhibitor->Tetrahedral Carbamoylated Carbamoylated Enzyme (Ser-O-CO-NR1R2) Tetrahedral->Carbamoylated Acylation (k2) LeavingGroup Leaving Group (R3-OH) Tetrahedral->LeavingGroup Regenerated Regenerated Enzyme Carbamoylated->Regenerated Hydrolysis (k3) (Slow: Minutes/Hours)

Figure 2: The kinetic cycle of pseudo-irreversible inhibition by carbamates. The rate-limiting step for enzyme recovery is the slow hydrolysis (


) of the carbamoylated intermediate.

The Carbamate Prodrug Strategy

Carbamates are excellent prodrug linkers for alcohols, phenols, and amines. They offer high chemical stability in storage but are susceptible to specific enzymatic cleavage in vivo.

Phenolic Prodrugs: Bambuterol

Bambuterol is a bis-carbamate prodrug of the bronchodilator Terbutaline .

  • Problem: Terbutaline undergoes extensive first-pass metabolism (sulfation) and has poor oral bioavailability.

  • Solution: The phenolic groups are masked as dimethylcarbamates.

  • Mechanism: The carbamate is resistant to hydrolysis by non-specific esterases but is a specific substrate for Butyrylcholinesterase (BChE) . This allows the drug to bypass the liver and be activated in the lung (rich in cholinesterases) or slowly in plasma, prolonging the half-life.

Amine Prodrugs: Isoniazid & Capecitabine

Carbamates can mask toxic or unstable amines. For example, carbamate derivatives of Isoniazid have been explored to reduce acetylation-based metabolism and hepatotoxicity.

Activation Pathway

The activation usually involves hydrolysis by Carboxylesterases (CES1/CES2) or Cholinesterases.

Prodrug_Activation Prodrug Carbamate Prodrug (Drug-O-CO-NR2) Liver Liver/Plasma (CES1, CES2, BChE) Prodrug->Liver Distribution Intermediate Unstable Carbamic Acid (Drug-O-COOH) Liver->Intermediate Enzymatic Hydrolysis ActiveDrug Active Drug (Drug-OH) Intermediate->ActiveDrug Spontaneous Decarboxylation Byproduct CO2 + Amine Intermediate->Byproduct

Figure 3: General activation pathway for carbamate prodrugs. The spontaneous decarboxylation of the carbamic acid intermediate is rapid.

Toxicology and Structural Alerts

While valuable, the carbamate group requires careful safety profiling.

  • Ethyl Carbamate (Urethane): Simple ethyl carbamate is a known carcinogen (Group 2A). It is metabolized to vinyl carbamate, which forms DNA adducts.

  • Mitigation: Modern medicinal chemistry avoids simple, unsubstituted alkyl carbamates. Bulky, substituted carbamates (e.g., in Ritonavir, Rivastigmine) do not undergo this specific metabolic activation and are considered safe.

  • Structural Alert: Avoid N-unsubstituted carbamates (

    
    ) if possible, unless metabolic data confirms safety.
    

References

  • Ghosh, A. K., et al. (2015).[1] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Bosak, A., & Matošević, A. (2020).[6] Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Archives of Industrial Hygiene and Toxicology. Link

  • King, A. M., et al. (2004). Structural and Kinetic Analysis of the Interaction of HIV-1 Protease with the Potent Inhibitor Darunavir. Journal of Virology. Link

  • Bar-On, P., et al. (2002). Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. Biochemistry. Link

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link

Sources

Methodological & Application

High-Yield, Scalable Synthesis of Piperidin-4-yl Ethylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04

A Chemoselective Protocol for O-Carbamoylation of Hindered Secondary Amines

Abstract & Strategic Overview

The synthesis of Piperidin-4-yl ethylcarbamate (Structure 3 ) presents a classic chemoselectivity challenge: differentiating between a highly nucleophilic secondary amine (the piperidine nitrogen) and a moderately reactive secondary alcohol (the C4-hydroxyl). Direct reaction with ethyl isocyanate yields a mixture favoring the urea derivative (N-acylation) over the desired carbamate.

This protocol details a robust, three-stage synthesis designed for scalability (10g to 1kg range). It utilizes a Protection-Activation-Deprotection strategy to ensure regiospecific O-carbamoylation. The method prioritizes atom economy, safety (specifically regarding isocyanate handling), and ease of purification, utilizing precipitation-based workups to minimize chromatographic overhead.

Retrosynthetic Logic

The target molecule is disconnected at the carbamate linkage and the amine protecting group:

  • Target: Piperidin-4-yl ethylcarbamate (HCl salt).

  • Precursor: N-Boc-piperidin-4-yl ethylcarbamate.

  • Starting Materials: 4-Hydroxypiperidine + Di-tert-butyl dicarbonate (

    
    ) + Ethyl Isocyanate.
    

Chemical Pathway & Workflow

The following diagram illustrates the reaction scheme and critical process decision points.

SynthesisPath Start 4-Hydroxypiperidine (Starting Material) Step1 Step 1: N-Protection (Boc2O, TEA, DCM) Start->Step1 0-5°C, Exotherm Control Inter1 Intermediate A: N-Boc-4-hydroxypiperidine Step1->Inter1 Wash & Cryst. Step2 Step 2: O-Carbamoylation (EtNCO, DBTL Cat., THF) Inter1->Step2 Reflux, Inert Atm. Inter2 Intermediate B: N-Boc-piperidin-4-yl ethylcarbamate Step2->Inter2 Concentration Step3 Step 3: Deprotection (4M HCl in Dioxane) Inter2->Step3 Gas Evolution Control Final Target Product: Piperidin-4-yl ethylcarbamate (HCl Salt) Step3->Final Precipitation

Figure 1: Step-wise synthesis workflow for Piperidin-4-yl ethylcarbamate.

Detailed Experimental Protocol

Phase 1: Chemoselective N-Protection

Objective: Mask the nucleophilic nitrogen to prevent urea formation. Reaction: 4-Hydroxypiperidine +




N-Boc-4-hydroxypiperidine.
  • Reagents:

    • 4-Hydroxypiperidine (1.0 eq)

    • Di-tert-butyl dicarbonate (

      
      ) (1.1 eq)
      
    • Triethylamine (TEA) (1.2 eq)

    • Dichloromethane (DCM) (10 vol)

  • Procedure:

    • Dissolution: Charge 4-Hydroxypiperidine and TEA into DCM. Cool to 0°C.

    • Addition: Dissolve

      
       in minimal DCM and add dropwise over 60 minutes.
      
      • Critical Control: Maintain internal temperature

        
        . The reaction is exothermic.
        
    • Maturation: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Stain: Ninhydrin; Product is UV inactive but stains).

    • Workup: Wash with 1M Citric acid (to remove unreacted amine/TEA), then sat.

      
      , then Brine.
      
    • Isolation: Dry organic layer (

      
      ), filter, and concentrate. Recrystallize from Hexanes/Ethyl Acetate if necessary.
      
    • Expected Yield: >90% (White crystalline solid).

Phase 2: O-Carbamoylation (The Critical Step)

Objective: Install the ethylcarbamate moiety on the secondary alcohol. Reaction: N-Boc-4-hydroxypiperidine + Ethyl Isocyanate


N-Boc-piperidin-4-yl ethylcarbamate.
  • Reagents:

    • Intermediate A (1.0 eq)[1]

    • Ethyl Isocyanate (1.2 eq)

    • Dibutyltin Dilaurate (DBTL) (0.01 eq) - Catalyst

    • Anhydrous THF (10 vol)

  • Safety Note: Ethyl isocyanate is a lachrymator and highly toxic sensitizer. Handle only in a functioning fume hood.

  • Procedure:

    • Setup: In a flame-dried flask under Nitrogen atmosphere, dissolve Intermediate A in anhydrous THF.

    • Catalyst: Add DBTL (catalytic amount).

    • Addition: Add Ethyl Isocyanate via syringe/dropping funnel.

    • Reaction: Heat to mild reflux (60°C) for 6–12 hours.

      • Mechanistic Insight: Secondary alcohols are sterically hindered. Thermal energy and Lewis acid catalysis (Tin) are required to activate the isocyanate carbon for nucleophilic attack by the hydroxyl oxygen [1].

    • IPC: Monitor via LC-MS (Target mass: MW + Na). Disappearance of starting material is key.[2][3]

    • Workup: Concentrate the reaction mixture to dryness.

    • Purification: The residue is often a clean oil or low-melting solid. If DBTL residues persist, pass through a short silica plug eluting with 30% EtOAc/Hexanes.

Phase 3: Deprotection & Salt Formation

Objective: Remove the Boc group without hydrolyzing the newly formed carbamate ester. Reaction: N-Boc-piperidin-4-yl ethylcarbamate + HCl


 Product 

HCl.
  • Reagents:

    • Intermediate B (1.0 eq)[1]

    • 4M HCl in Dioxane (5.0 eq)

    • Diethyl Ether or MTBE (Anti-solvent)

  • Procedure:

    • Dissolution: Dissolve Intermediate B in minimal Dioxane (or DCM) at 0°C.

    • Cleavage: Add 4M HCl in Dioxane dropwise.

      • Observation: Gas evolution (Isobutylene/CO2) will occur. Ensure distinct venting.

    • Precipitation: Stir at RT for 2–3 hours. The product usually precipitates as a white hydrochloride salt.

    • Filtration: Dilute with Et2O or MTBE to maximize precipitation. Filter the solid under

      
      .
      
    • Drying: Dry in a vacuum oven at 40°C.

      • Caution: Avoid high temperatures which might degrade the carbamate linkage in the presence of acidic traces.

Analytical Specifications & Validation

ParameterSpecificationMethod of Verification
Appearance White to off-white solidVisual Inspection
Identity (NMR) Consistent with structure1H NMR (D2O or DMSO-d6)
Purity (HPLC) > 98.0% AreaHPLC (C18, ACN/Water + 0.1% TFA)
Counter-ion Chloride content theoreticalArgentometric Titration
Residual Solvent < ICH LimitsGC-Headspace

Key NMR Signals (DMSO-d6):

  • 
     8.8–9.2 (br s, 2H, 
    
    
    
    )
  • 
     7.1 (t, 1H, Carbamate 
    
    
    
    )
  • 
     4.7 (m, 1H, C4-
    
    
    
    )
  • 
     3.0–3.2 (m, 4H, Piperidine ring 
    
    
    
    )
  • 
     1.05 (t, 3H, Ethyl 
    
    
    
    )

Scale-Up & Safety (HSE)

Isocyanate Handling (Ethyl Isocyanate)

Ethyl isocyanate (CAS 109-90-0) poses significant respiratory risks.

  • Engineering Controls: Use a closed dosing system for scales >100g. Scrubber containing aqueous ammonia/ethanol is recommended for vent lines to quench escaping vapors [2].

  • Quenching: Quench spills with 90% water, 8% ammonia, 2% surfactant solution.

Exotherm Management
  • Boc Protection: The reaction of amines with

    
     is exothermic. On a kilogram scale, active cooling is mandatory to prevent thermal runaway or loss of solvent.
    
  • Deprotection: The generation of isobutylene gas during Boc removal generates pressure. Reactors must be vented to a scrubber, not sealed.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 2 Moisture in solventUse anhydrous THF; Isocyanates react rapidly with water to form ureas.
Incomplete Deprotection Acid concentration too lowUse fresh 4M HCl/Dioxane. Ensure >4 eq of acid is used.
Product is Sticky/Gum Trapped solvent/impuritiesTriturate with cold Diethyl Ether or Acetone to induce crystallization.
Urea impurity found Incomplete N-protectionEnsure Step 1 completion (TLC check) before proceeding to Step 2.

References

  • Mechanism of Isocyanate Addition

    • Title: Catalysis of the Isocyan
    • Source: Journal of Applied Polymer Science.
    • Context: Tin catalysts (like DBTL)
    • Link:

  • Isocyanate Safety & Handling

    • Title: Guide to Handling Isocyanates.[4]

    • Source: Safe Work Australia / CDC NIOSH.
    • Context: Essential safety protocols for handling volatile isocyanates in industrial settings.[2][3][4]

    • Link:

  • Boc Deprotection Protocol

    • Title: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane.[5][6][7][8]

    • Source: Journal of Peptide Research (Han et al.).[7]

    • Context: Validation of HCl/Dioxane as a scalable, precipitate-forming deprotection method.[9]

    • Link:

  • Piperidine Chemical Data

    • Title: Tert-butyl 4-hydroxypiperidine-1-carboxylate (Intermediate A Data).[10]

    • Source: PubChem Compound Summary.
    • Context: Physical properties and safety data for the key intermediate.

    • Link:

Sources

Comprehensive Analytical Strategy for the Purity Assessment of Piperidin-4-yl Ethylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3]

Piperidin-4-yl ethylcarbamate represents a critical class of functionalized heterocyclic building blocks used in the synthesis of muscarinic receptor antagonists, cholinesterase inhibitors, and novel analgesic scaffolds.[1][2]

Structurally, the molecule presents specific analytical challenges:

  • Secondary Amine: The piperidine nitrogen (

    
    ) is highly polar and basic, leading to severe peak tailing on traditional silica-based stationary phases due to silanol interactions.[1][2]
    
  • Weak Chromophore: Lacking a conjugated

    
    -system (e.g., benzene ring), the molecule exhibits negligible UV absorption above 220 nm, rendering standard UV detection (254 nm) ineffective.
    
  • Thermal Lability: The carbamate linkage is susceptible to thermal degradation (decarboxylation) at high injector temperatures in Gas Chromatography.

This guide details a multi-modal analytical control strategy designed to overcome these limitations, ensuring robust purity assessment for drug development.

Target Analyte Profile[1][2]
  • Chemical Structure: Piperidine ring substituted at the 4-position with an ethyl carbamate moiety.[1][2][3][4][5]

  • Critical Quality Attributes (CQAs): Assay (>98.0%), Organic Impurities (<0.10%), Residual Solvents, Water Content.

Analytical Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate method based on the specific analytical requirement (Assay vs. Impurity Profiling).

AnalyticalStrategy Start Analytical Goal Assay Potency / Assay (>98% Accuracy) Start->Assay Impurities Impurity Profiling (<0.05% Sensitivity) Start->Impurities Volatiles Residual Solvents Start->Volatiles Titration Non-Aqueous Titration (Perchloric Acid) Assay->Titration Primary Method qNMR qNMR (Internal Std) Assay->qNMR Orthogonal UV_Issue Has Chromophore? Impurities->UV_Issue GC_Headspace GC-FID/MS (Headspace) Volatiles->GC_Headspace HPLC_CAD HPLC-CAD (Charged Aerosol) UV_Issue->HPLC_CAD No (Weak UV) HPLC_UV HPLC-UV (205 nm) (Low Selectivity) UV_Issue->HPLC_UV Cost-Effective LCMS LC-MS (ESI+) (Identification) UV_Issue->LCMS Trace ID

Figure 1: Analytical Method Selection Matrix for Piperidin-4-yl ethylcarbamate.[1][2]

Primary Method: HPLC-CAD/MS for Purity & Impurities[2]

Rationale: Due to the weak UV absorption of the carbamate and piperidine moieties, Charged Aerosol Detection (CAD) is the gold standard for this application. It provides a universal response independent of extinction coefficients. If CAD is unavailable, low-wavelength UV (205 nm) can be used but requires high-purity solvents to minimize baseline drift.[2]

Chromatographic Conditions (Protocol)[7][8][9]
ParameterSpecificationRationale
Column Waters XBridge Peptide BEH C18 (130Å, 3.5 µm, 4.6 x 150 mm)The BEH (Ethylene Bridged Hybrid) particle allows operation at pH 10 , suppressing protonation of the piperidine nitrogen to eliminate peak tailing.[1][2]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with

)
High pH keeps the secondary amine neutral (free base), increasing retention and symmetry.
Mobile Phase B Acetonitrile (HPLC Grade)Lower UV cutoff than methanol (essential if using UV detection).[2]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[2]
Column Temp 40°CImproves mass transfer and lowers backpressure.[2]
Detection Primary: CAD (Nebulizer: 35°C) Secondary: UV at 205 nmCAD detects all non-volatiles; UV 205 nm targets the carbonyl but is susceptible to solvent interference.[2]
Injection Vol 10 µLStandard volume; ensure sample solvent matches initial mobile phase strength.[2]
Gradient Program
  • T=0 min: 95% A / 5% B[1]

  • T=15 min: 5% A / 95% B[1]

  • T=20 min: 5% A / 95% B[1]

  • T=20.1 min: 95% A / 5% B[1]

  • T=25 min: Stop (Re-equilibration)

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 25 mg of Piperidin-4-yl ethylcarbamate in 25 mL diluent (1.0 mg/mL).

  • Filtration: Filter through a 0.2 µm PTFE or Nylon syringe filter. Note: Avoid cellulose filters as carbamates may adsorb.[2]

Orthogonal Method: Non-Aqueous Titration (Assay)[2]

Rationale: While HPLC provides purity (% area), it does not give an absolute mass balance assay without a certified reference standard. Potentiometric titration exploits the basicity of the piperidine nitrogen to provide a precise (>99.5%) assay value.

Protocol
  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: 50 mL Glacial Acetic Acid + 5 mL Acetic Anhydride (to scavenge water).

  • Electrode: Glass pH electrode with LiCl/Ethanol reference electrolyte (aqueous KCl will cause precipitation and errors).

  • Procedure:

    • Weigh accurately ~150 mg of sample.

    • Dissolve in the Solvent mixture.

    • Titrate potentiometrically to the endpoint (inflection point).

    • Perform a blank titration on the solvent.

Calculation:



Where 

g/mol (verify specific derivative MW).[2]

GC-MS Method (Volatile Impurities & Identification)[2]

Rationale: Gas chromatography is excellent for identifying synthesis precursors (e.g., ethyl chloroformate, ethanol). However, the secondary amine causes peak tailing, and the carbamate can degrade.

Critical Modification: Use Derivatization to cap the secondary amine.

Derivatization Protocol (MSTFA)
  • Weigh 5 mg of sample into a GC vial.

  • Add 0.5 mL Pyridine (solvent).

  • Add 0.2 mL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[2]

  • Incubate at 60°C for 30 minutes.

  • Inject 1 µL into GC-MS.

Mechanism: The TMS group replaces the proton on the piperidine nitrogen, preventing hydrogen bonding with the liner/column and improving thermal stability.

GC Conditions
  • Column: DB-5ms or Rtx-5 Amine (30m x 0.25mm x 0.25µm).[2]

  • Inlet: Split 20:1, 250°C.

  • Oven: 60°C (1 min)

    
     15°C/min 
    
    
    
    280°C (5 min).
  • Detector: MS (Scan 35-500 m/z).[1][2]

Impurity Profiling Workflow

The following diagram details the workflow for identifying unknown impurities, a critical step in IND (Investigational New Drug) enabling studies.

ImpurityID Sample Raw Sample (>0.1% Impurity) LCMS_QTOF LC-MS/MS (Q-TOF) Accurate Mass Sample->LCMS_QTOF Frag_Analysis Fragmentation Analysis (Loss of -OEt, -CO2) LCMS_QTOF->Frag_Analysis Isolation Prep-HPLC Isolation Frag_Analysis->Isolation If ambiguous Structure Confirmed Impurity Structure Frag_Analysis->Structure High Confidence NMR 1H / 13C NMR Isolation->NMR NMR->Structure

Figure 2: Impurity Elucidation Workflow using High-Resolution Mass Spectrometry.

Common Degradation Pathways[1][2]
  • Hydrolysis: Under acidic conditions, the carbamate cleaves to yield 4-hydroxypiperidine (or piperidin-4-amine depending on linkage) and ethanol/CO2.[1][2]

  • Oxidation: The secondary amine is susceptible to N-oxidation, forming the N-oxide impurity (

    
    ).[2]
    

References

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link

  • Center for Drug Evaluation and Research (CDER). Review of Chromatographic Methods for Amines. U.S. FDA.[6][7] Link

  • Varian, Inc (Agilent). The Determination of N-Methylcarbamate Pesticides by HPLC (Method 531.1). (Application note demonstrating post-column derivatization and HPLC separation of carbamates). Link

  • PubChem. Compound Summary: tert-Butyl (piperidin-4-ylmethyl)carbamate (Structural Analog Data).[1][2][3] National Library of Medicine. Link

  • Gamache, P. et al.Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds.Journal of Chromatography A, 2005.
Disclaimer

This Application Note is for research and development purposes only. All protocols must be validated in the user's laboratory according to local regulatory standards (e.g., cGMP, GLP) before use in release testing.

Sources

Application Note: Utilization of Piperidin-4-yl Ethylcarbamate in Solid-Phase Synthesis

[1]

Abstract & Introduction

Piperidin-4-yl ethylcarbamate (Ethyl N-(piperidin-4-yl)carbamate) represents a privileged scaffold in medicinal chemistry, particularly for the development of G-protein coupled receptor (GPCR) ligands (e.g., muscarinic, opioid receptors) and serine protease inhibitors.[1] Unlike its acid-labile tert-butyl analog (Boc-4-aminopiperidine), the ethyl carbamate moiety is robust against standard acidic cleavage conditions (e.g., TFA), making it an ideal "permanent" pharmacophore for incorporation into small molecule libraries.[1]

This Application Note details the strategic integration of Piperidin-4-yl ethylcarbamate into Solid-Phase Synthesis (SPS). We explore two distinct workflows:

  • The Scaffold Approach: Loading the piperidine secondary amine onto resin to create N-substituted libraries.

  • The Capping Approach: Using the molecule as a nucleophilic building block to terminate a resin-bound electrophilic sequence.

Chemical Properties & Handling[2][3][4][5][6]

Before initiating SPS protocols, verify the physicochemical properties of the reagent to ensure compatibility with resin matrices and solvent systems.

PropertySpecificationRelevance to SPS
Chemical Structure Piperidine ring with 4-position ethyl carbamateSecondary amine is the active nucleophile; Carbamate is stable.[1]
Molecular Weight ~172.23 g/mol Essential for calculating resin loading equivalents.
Solubility DCM, DMF, NMP, MeOHHighly compatible with standard SPS solvents.
pKa (Conjugate Acid) ~10-11 (Piperidine NH)Strong nucleophile; requires base (DIPEA) to neutralize salts.[1]
Stability Stable to 95% TFA; Stable to 20% PiperidineSurvives Fmoc deprotection and standard resin cleavage.

Strategic Planning: The "Why" and "How"

The Stability Advantage

In combinatorial chemistry, the choice between a Boc-protected amine and an Ethyl-carbamate is critical.

  • Use Boc-4-aminopiperidine if you intend to remove the protecting group post-cleavage to reveal a primary amine for further reaction.[1]

  • Use Piperidin-4-yl ethylcarbamate if the carbamate group is a required structural feature of the final drug candidate (e.g., mimicking a peptide bond or interacting with a specific receptor pocket).

Reaction Causality[1][7]
  • Steric Hindrance: The secondary amine of the piperidine ring is moderately hindered. Standard coupling reagents (DIC/HOBt) may result in incomplete conversion. We recommend HATU or PyBOP for amide bond formation.

  • Resin Choice:

    • For N-Derivatization (Scaffold Approach): Use 2-Chlorotrityl Chloride (2-CTC) resin.[1] It prevents diketopiperazine formation and allows mild cleavage of the tertiary amine product.

    • For Capping (Capping Approach): Use Rink Amide or Wang resin, depending on the desired C-terminus of the linker.

Experimental Protocols

Protocol A: The Scaffold Approach (Resin Loading & N-Alkylation)

Objective: To immobilize the piperidine scaffold, functionalize the secondary amine, and release the N-substituted derivative.

Step 1: Resin Loading

Mechanism: Nucleophilic substitution (SN1/SN2 hybrid) of the trityl chloride by the piperidine nitrogen.

  • Preparation: Swell 1.0 g of 2-Chlorotrityl Chloride Resin (1.0–1.6 mmol/g loading) in anhydrous Dichloromethane (DCM) for 20 minutes. Drain.

  • Loading Solution: Dissolve Piperidin-4-yl ethylcarbamate (1.2 eq relative to resin loading) in dry DCM (10 mL). Add DIPEA (4.0 eq).

    • Note: DIPEA is crucial to scavenge the HCl generated, preventing premature cleavage of the acid-labile trityl linkage.

  • Coupling: Add the solution to the resin. Shake gently for 2 hours at room temperature.

  • Capping (Rosenthal Method): Add Methanol (1 mL) and DIPEA (0.5 mL) to the reaction mixture. Shake for 20 minutes.

    • Why? Methanol caps unreacted trityl chlorides, preventing non-specific binding of subsequent reagents.

  • Washing: Drain and wash resin: DCM (3x), DMF (3x), DCM (3x).

Step 2: Diversification (Example: Urea Formation)[1]
  • Swelling: Swell resin in DCM.

  • Reaction: Add an isocyanate (R-NCO, 3.0 eq) in DCM. Shake for 1 hour.

    • Validation: Perform a Chloranil Test .

    • Result: Colorless beads indicate complete conversion of the secondary amine. Blue/Green beads indicate incomplete reaction.

Step 3: Cleavage[1]
  • Reagent: Prepare 1% TFA in DCM (v/v).

    • Caution: Do not use high concentrations (e.g., 50% TFA) as this may degrade the trityl linker too aggressively or cause side reactions.

  • Execution: Treat resin with cleavage cocktail (10 mL) for 2 x 5 minutes. Filter immediately into a flask containing 1 mL Pyridine or dilute NaHCO3 (to neutralize TFA if the product is acid-sensitive).

  • Isolation: Concentrate the filtrate under vacuum.

Protocol B: The Capping Approach (Amide Coupling)

Objective: To attach the piperidine moiety to a carboxylic acid on the resin.

Step 1: Activation of Resin-Bound Acid

Assume a peptide or small molecule with a free terminal Carboxylic Acid (-COOH) is already synthesized on Rink Amide resin.[1]

  • Reagents: Use HATU (0.95 eq relative to amine) and HOAt (0.95 eq) with DIPEA (2.0 eq) in DMF.

    • Expert Tip: Use slightly less coupling agent than the amine to prevent "capping" the amine with the uronium salt (guanidinylation), though this is rare with secondary amines.

  • Pre-Activation: Mix the acid (on resin), HATU, and DIPEA for 1 minute before adding the amine? NO.

    • Correction: For solid phase, we usually add the activated solution to the resin. However, for secondary amines, pre-activation of the resin-bound acid is impossible (it's on the solid phase).

    • Correct Procedure: Add HATU/HOAt/DIPEA solution to the resin-bound acid. Shake for 30 seconds.

Step 2: Coupling[1][2]
  • Addition: Add Piperidin-4-yl ethylcarbamate (3.0 – 5.0 eq) dissolved in DMF to the pre-activated resin mixture.

  • Time: Shake for 2–4 hours. Secondary amines react slower than primary amines.

  • Validation: Perform a Chloranil Test (if checking for remaining secondary amine—not applicable here) or a Kaiser Test (to check for disappearance of the resin-bound amine? No, the resin has acid).

    • Best QC: Micro-cleavage of a few beads and LC-MS analysis to confirm mass shift (+172 Da).

Visualization of Workflows

The following diagrams illustrate the logical flow of the two protocols described above.

Diagram 1: The Scaffold Approach (2-CTC Loading)

Scaffold_SynthesisResin2-CTC Resin(Cl-Trityl)LoadingLoading Step(DCM, DIPEA, 2h)Resin->LoadingReagentPiperidin-4-ylethylcarbamateReagent->LoadingNucleophilic AttackCappingMeOH Capping(Block unreacted Cl)Loading->CappingImmobilized AmineDiversificationDiversification(e.g., R-NCO, R-COCl)Capping->DiversificationResin-Bound ScaffoldCleavageCleavage(1% TFA in DCM)Diversification->CleavageFunctionalized ResinProductFinal Product(N-Substituted Piperidine)Cleavage->ProductRelease

Caption: Workflow for immobilizing the piperidine scaffold on 2-Chlorotrityl Chloride resin for library generation.

Diagram 2: The Capping Approach (Amide Coupling)

Capping_SynthesisResin_AcidResin-Linker-COOH(Peptide/Small Molecule)ActivationActivation(HATU, DIPEA, DMF)Resin_Acid->ActivationCouplingCoupling Reaction(+ Piperidin-4-yl ethylcarbamate)Activation->CouplingActivated EsterQCQC Check(Micro-cleavage / LC-MS)Coupling->QCFinal_CleavageGlobal Cleavage(95% TFA)QC->Final_CleavageIf Mass CorrectFinal_DrugFinal Conjugate(Amide-linked Pharmacophore)Final_Cleavage->Final_Drug

Caption: Protocol for attaching Piperidin-4-yl ethylcarbamate to a resin-bound carboxylic acid terminus.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Loading on 2-CTC Moisture in resin/solvents.[1][3]Dry resin in vacuo over P2O5; use freshly distilled DCM.
Incomplete Coupling (Capping) Steric hindrance of secondary amine.Switch from HATU to PyAOP or PyBOP . Increase temperature to 40°C.
Product Degradation Acid sensitivity of the carbamate?Unlikely. Ethyl carbamates are stable. Check if other parts of the molecule are sensitive to TFA.
Color Test Failure Secondary amines don't react with Kaiser.Use the Chloranil Test (Acetaldehyde/Chloranil). Blue = Secondary Amine present.[4]

References

  • Trowbridge, A., et al. (2020). A Reductive Alkylation Procedure Applicable to Both Solution- and Solid-Phase Syntheses of Secondary Amines.[1][5] Journal of Organic Chemistry. Retrieved from [Link]

  • Walsh Medical Media. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Retrieved from [Link]

Application Note: High-Throughput Screening of Piperidin-4-yl Ethylcarbamate Derivative Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Serine Hydrolases (AChE/BChE & FAAH) for CNS Therapeutics

Introduction & Scientific Rationale

The piperidin-4-yl ethylcarbamate scaffold represents a "privileged structure" in medicinal chemistry, particularly for targeting the serine hydrolase superfamily. This chemical class is structurally distinct due to the carbamate moiety, which acts as a pseudo-irreversible inhibitor (covalent modifier) of the catalytic serine residue found in enzymes such as Acetylcholinesterase (AChE) , Butyrylcholinesterase (BChE) , and Fatty Acid Amide Hydrolase (FAAH) .

  • Therapeutic Relevance:

    • AChE/BChE Inhibition: Modulation of cholinergic transmission for Alzheimer’s disease (similar to the mechanism of Rivastigmine).

    • FAAH Inhibition: Elevation of endogenous anandamide levels for the treatment of neuropathic pain and anxiety.

This guide details the high-throughput screening (HTS) of combinatorial libraries built upon this scaffold. Unlike reversible inhibitors, carbamates require specific kinetic considerations—most notably, pre-incubation time —to allow the carbamylation of the active site to reach equilibrium before substrate addition.

Library Design & Mechanism of Action

The Scaffold

The library is constructed around a central piperidine ring. Diversity is typically introduced at two vectors:

  • N1-Position: Alkylation or arylation to improve lipophilicity and blood-brain barrier (BBB) penetration.

  • Carbamate Nitrogen/Oxygen: Modification of the leaving group or the recognition element to tune selectivity between AChE (narrow gorge) and FAAH (hydrophobic channel).

Covalent Mechanism (The "Warhead")

The ethylcarbamate moiety functions as a "suicide substrate." The enzyme's catalytic serine hydroxyl group attacks the carbamate carbonyl, releasing the leaving group (the alcohol or amine portion) and forming a carbamylated enzyme intermediate. This intermediate hydrolyzes very slowly (minutes to hours), effectively silencing the enzyme.

Visualization: Covalent Inhibition Mechanism

The following diagram illustrates the kinetic pathway essential for understanding the assay incubation times.

CarbamylationMechanism Enzyme Free Enzyme (Active Serine) Complex Michaelis Complex (E•I) Enzyme->Complex Binding (k1) Inhibitor Carbamate Inhibitor Inhibitor->Complex AcylEnzyme Carbamylated Enzyme (Inactive) Complex->AcylEnzyme Carbamylation (k2) Leaving Group Release AcylEnzyme->Enzyme k3 (Very Slow) Hydrolysis Slow Hydrolysis (Recovery)

Caption: Kinetic mechanism of serine hydrolase inhibition by carbamates. The critical HTS step is the transition from Complex to Carbamylated Enzyme (k2), requiring pre-incubation.

Protocol 1: Automated Library Preparation (Acoustic Dispensing)

Objective: To prepare "Assay Ready Plates" (ARPs) containing nanoliter volumes of library compounds, minimizing DMSO carryover which can inhibit sensitive hydrolases.

Equipment:

  • Source: 384-well Low Dead Volume (LDV) microplates (Cyclic Olefin Copolymer).

  • Destination: 384-well or 1536-well Black/Clear bottom assay plates.

  • Dispenser: Acoustic Liquid Handler (e.g., Labcyte Echo or equivalent).[1]

Procedure:

  • Stock Management: Store 10 mM library stocks in 100% anhydrous DMSO.

    • Critical: DMSO is hygroscopic.[2] Absorbed water can hydrolyze the carbamate warhead before screening. Store plates under nitrogen or argon seals.

  • Centrifugation: Centrifuge source plates at 1000 x g for 1 minute to remove bubbles (acoustic interference).

  • Dispensing:

    • Transfer 25 nL of compound to the destination plate.

    • Backfill control wells with 25 nL of pure DMSO (Negative Control).

    • Dispense 25 nL of Reference Inhibitor (e.g., Rivastigmine 10 µM final) into Positive Control wells.

  • Storage: Seal ARPs immediately with aluminum foil seals. If not used within 4 hours, store at -20°C.

Protocol 2: HTS Workflow for AChE Inhibition (Modified Ellman’s)

Principle: This assay quantifies the hydrolysis of Acetylthiocholine (ATCh) by AChE.[3] The product, thiocholine, reacts with DTNB (Ellman's Reagent) to produce 2-nitro-5-thiobenzoate (TNB), which absorbs strongly at 412 nm.

Reagents:

  • Buffer: 100 mM Sodium Phosphate, pH 7.4, 0.1% BSA (prevents enzyme adsorption to plastic).

  • Enzyme: Recombinant Human AChE (rhAChE), titrated to give linear signal over 30 mins.

  • Substrate Mix: 500 µM Acetylthiocholine iodide + 500 µM DTNB in buffer.

Step-by-Step Protocol:

  • Enzyme Addition (Pre-incubation):

    • Dispense 10 µL of rhAChE solution (0.05 U/mL) into the Assay Ready Plate (containing 25 nL compound).

    • CRITICAL STEP: Incubate for 30 minutes at Room Temperature (RT).

    • Why? This allows the carbamate to covalently modify the active site serine. Without this step, IC50 values will be underestimated (shift to the right).

  • Substrate Addition:

    • Dispense 10 µL of Substrate Mix (ATCh + DTNB) to all wells.

    • Final Volume: 20 µL.

  • Kinetic Read:

    • Immediately place in a multimode plate reader.

    • Measure Absorbance at 412 nm (or 405 nm) every 60 seconds for 20 minutes.

  • Data Processing:

    • Calculate the slope (Vmax) of the linear portion of the curve.

    • Compare Vmax(compound) vs. Vmax(DMSO control).

Protocol 3: HTS Workflow for FAAH Inhibition (Fluorogenic)

Principle: FAAH hydrolyzes the non-fluorescent substrate AMC-Arachidonoyl Amide to release free Arachidonic Acid and 7-Amino-4-methylcoumarin (AMC) , which is highly fluorescent.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% Triton X-100.

  • Enzyme: Human Recombinant FAAH (microsomal preparation or purified).

  • Substrate: AMC-Arachidonoyl Amide (stock in DMSO).

Step-by-Step Protocol:

  • Enzyme Addition:

    • Dispense 10 µL of FAAH enzyme solution into the Assay Ready Plate.

    • Pre-incubation: Incubate for 30 minutes at RT (essential for carbamate binding).

  • Substrate Addition:

    • Dispense 10 µL of AMC-Substrate (Final concentration: 10 µM, approx. Km).[3]

  • Detection:

    • Measure Fluorescence Intensity: Ex 355 nm / Em 460 nm .

    • Read mode: Kinetic (preferred) or Endpoint (after 60 mins).

Data Analysis & Validation

Quality Control: The Z-Factor

For every plate, calculate the Z-factor (


) to validate assay robustness.


  • 
    : Standard deviation of positive (inhibitor) and negative (DMSO) controls.
    
  • 
    : Mean signal of controls.
    
  • Acceptance Criteria:

    
     is required for a reliable HTS campaign.[4]
    
Hit Selection & False Positives
  • Threshold: Compounds exhibiting >50% inhibition at the screening concentration (e.g., 10 µM).

  • Interference Check:

    • Ellman's: Compounds containing free thiols (false positives due to DTNB reaction) or strong absorbance at 412 nm.

    • Fluorescence: Autofluorescent compounds at 460 nm.

  • Counter-Screen: Run hits against the "other" enzyme (e.g., AChE hits against FAAH) to determine selectivity ratios.

HTS Logic Flow

The following diagram summarizes the decision matrix for the screening campaign.

HTS_Workflow cluster_Assays Parallel Screening Tracks Library Piperidine Carbamate Library (DMSO) ADE Acoustic Dispensing (25 nL) Library->ADE AChE Track A: AChE (Ellman's / 412nm) ADE->AChE FAAH Track B: FAAH (Fluorogenic / 460nm) ADE->FAAH Analysis Data Analysis (Z-Factor Calculation) AChE->Analysis FAAH->Analysis HitSel Hit Selection (>50% Inhibition) Analysis->HitSel Validation IC50 & Selectivity Determination HitSel->Validation

Caption: Parallel HTS workflow for profiling piperidine carbamates against cholinergic and endocannabinoid targets.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Z-Factor (< 0.5) High pipetting error or enzyme instability.Switch to non-contact dispensing (ADE); add 0.1% BSA to buffer.
Signal Drift Temperature fluctuation.Equilibrate all reagents to RT; use a temperature-controlled reader (25°C).
High Background (Ellman) Spontaneous hydrolysis of DTNB.Prepare DTNB fresh; check buffer pH (must be < 8.0).
No Inhibition (Known Controls) Insufficient pre-incubation.Increase Enzyme + Compound incubation to 60 mins.
Precipitation Compound insolubility in buffer.Lower screening concentration or increase Triton X-100 to 0.05%.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link

  • Cravatt, B. F., et al. (2010). Activity-based protein profiling (ABPP) and the discovery of carbamate inhibitors for serine hydrolases. Current Protocols in Chemical Biology. Link

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Validation and Z-Factor. Link

  • Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine, 9, 76–81. (Validation of FAAH as a target for carbamates). Link

  • Labcyte Inc. Acoustic Droplet Ejection for HTS: Technical Note on DMSO Hydration and Compound Management. Link

Sources

Application Note: Development of Cholinesterase Inhibitors using the Piperidin-4-yl Ethylcarbamate Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Piperidin-4-yl ethylcarbamate as a pharmacophore in the development of pseudo-irreversible acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. Unlike simple competitive inhibitors (e.g., Donepezil), carbamate-based inhibitors utilize a chemical "warhead" to covalently modify the enzyme's active site serine, resulting in sustained inhibition.

This protocol leverages the Piperidin-4-yl moiety for high-affinity binding to the ChE anionic subsites and the Ethylcarbamate moiety as the carbamoylating agent. This dual-action mechanism mimics the clinical efficacy of Rivastigmine but offers tunable selectivity through N-substitution of the piperidine ring.

Mechanistic Rationale & SAR

The "Warhead" Mechanism

The ethylcarbamate group functions as a pseudo-irreversible inhibitor. Upon binding to the active site, the enzyme's catalytic triad (Ser200 in AChE) attacks the carbamate carbonyl.

  • Step 1 (Association): The piperidine ring binds to the Catalytic Anionic Site (CAS), positioning the carbamate near the catalytic serine.

  • Step 2 (Carbamoylation): The serine hydroxyl attacks the carbonyl carbon, expelling the piperidine leaving group.

  • Step 3 (Inhibition): The enzyme remains carbamoylated (

    
    ). Hydrolysis of this carbamyl-enzyme complex is significantly slower (
    
    
    
    in hours) than acetyl-enzyme hydrolysis (
    
    
    in microseconds), effectively shutting down the enzyme.
Structure-Activity Relationship (SAR)[1][2]
  • Piperidine Ring: Mimics the quaternary ammonium of acetylcholine. N-substitution (e.g., with benzyl or phenethyl groups) enhances binding via

    
    -cation interactions at the Peripheral Anionic Site (PAS).
    
  • Ethylcarbamate: Provides the specific steric bulk to fit the acyl pocket. Variation to N,N-dimethyl or N-heptyl analogs shifts selectivity between AChE and BChE.

Chemical Synthesis Protocol

Objective: Synthesize 1-Benzylpiperidin-4-yl ethylcarbamate as a model inhibitor.

Reaction Scheme Visualization

The following diagram outlines the convergent synthesis and the subsequent enzymatic pathway.

SynthesisAndMechanism cluster_bio Biological Mechanism Start 4-Hydroxypiperidine Step1 N-Benzylation (BnBr, K2CO3, ACN) Start->Step1 Inter N-Benzyl-4-piperidinol Step1->Inter Step2 Carbamoylation (EtNCO, TEA, DCM) Inter->Step2 Product N-Benzylpiperidin-4-yl ethylcarbamate Step2->Product Complex Michaelis Complex (Non-covalent) Product->Complex + Enzyme Enzyme Free AChE (Ser-OH) Enzyme->Complex Carbamoylated Carbamoylated Enzyme (E-O-CO-NH-Et) Complex->Carbamoylated Carbamoylation (Fast) Leaving Leaving Group (N-Benzyl-4-piperidinol) Complex->Leaving Expulsion Carbamoylated->Enzyme Hydrolysis (Very Slow)

Caption: Synthesis of the inhibitor and its 'Ping-Pong' mechanism of enzyme inactivation.

Detailed Methodology

Reagents: 4-Hydroxypiperidine (Sigma-Aldrich), Benzyl bromide, Ethyl isocyanate, Triethylamine (TEA), Dichloromethane (DCM).

  • N-Benzylation:

    • Dissolve 4-hydroxypiperidine (10 mmol) in acetonitrile (50 mL).

    • Add

      
       (1.5 eq) and Benzyl bromide (1.1 eq).
      
    • Reflux for 4 hours. Filter inorganic salts and concentrate in vacuo.

    • Checkpoint: Verify intermediate via TLC (MeOH:DCM 1:9).

  • Carbamoylation (The Critical Step):

    • Dissolve N-benzyl-4-piperidinol (5 mmol) in anhydrous DCM (20 mL) under Argon atmosphere.

    • Add TEA (0.1 mL) as a catalyst.

    • Dropwise Addition: Add Ethyl isocyanate (1.2 eq) slowly at 0°C.

    • Stir at room temperature for 12 hours.

    • Workup: Wash with water, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexane:EtOAc).

Biological Evaluation Protocols

Note: Standard Ellman assays often fail for carbamates because they do not account for the slow carbamoylation rate. This protocol uses a Pre-incubation Kinetic Assay .

Modified Ellman’s Assay (Time-Dependent Inhibition)

Principle: Measure the residual activity of the enzyme after incubating with the inhibitor for varying times.

Reagents:

  • Buffer A: 0.1 M Phosphate buffer, pH 8.0.

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: DTNB (Ellman's Reagent, 0.3 mM).

  • Enzyme: huAChE (Human recombinant) or eeAChE (Electric eel).

Workflow:

  • Preparation: Prepare 5 concentrations of the inhibitor (e.g.,

    
     to 
    
    
    
    M).
  • Pre-incubation:

    • Mix Enzyme (20 µL) + Inhibitor (20 µL) + Buffer (160 µL).

    • Incubate at 25°C for distinct time intervals (

      
       min).
      
  • Measurement:

    • Add ATCh/DTNB mixture (200 µL).

    • Immediately read Absorbance at 412 nm for 2 minutes (Kinetic mode).

  • Data Processing:

    • Plot

      
       vs. Pre-incubation time (
      
      
      
      ).
    • The slope of this line is

      
       (pseudo-first-order rate constant).
      
Data Analysis Table

Summarize your kinetic data using the following structure to determine the bimolecular rate constant (


).
ParameterSymbolDefinitionCalculation
Observed Rate

Rate of enzyme inactivation at a specific [I]Slope of

vs Time
Max Inactivation

Max rate of carbamoylationFrom non-linear regression of

vs [I]
Inhibitor Affinity

Dissociation constant of Michaelis complexConcentration at

Bimolecular Rate

Overall potency

Validation & Safety (Self-Correcting Systems)

  • Spontaneous Hydrolysis Check: Carbamates are liable to hydrolysis in aqueous buffer. Always run a "No Enzyme" control containing only Inhibitor + DTNB to ensure the carbamate doesn't degrade and react with DTNB (false positive).

  • Dilution Reversibility: To confirm pseudo-irreversibility, incubate Enzyme + Inhibitor (at

    
    ) for 30 mins, then dilute 100-fold. Activity should NOT recover immediately. If it recovers instantly, it is a competitive (reversible) inhibitor, not a carbamate.
    

References

  • Bajda, M., et al. (2010). "Novel alkyl- and arylcarbamate derivatives with N-benzylpiperidine and N-benzylpiperazine moieties as cholinesterases inhibitors."[1] European Journal of Medicinal Chemistry.

  • Stanojković, T., et al. (2021).[2] "4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B." Pharmaceuticals.

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

  • Pasdaran, A., et al. (2019). "Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases." Iranian Journal of Pharmaceutical Research.

Sources

Application Note: Synthesis of Piperidin-4-yl Ethylcarbamate Analogs for Anti-Cancer Research

[1]

Abstract

This application note details the synthetic methodology for generating Ethyl N-(piperidin-4-yl)carbamate and its functionalized analogs. The piperidine-4-yl carbamate motif is a privileged pharmacophore in oncology, serving as a core scaffold for inhibitors of Monoacylglycerol Lipase (MAGL), Fatty Acid Amide Hydrolase (FAAH), and specific serine threonine kinases (e.g., AKT).[1] This guide provides a robust, scalable protocol for carbamoylation, nitrogen deprotection, and subsequent library diversification, emphasizing mechanistic control to avoid common side reactions such as bis-acylation.[1]

Introduction: The Piperidine Privilege in Oncology

The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved therapeutics.[1][2] In the context of cancer research, the 4-substituted piperidine scaffold acts as a versatile linker that positions warheads into enzyme active sites.[1]

The ethyl carbamate moiety (urethane linkage) at the 4-position offers distinct advantages over amide bioisosteres:

  • Metabolic Stability: Carbamates are generally more resistant to amidases than their amide counterparts.[1]

  • Hydrogen Bonding: The carbamate oxygen and nitrogen serve as dual H-bond acceptors/donors, crucial for binding in the oxyanion holes of serine hydrolases.[1]

  • Chemical Modularity: The nitrogen on the piperidine ring (

    
    ) remains available for diversification, allowing researchers to tune lipophilicity (
    
    
    ) and target specificity (SAR).
Target Biological Mechanism

These analogs are frequently screened for cytotoxicity against non-small cell lung cancer (NSCLC) and glioblastoma lines. The mechanism often involves the blockade of lipid signaling pathways (MAGL/FAAH) that drive cancer cell migration and invasiveness.

Strategic Synthesis Planning

To synthesize a library of analogs efficiently, we employ a Convergent Strategy . We first construct the stable carbamate core using orthogonal protection, followed by divergent functionalization at the

Retrosynthetic Analysis (Graphviz)[1]

RetrosynthesisFinalTarget Analog(N-Substituted Ethyl Carbamate)CoreCore Intermediate(Ethyl N-(piperidin-4-yl)carbamate)Core->Final  N-Alkylation / Reductive Amination  SM1Starting Material 14-Amino-1-Boc-piperidineSM1->Core  Carbamoylation & Deprotection  SM2ReagentEthyl ChloroformateSM2->Core

Figure 1: Retrosynthetic disconnection showing the construction of the carbamate core followed by late-stage diversification.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Target Molecule: Ethyl N-(piperidin-4-yl)carbamate trifluoroacetate salt.[1]

Reagents Required:
  • Substrate: 4-Amino-1-Boc-piperidine (CAS: 87120-72-7)[1]

  • Carbamoylating Agent: Ethyl Chloroformate (CAS: 541-41-3)[1]

  • Base: Triethylamine (Et

    
    N) or DIPEA
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Deprotection: Trifluoroacetic acid (TFA)

Step-by-Step Methodology:
  • Preparation (0 min):

    • Dissolve 4-Amino-1-Boc-piperidine (1.0 equiv, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (

      
       or Ar).
      
    • Cool the solution to 0°C using an ice bath. Critical: Cooling prevents exothermic runaway and minimizes bis-acylation.[1]

  • Carbamoylation (0–60 min):

    • Add Triethylamine (1.5 equiv) dropwise.

    • Slowly add Ethyl Chloroformate (1.1 equiv) via syringe over 15 minutes.

    • Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

    • TLC Monitoring: Use 50:50 Hexane:EtOAc.[1] Stain with Ninhydrin.[1] The starting material (free amine) will disappear; the product (carbamate) will likely not stain strongly or appear as a distinct spot.

  • Workup (Standard):

    • Quench with saturated NaHCO

      
       solution.[1]
      
    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with 0.1 M HCl (to remove unreacted amine) and then Brine.

    • Dry over Na

      
      SO
      
      
      , filter, and concentrate in vacuo.
    • Result: Intermediate 1-Boc-4-(ethoxycarbonylamino)piperidine .[1]

  • Boc-Deprotection (The "Unlock"):

    • Dissolve the intermediate in DCM (10 mL).

    • Add TFA (5 mL) dropwise at 0°C. Stir at RT for 2 hours.

    • Concentrate to dryness.[1] Co-evaporate with toluene (3x) to remove residual TFA.

    • Yield: Quantitative conversion to Ethyl N-(piperidin-4-yl)carbamate TFA salt .

Protocol B: Library Diversification (N-Alkylation)

Objective: Attach hydrophobic tails or targeting moieties to the

1
  • Reagents: Core Scaffold (TFA salt), Aryl/Alkyl Halide (R-X), K

    
    CO
    
    
    (3.0 equiv), Acetonitrile (ACN).
  • Procedure:

    • Suspend the TFA salt of the core scaffold in ACN.

    • Add K

      
      CO
      
      
      .[1] Note: Excess base is required to neutralize the TFA salt AND scavenge the acid from alkylation.
    • Add the electrophile (R-X, 1.1 equiv).

    • Reflux at 60–80°C for 6–12 hours.[1]

  • Purification: Filter off inorganic salts. Purify via Flash Column Chromatography (MeOH/DCM gradient).

Data Analysis & Validation

Trustworthiness in synthesis relies on rigorous characterization.[1]

Diagnostic NMR Signals ( H NMR, 400 MHz, CDCl )
MoietyChemical Shift (

)
MultiplicityInterpretation
Carbamate -NH- 4.60 – 4.80Broad SingletExchangeable proton; confirms carbamate formation.[1]
Ethyl -CH

-
4.10Quartet (

Hz)
Characteristic of the ethyl ester group.[1]
Ethyl -CH

1.25Triplet (

Hz)
Coupled to the methylene group.[1]
Piperidine C4-H 3.50 – 3.70MultipletShifted downfield due to the adjacent nitrogen.[1]
Piperidine N-CH

2.80 – 3.00Broad/MultipletDiagnostic for N-substitution status (shifts upon alkylation).[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Bis-acylation Excess ethyl chloroformate or high temp.[1]Maintain strict 0°C during addition.[1] Use stoichiometric control (1.05 equiv).
Low Yield (Step 1) HCl salt precipitation trapping reagents.Ensure efficient stirring. Use DIPEA (more soluble salt) instead of TEA.
Incomplete Deprotection Old TFA or insufficient time.[1]Monitor by TLC.[1][3] Ensure CO

evolution ceases.

Experimental Workflow Diagram

Workflowcluster_0Phase 1: Core Synthesiscluster_1Phase 2: DiversificationStep1Carbamoylation(0°C, DCM)Step2Boc Deprotection(TFA/DCM)Step1->Step2 Intermediate 1 Step3N-Alkylation(R-X, K2CO3)Step2->Step3 Core Scaffold Step4Purification(Flash Chrom.)Step3->Step4 Crude Analog AssayBiological Assay(MTT / Enzyme Inhibition)Step4->Assay Pure Compound

Figure 2: Integrated workflow from raw materials to biological screening.

Safety & Compliance

  • Ethyl Chloroformate: Highly toxic and lachrymator.[1] Handle only in a functioning fume hood. Reacts violently with water.[1]

  • Ethyl Carbamate (Urethane) Warning: While the target molecule is a substituted carbamate, the reagent ethyl carbamate (urethane) is a Group 2A carcinogen. Ensure the synthesis does not produce unsubstituted ethyl carbamate as a byproduct (unlikely with this protocol, but awareness is required).

  • Waste Disposal: All halogenated solvents (DCM) and TFA mixtures must be disposed of in dedicated halogenated waste streams.

References

  • Kumari, S., et al. "Piperidine: A Privileged Scaffold in Anticancer Drug Discovery." Current Topics in Medicinal Chemistry, vol. 20, no. 1, 2020.

  • Cravatt, B. F., et al. "Functional proteomic probes for the enzyme fatty acid amide hydrolase." Nature Methods, vol. 4, 2007, pp. 587–594.[1] (Describes carbamate reactivity in serine hydrolases).

  • Gosh, A. K., & Brindisi, M. "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, vol. 58, no. 7, 2015, pp. 2895–2940.[1]

  • National Cancer Institute (NCI). "NCI-60 Human Tumor Cell Lines Screen."[1] (Standard protocol for anticancer screening of synthesized analogs).

Application Note: Efficient Coupling of Piperidin-4-yl Ethylcarbamate with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the amide coupling of Piperidin-4-yl ethylcarbamate (a secondary amine) with diverse carboxylic acids. This scaffold is a critical linker in medicinal chemistry, often used to modulate solubility and engage hydrogen-bonding networks in protein pockets.

We present two distinct workflows:

  • Protocol A (Discovery Mode): Utilizes HATU , prioritizing reaction speed, high yield, and tolerance for diverse functionalities in high-throughput screening (HTS).

  • Protocol B (Process/Scale-Up Mode): Utilizes T3P® (Propylphosphonic Anhydride) , prioritizing safety, green chemistry (EtOAc solvent), and simplified aqueous workup for multi-gram scales.

Strategic Overview & Mechanism

The Chemical Challenge

The coupling involves a secondary amine (the piperidine ring) and a carboxylic acid. While secondary amines are excellent nucleophiles, steric hindrance at the reaction center can be higher than with primary amines. Furthermore, the ethyl carbamate moiety at the 4-position is stable under standard basic coupling conditions but can be sensitive to strong acids or extreme temperatures (


).
Mechanistic Pathway

Both protocols rely on activating the carboxylic acid to form an active ester, which is then attacked by the piperidine nitrogen.

Mechanism Visualization: The following diagram illustrates the activation and coupling logic.

AmideCouplingMechanism Acid Carboxylic Acid (R-COOH) ActiveEster Activated Ester Intermediate Acid->ActiveEster Activation Base Base (DIPEA/Pyridine) Base->ActiveEster Deprotonation Activator Coupling Agent (HATU or T3P) Activator->ActiveEster Product Final Amide Product ActiveEster->Product Nucleophilic Attack Byproducts Water Soluble Byproducts ActiveEster->Byproducts Amine Piperidin-4-yl ethylcarbamate Amine->Product

Figure 1: General mechanistic flow for amide coupling of piperidine derivatives.

Pre-Reaction Considerations

Stoichiometry & Reagents
ComponentRoleEq.[1] (HATU)Eq.[2][3][4] (T3P)Notes
Carboxylic Acid Limiting Reagent1.01.0Ensure dry; water quenches active esters.
Piperidine Amine Nucleophile1.1 - 1.21.1If using HCl salt, add +1.0 eq of base.
Coupling Agent Activator1.2 - 1.51.5 - 2.0HATU is faster; T3P is cleaner.
Base Proton Scavenger2.0 - 3.02.5 - 4.0DIPEA (Hünig's base) is preferred over TEA to minimize racemization.
Solvent Selection
  • DMF/DMAc: Mandatory for HATU due to solubility. High boiling point makes removal difficult (requires lyophilization or aqueous wash).

  • EtOAc/MeTHF: Ideal for T3P. T3P is sold as a 50% solution in EtOAc. Allows for "wash-only" purification.

Protocol A: High-Throughput Discovery (HATU)

Best for: Milligram scale (<100 mg), library synthesis, difficult/hindered acids.

Workflow Diagram

HATU_Workflow Start Start: Weigh Reagents Dissolve Dissolve Acid in DMF Start->Dissolve AddBase Add DIPEA (Base) Dissolve->AddBase AddHATU Add HATU (Activate 5-10 min) AddBase->AddHATU AddAmine Add Piperidin-4-yl ethylcarbamate AddHATU->AddAmine React Stir at RT (1-4 h) AddAmine->React Check LCMS Check React->Check Check->React Incomplete Quench Quench with Water/NaHCO3 Check->Quench Complete Extract Extract (EtOAc/DCM) Quench->Extract Finish Evaporate & Purify Extract->Finish

Figure 2: Step-by-step workflow for HATU-mediated coupling.[1]

Detailed Steps
  • Preparation: In a clean vial, dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF (

    
     concentration).
    
  • Activation: Add DIPEA (2.0 equiv). Note: If the acid is known to be prone to racemization, cool to

    
     before adding base.
    
  • Add HATU (1.2 equiv). Stir for 5–10 minutes. The solution often turns yellow/orange, indicating active ester formation.

  • Coupling: Add Piperidin-4-yl ethylcarbamate (1.1 equiv).

    • Critical: If the amine is an HCl salt, ensure you have added an extra 1.0 equiv of DIPEA in step 2.

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by LCMS.

  • Workup:

    • Dilute with EtOAc (10x volume).

    • Wash organic layer with saturated

      
       (
      
      
      
      ), Water (
      
      
      ), and Brine (
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradient) or Prep-HPLC.

Protocol B: Scalable Process (T3P)

Best for: Gram scale (>1g), safety (no explosion hazard like HOBt), simplified workup.

Detailed Steps
  • Preparation: Charge reaction vessel with Carboxylic Acid (1.0 equiv) and Piperidin-4-yl ethylcarbamate (1.1 equiv).

  • Solvent: Add EtOAc or 2-MeTHF (5–10 volumes).

  • Base Addition: Cool to

    
    . Add Pyridine  (2.5–3.0 equiv) or DIPEA.
    
    • Expert Insight: Pyridine often acts as both a base and an acylation catalyst in T3P reactions [2].

  • Reagent Addition: Add T3P (50% solution in EtOAc, 1.5–2.0 equiv) dropwise to control exotherm.

  • Reaction: Allow to warm to RT and stir for 2–12 hours. T3P kinetics are generally slower than HATU.

  • Workup (The "Wash-Only" Method):

    • Add water to the reaction mixture.[3][5]

    • Separate phases.

    • Wash organic phase with

      
       (to remove Pyridine/excess amine), then 
      
      
      
      (to remove T3P byproducts and excess acid), then Brine.
    • Result: The organic phase usually contains pure product, often requiring no chromatography.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (HATU) Steric hindrance or wet solvent.Switch to microwave heating (

, 15 min). Ensure DMF is anhydrous.
Low Conversion (T3P) T3P reacts slower.Increase T3P to 2.5 equiv. Heat to

(EtOAc reflux).
Racemization High pH or over-activation.Use Collidine instead of DIPEA. Keep temp at

. Reduce activation time.
Product in Aqueous Layer Product is too polar (Carbamate + Piperidine).Use DCM/Isopropanol (3:1) for extraction.[1][2][3][6][7] Saturate aqueous layer with NaCl.
Precipitate Forms Urea byproduct (if using EDC) or salt.If using HATU, the precipitate might be the product. Filter and check solid by LCMS.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][8][9][10][11] Tetrahedron, 61(46), 10827-10852. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link

Sources

In Vitro Assay Development for Piperidin-4-yl Ethylcarbamate Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Enzymologists, and Assay Development Scientists

Introduction: The "Carbamate Switch" in Drug Design

Piperidin-4-yl ethylcarbamate derivatives represent a privileged scaffold in medicinal chemistry, primarily utilized to target serine hydrolases such as Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and Fatty Acid Amide Hydrolase (FAAH).

Unlike simple competitive inhibitors, carbamates function as pseudo-irreversible inhibitors . They act as "suicide substrates" that transfer a carbamoyl group to the active site serine, forming a stable covalent intermediate. This mechanism dictates a specific assay development strategy: you cannot rely on standard endpoint IC50 values alone.

The Mechanistic Imperative

To characterize these compounds accurately, your assays must account for Time-Dependent Inhibition (TDI) . The potency of a carbamate is not a static number; it is a function of time.

Key Kinetic Parameters to Define:

  • 
     (Initial Binding Affinity):  The non-covalent recognition of the inhibitor.
    
  • 
     (Carbamoylation Rate):  The speed of covalent bond formation.
    
  • 
    :  The true efficiency of the inhibitor (second-order rate constant).
    

Mechanism of Action & Kinetic Logic

The following diagram illustrates the reaction pathway you are assaying. The "Carbamoylated Enzyme" complex is stable for minutes to hours, effectively silencing the enzyme until slow hydrolysis (


) restores activity.

CarbamateMechanism E_I Enzyme + Inhibitor (E + I) EI_Complex Michaelis Complex (E·I) E_I->EI_Complex K_I (Fast) EI_Complex->E_I Reversible E_Carb Carbamoylated Enzyme (E-C) EI_Complex->E_Carb k_inact (Covalent Step) Product Leaving Group (P) EI_Complex->Product Regen Regenerated Enzyme (E) E_Carb->Regen k_off (Slow Hydrolysis) Regen->E_I Recycle

Caption: Kinetic pathway of pseudo-irreversible carbamate inhibition. Note that standard IC50 assays only measure the first step (


) unless pre-incubation allows the 

complex to form.

Primary Assay Protocol: Modified Ellman’s Method (AChE/BuChE)

This protocol is optimized for Piperidin-4-yl ethylcarbamates targeting Cholinesterases. It uses the "IC50 Shift" method to validate the covalent mechanism.

Materials
  • Buffer: 100 mM Sodium Phosphate, pH 7.4 or 8.0 (Carbamoylation is pH sensitive).

  • Substrate: Acetylthiocholine iodide (ATCh) or Butyrylthiocholine iodide (BTCh).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB / Ellman’s Reagent).

  • Enzyme: Recombinant Human AChE or BuChE (Avoid serum sources to prevent esterase contamination).

Experimental Workflow: The "IC50 Shift" Assay

To prove your compound is a carbamate inhibitor, you must run two parallel plates:

  • Plate A (

    
    ):  Enzyme and Substrate added simultaneously.
    
  • Plate B (

    
    ):  Enzyme and Inhibitor pre-incubated for 30 minutes before Substrate addition.
    

AssayWorkflow Start Compound Preparation (Serial Dilution in DMSO) Split Split into Two Workflows Start->Split PathA Workflow A: Standard IC50 Split->PathA PathB Workflow B: Shift Assay Split->PathB StepA1 Add Enzyme + Substrate + DTNB IMMEDIATELY PathA->StepA1 ReadA Measure Absorbance (412 nm) Slope (0-10 min) StepA1->ReadA Result Calculate Shift: IC50(t=0) / IC50(t=30) ReadA->Result StepB1 Incubate Enzyme + Compound 30-60 mins @ 25°C PathB->StepB1 StepB2 Add Substrate + DTNB StepB1->StepB2 ReadB Measure Absorbance (412 nm) Slope (0-10 min) StepB2->ReadB ReadB->Result

Caption: Dual-workflow strategy to detect time-dependent inhibition. A significant shift (Ratio > 5) confirms the carbamate mechanism.

Step-by-Step Protocol
  • Preparation: Dilute Piperidin-4-yl ethylcarbamate compounds in DMSO. Final assay DMSO concentration must be

    
     to avoid denaturing the enzyme.
    
  • Pre-Incubation (Plate B only):

    • Add 10 µL of Enzyme solution (0.05 U/mL final) to 10 µL of Compound.

    • Incubate for 30 minutes at 25°C.

    • (Note: For Plate A, add Enzyme and proceed immediately to step 3).

  • Reaction Initiation:

    • Add 180 µL of Master Mix (0.5 mM DTNB + 0.5 mM ATCh in Phosphate Buffer).

  • Detection:

    • Monitor Absorbance at 412 nm kinetically for 10 minutes.

    • Calculate the slope (Velocity,

      
      ) of the linear portion.
      
  • Analysis:

    • Plot % Activity vs. Log[Concentration].

    • Success Criterion: The IC50 for Plate B should be significantly lower (more potent) than Plate A.

Secondary Assay: Chemical & Metabolic Stability[1][2]

Piperidine carbamates are susceptible to spontaneous hydrolysis (chemical instability) and esterase cleavage (metabolic instability). An inactive compound in the primary assay might simply have degraded before reaching the target.

Buffer Stability Assay (LC-MS/MS)
  • Objective: Ensure the carbamate warhead survives the assay duration.

  • Method: Incubate compound (1 µM) in Assay Buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at 0, 30, 60, 120 mins. Quench with Acetonitrile.

  • Analysis: Monitor the disappearance of the parent mass and appearance of the hydrolysis product (Piperidin-4-ol derivative).

  • Requirement:

    
     minutes is required for valid enzymatic data.
    

Advanced Characterization: Determining

For a drug development Application Note, reporting an IC50 is insufficient. You must report the inactivation efficiency.

The Kitz-Wilson Method:

  • Incubate Enzyme + Inhibitor at 5 different concentrations (

    
    ).
    
  • At multiple time points (

    
     = 0, 5, 10, 20, 40 min), remove an aliquot and dilute into a high-substrate solution (to stop further inhibition).
    
  • Measure residual activity.[1]

  • Plot 1:

    
     vs 
    
    
    
    . The slope is
    
    
    .
  • Plot 2:

    
     vs 
    
    
    
    .
    • y-intercept:

      
      
      
    • x-intercept:

      
      
      

Troubleshooting & Optimization

IssueProbable CauseSolution
No Time-Shift Observed Compound is a reversible inhibitor (non-covalent).[1]Check structure; the carbamate leaving group might be too poor (pKa too high).
High Background Color Spontaneous hydrolysis of DTNB or compound interference.Run a "No Enzyme" control. If compound reacts with DTNB, switch to a fluorometric substrate (e.g., Resorufin acetate).
Poor Solubility Piperidine ring is too lipophilic.Use the hydrochloride salt form of the piperidine or add 0.01% Triton X-100 to the buffer.
Steep Hill Slope (>2) Aggregation-based inhibition.Add 0.01% Triton X-100. If Hill slope normalizes to 1.0, the previous result was an artifact.

References

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. Link

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. (Standard text for methodology).
  • Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237, 3245-3249. Link

  • Cui, W., et al. (2025). Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases.[2][3] ResearchGate/PMC. (Demonstrates piperidine carbamate specificity for FAAH/MAGL). Link

  • Bar-On, P., et al. (2002). Kinetic analysis of the interaction of rivastigmine with acetylcholinesterase. Biochemistry, 41(11), 3555-3564. (Seminal paper on carbamate kinetics). Link

Sources

Radiolabeling Piperidin-4-yl ethylcarbamate for biodistribution studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Piperidin-4-yl N-ethylcarbamate scaffold represents a critical pharmacophore in modern drug discovery, particularly within the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors and cholinesterase inhibitors for CNS indications.[1][2] Understanding the in vivo fate of this moiety is essential, as the carbamate group is metabolically active (susceptible to hydrolysis).

This Application Note provides a definitive guide to radiolabeling this scaffold for biodistribution studies. We focus on Carbon-14 (


)  labeling at the carbonyl position. This isotopologue is selected for its metabolic stability relative to alkyl chains and its suitability for quantitative Whole-Body Autoradiography (QWBA) and Liquid Scintillation Counting (LSC).[1] We also discuss Carbon-11 (

)
strategies for translational PET imaging.

Strategic Isotope Selection & Labeling Position

For biodistribution studies, the fidelity of the radiolabel is paramount. The label must remain attached to the pharmacophore of interest during metabolic excursions.

IsotopeHalf-LifePrimary ApplicationLabeling Position Strategy
Carbon-14 (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
5,730 yearsADME, Mass Balance, QWBACarbonyl (

):
High metabolic stability.[1][2] Retains label in the primary metabolite if hydrolysis occurs (as carbonate/CO2) or stays with the piperidine if the ethyl group is lost.
Carbon-11 (

)
20.4 minPET Imaging (PK/PD)Carbonyl (

):
Synthesized via

fixation.[3] Ideal for measuring brain uptake kinetics.[1]
Tritium (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
12.3 yearsHigh Specific Activity AssaysPiperidine Ring: Via reduction of precursors. Risk of metabolic exchange (loss of label).

Recommendation: For definitive biodistribution, use


  labeling.[1] This ensures that the radioactive signal tracks the carbamate core.

Radiosynthesis Protocol: Carbon-14 Carbonyl Incorporation

The synthesis utilizes a Late-Stage Carbon Isotope Labeling approach, minimizing radioactive waste and handling time.[1] We employ a


 fixation strategy, converting the amine precursor to an isocyanate in situ.
Target Molecule:
  • Name: Piperidin-4-yl N-ethylcarbamate (

    
    -labeled)[1][2]
    
  • Structure:

    
    
    (Note: The piperidine nitrogen 'R' is assumed to be protected (e.g., N-Boc) or substituted as per the specific drug candidate).[1][2]
    
Materials:
  • Precursor A: 1-Boc-4-hydroxypiperidine (or specific derivative).[1][2]

  • Precursor B: Ethylamine (anhydrous).[1]

  • Radioisotope source: Barium

    
    carbonate (
    
    
    
    ) to generate
    
    
    .[4]
  • Reagents: Mitsunobu reagents (DIAD/PPh3) or Phosgene equivalent (Triphosgene), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1][2]

Step-by-Step Synthesis Workflow:
  • Generation of

    
    : 
    
    • React

      
       with concentrated 
      
      
      
      in a vacuum manifold.
    • Trap the evolved

      
       cryogenically (
      
      
      
      trap).
  • Formation of

    
    : 
    
    • Distill

      
       into a reaction vessel containing Ethylamine  and DBU  in anhydrous acetonitrile at -20°C.
      
    • Add a dehydrating agent (e.g.,

      
       or Mitsunobu zwitterion) to convert the formed carbamate salt into Ethyl 
      
      
      
      isocyanate
      .
    • Mechanistic Insight: Direct carboxylation of the amine forms a carbamate anion. Dehydration is critical to generate the electrophilic isocyanate (

      
      ).
      
  • Carbamate Coupling:

    • Add 1-Boc-4-hydroxypiperidine (1.2 eq) to the isocyanate solution.[1][2]

    • Heat to 60°C for 2 hours.

    • Reaction:

      
      .[1][2]
      
  • Deprotection (if required):

    • Treat with TFA/DCM (1:[2]1) to remove the Boc group if the free piperidine is the target.

  • Purification:

    • HPLC: C18 Reverse Phase, Water/Acetonitrile gradient.[1]

    • QC: Radio-TLC and Mass Spectrometry to confirm specific activity (>50 mCi/mmol).

DOT Diagram: Radiosynthesis Logic

Radiosynthesis BaCO3 Ba[14C]CO3 CO2 [14C]CO2 Gas BaCO3->CO2 H2SO4 CarbamateSalt Carbamate Anion Intermediate CO2->CarbamateSalt Fixation Amine Ethylamine + DBU Amine->CarbamateSalt Isocyanate Ethyl-[14C]Isocyanate (Et-N=14C=O) CarbamateSalt->Isocyanate Dehydration (POCl3) Product [14C]Piperidin-4-yl N-ethylcarbamate Isocyanate->Product Coupling Alcohol 4-Hydroxypiperidine Alcohol->Product

Figure 1: Late-stage Carbon-14 incorporation strategy via isocyanate intermediate.[1][2]

Biodistribution Study Protocol

This protocol is designed to quantify the tissue distribution of the radiolabeled compound in rodents (Rat/Mouse).

Experimental Design
  • Species: Sprague-Dawley Rats or C57BL/6 Mice (

    
     per time point).[1][2]
    
  • Route: Intravenous (IV) tail vein or Oral Gavage (PO).

  • Dose: 1–5 mg/kg (Trace dose: 50–100

    
    ).[1]
    
  • Time Points: 0.25h, 1h, 4h, 24h, 48h post-injection.[1]

Sample Collection & Processing
  • Sacrifice:

    
     asphyxiation followed by cervical dislocation.[1]
    
  • Blood: Cardiac puncture.[1] Centrifuge (2000g, 10 min) to separate plasma.

  • Tissues: Harvest Brain (striatum/cerebellum if CNS target), Liver, Kidney, Heart, Lungs, Spleen, Fat, Muscle.[1]

  • Weighing: Weigh wet tissues immediately into scintillation vials.

Solubilization & Counting
  • Add Tissue Solubilizer (e.g., Solvable™) to solid tissues (1 mL per 100 mg tissue).[1]

  • Incubate at 50°C for 2–4 hours until clear.

  • Decolorize with

    
    
    
    
    
    (30%) if necessary (to reduce quench).[1]
  • Add Scintillation Cocktail (10 mL).

  • Analysis: Count on a Liquid Scintillation Counter (LSC) with quench correction curves.

Data Calculation

Calculate the Percent Injected Dose per Gram (%ID/g):



DOT Diagram: Biodistribution Workflow

BioDist Admin Administration (IV/PO) Time Metabolism Period (0.25 - 48h) Admin->Time Sacrifice Sacrifice & Perfusion Time->Sacrifice Harvest Tissue Harvesting (Brain, Liver, Plasma) Sacrifice->Harvest LSC Liquid Scintillation Counting Harvest->LSC Solubilization Analysis Data Analysis (%ID/g) LSC->Analysis

Figure 2: Standard workflow for ex vivo biodistribution analysis.

Scientific Validation & Quality Control

To ensure Trustworthiness and Accuracy , the following validation steps are mandatory:

  • Radiochemical Purity (RCP): Must be >98% by HPLC before administration. Free isotope (

    
    -carbonate) will distribute to bone, skewing results.[1]
    
  • Metabolic Stability Check: Incubate the labeled compound with liver microsomes for 60 min prior to the study to predict major metabolites. If the ethyl group is cleaved rapidly, the

    
    -carbonyl may be exhaled as 
    
    
    
    .
    • Mitigation: Use a metabolism cage for one group to trap exhaled

      
      .
      
  • Specific Activity: Ensure specific activity is sufficient to detect <1% ID/g in brain tissue (typically >50 mCi/mmol is required for CNS drugs).[1]

References

  • Del Vecchio, A., et al. (2020).[1][5] Carbon isotope labeling of carbamates by late-stage [11C], [13C] and [14C]carbon dioxide incorporation.[1][5][6][7] Chemical Communications, 56, 11677-11680.[1][5] Link

  • Babin, V., et al. (2021).[1][5] A General Procedure for Carbon Isotope Labeling of Linear Urea Derivatives with Carbon Dioxide. Chemical Communications, 57, 6680-6683.[1][5] Link

  • Hesk, D., et al. (2018).[1][8] Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. Journal of Labelled Compounds and Radiopharmaceuticals, 61(3), 252-262.[1][5] Link

  • Pike, V.W. (2018).[1] PET radiotracers: crossing the blood–brain barrier and surviving metabolism.[1] Trends in Pharmacological Sciences, 30(8), 431-440.[1] Link

  • Gallocchio, F., et al. (2015).[1][9] Multi-residue Determination of Seven Methyl-Carbamate Pesticides by HPLC-DAD. Austin Journal of Analytical & Pharmaceutical Chemistry, 2(5), 1054.[1] Link

Sources

Use of Piperidin-4-yl ethylcarbamate in developing NLRP3 inflammasome inhibitors

[1]

Executive Summary

The NLRP3 inflammasome is a critical sensor of cellular stress, implicated in gout, Alzheimer’s disease, and atherosclerosis. While direct inhibitors like MCC950 have validated the target, clinical translation requires scaffolds with superior oral bioavailability, metabolic stability, and blood-brain barrier (BBB) penetrance.

Piperidin-4-yl ethylcarbamate represents a "privileged scaffold" in drug discovery.[1] In the context of NLRP3, it serves two distinct roles:

  • Structural Linker: The piperidine ring provides a semi-rigid spacer that positions pharmacophores (e.g., sulfonylureas or bioisosteres) into the ATP-binding pocket of the NLRP3 NACHT domain .

  • Interaction Motif: The ethylcarbamate moiety acts as a hydrogen bond acceptor/donor system, mimicking peptide bonds or interacting with backbone residues (e.g., Arg351, Arg578) to stabilize the inactive conformation of NLRP3.

Critical Advisory: While this scaffold improves solubility, researchers must monitor Aldehyde Oxidase (AO) metabolism, a known clearance pathway for nitrogen-containing heterocycles linked to this moiety (see Carbazeran case study).[1]

Chemical Biology & Mechanism of Action

The Pharmacophore Strategy

Effective NLRP3 inhibitors typically function by arresting the NACHT domain in an inactive, closed conformation, thereby preventing ATP hydrolysis and subsequent oligomerization.

  • The Scaffold: Ethyl (piperidin-4-yl)carbamate (Structure: Et-O-CO-NH-Piperidine).[1]

  • Attachment Strategy: The secondary amine (N1 position) of the piperidine is the primary vector for diversification. It is typically coupled to a lipophilic "Tail" or a "Warhead" (e.g., a diarylsulfonyl urea or a heteroaryl system).

  • Binding Mode:

    • N1-Substituent: Occupies the hydrophobic sub-pocket (Walker A/B motifs).[1]

    • Carbamate Moiety: Extends towards the solvent interface or interacts with polar residues (e.g., Mg2+ coordinating residues) to lock the protein structure.

Pathway Visualization

The following diagram illustrates the intervention point of Piperidin-4-yl ethylcarbamate derivatives within the NLRP3 activation cascade.

NLRP3_PathwaySignal1Signal 1 (Priming)LPS/TLR4NFkBNF-κB ActivationSignal1->NFkBProIL1bPro-IL-1β / NLRP3 ExpressionNFkB->ProIL1bNLRP3_InactiveNLRP3 (Inactive Monomer)NACHT Domain OpenProIL1b->NLRP3_InactiveSignal2Signal 2 (Activation)ATP/Nigericin/CrystalsK_EffluxK+ Efflux / ROS / Mito-DNASignal2->K_EffluxK_Efflux->NLRP3_InactiveNLRP3_ActiveNLRP3 Oligomerization(ATPase Activity Required)NLRP3_Inactive->NLRP3_Active ATP HydrolysisInhibitorPiperidin-4-yl carbamateDerivativeInhibitor->NLRP3_Inactive Binds NACHTLocks ConformationASC_SpeckASC Speck FormationNLRP3_Active->ASC_SpeckCaspase1Caspase-1 ActivationASC_Speck->Caspase1IL1b_ReleaseIL-1β / IL-18 ReleasePyroptosisCaspase1->IL1b_Release

Caption: Schematic of NLRP3 activation. The Piperidin-4-yl carbamate derivative binds the inactive NACHT domain, preventing ATP-dependent oligomerization.[1]

Experimental Protocols

Synthesis of Piperidin-4-yl Carbamate Library

Objective: To synthesize a library of N1-substituted piperidine carbamates to screen for NLRP3 potency.

Reagents:

  • Core: 4-(Ethoxycarbonylamino)piperidine (HCl salt).[1]

  • Electrophiles: Aryl halides (for Buchwald), Sulfonyl chlorides, or Isocyanates.

  • Base: DIPEA or Cs2CO3.[1]

  • Solvent: DMF or DCM.

Protocol (Example: N-Arylation via SNAr):

  • Preparation: Dissolve 1.0 eq of Ethyl piperidin-4-ylcarbamate (HCl salt) in DMF (0.2 M).

  • Activation: Add 3.0 eq of DIPEA. Stir for 10 min at RT.[1]

  • Coupling: Add 1.1 eq of the desired Fluoronitrobenzene or Heteroaryl Chloride (e.g., 2-chloro-benzimidazole).[1]

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Design Note: To mimic MCC950, react the piperidine amine with a sulfonyl isocyanate to generate a sulfonylurea-piperidine hybrid.[1]

In Vitro Screening: IL-1β Release Assay (THP-1 Cells)

Objective: Quantify the inhibition of NLRP3-dependent cytokine release.[1][2]

Materials:

  • Cells: THP-1 Monocytes (ATCC).[1]

  • Stimulants: LPS (Priming), Nigericin or ATP (Activation).

  • Readout: Human IL-1β ELISA Kit.

Step-by-Step Protocol:

  • Differentiation: Seed THP-1 cells (5x10^5 cells/well) in 24-well plates. Differentiate with PMA (100 nM) for 3 hours (or overnight for macrophages).[1]

  • Priming (Signal 1): Wash cells and replace media with fresh RPMI containing LPS (1 µg/mL) . Incubate for 3 hours at 37°C.

  • Inhibitor Treatment: Remove LPS media.[1] Add fresh media containing the Test Compound (0.01 – 10 µM) or Vehicle (DMSO <0.5%).[1] Incubate for 30–60 minutes.

  • Activation (Signal 2): Add Nigericin (10 µM) or ATP (5 mM) to the wells. Incubate for 45–60 minutes.

  • Collection: Collect cell-free supernatants.

  • Analysis: Analyze supernatants using IL-1β ELISA.

  • Viability Check: Perform MTT or CellTiter-Glo assay on the remaining cells to ensure inhibition is not due to cytotoxicity.[1]

Data Analysis: Calculate % Inhibition relative to the "LPS + Nigericin + Vehicle" control.

1
Target Engagement: NLRP3 ATPase Assay

Objective: Confirm the compound targets the NACHT domain by inhibiting ATP hydrolysis.

Protocol:

  • Protein: Use recombinant human NLRP3 (NACHT domain).[1]

  • Reaction Mix: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 500 nM NLRP3 protein.

  • Incubation: Incubate Protein + Inhibitor (various concentrations) for 15 min at RT.

  • Start: Add ATP (100 µM).[1] Incubate for 60 min at 37°C.

  • Detection: Use ADP-Glo™ Kinase Assay (Promega) to quantify ADP production.[1] Luminescence is inversely proportional to inhibition.[1]

Data Presentation & SAR Analysis

When analyzing your library, organize data to correlate the N1-substitution with potency and metabolic stability.

Table 1: SAR Summary of Piperidin-4-yl Ethylcarbamate Derivatives

Cmpd IDN1-Substituent (R)IL-1β IC50 (nM)ATPase InhibitionMicrosomal Stability (t1/2)Notes
1 H (Parent Scaffold)>10,000InactiveHighBaseline control
2 4-Sulfamoylphenyl450++ModerateMimics Sulfonamide inhibitors
3 Benzimidazole-2-yl120+++LowPotent, but potential AO metabolism
4 2,6-Difluorophenyl850+HighGood stability, lower potency
MCC950 (Reference)8++++HighGold Standard

Design Consideration - Metabolic Liability: Research on similar scaffolds (e.g., Carbazeran) indicates that N-heterocycles attached to the piperidine can be substrates for Aldehyde Oxidase (AO) .[1]

  • Risk:[1] Rapid clearance in humans despite stability in liver microsomes (AO is cytosolic).[1]

  • Mitigation: Block metabolic "soft spots" on the heteroaryl ring with Fluorine or Methyl groups, or use the ethylcarbamate tail to sterically hinder access to the metabolic site.

References

  • Mangan, M. S. J., et al. (2018). Targeting the NLRP3 inflammasome in inflammatory diseases.[3][4][5][6][7] Nature Reviews Drug Discovery.[1] Link[1]

  • Coll, R. C., et al. (2015). MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition.[1] Nature Medicine.[1] Link

  • Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.[2] Molecules. Link

  • Kaye, B., et al. (1984).[6] The metabolism of carbazeran by aldehyde oxidase. Xenobiotica. (Highlighting the AO metabolism risk of this scaffold). Link

  • Baldwin, A. G., et al. (2016). Boron-Based Inhibitors of the NLRP3 Inflammasome.[1] Cell Chemical Biology. Link

Application Note: Precision Molecular Docking of Piperidin-4-yl Ethylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Piperidin-4-yl ethylcarbamate derivatives represent a privileged scaffold in neurodegenerative drug discovery. Structurally, they combine a cationic piperidine core (mimicking the choline substrate) with a carbamate moiety (acting as a pseudo-substrate or transition-state analog).

This protocol addresses the specific challenges of docking this scaffold:

  • Ionic State: The piperidine nitrogen (

    
    ) must be modeled as a cation to capture critical cation-
    
    
    
    interactions within the enzyme gorge.
  • Dual-Site Binding: These derivatives often span the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE.

  • Reaction Mechanism: While standard docking predicts non-covalent binding, the carbamate group often undergoes a covalent reaction with the catalytic Serine (Ser200). This guide focuses on predicting the pre-reaction complex , a prerequisite for efficient covalent inhibition.

Phase I: Ligand Chemistry & Preparation

Garbage in, garbage out. The physicochemical state of the ligand determines the validity of the docking score.

Protonation & Stereochemistry

At physiological pH (7.4), the secondary or tertiary amine of the piperidine ring is protonated. Neglecting this leads to false negatives as the Trp84 (AChE) cation-


 anchor is lost.

Protocol:

  • Structure Generation: Generate 3D coordinates from SMILES strings.

  • Protonation: Force protonation of the piperidine nitrogen (

    
    ).
    
  • Conformer Generation: Use a low-energy conformational search (e.g., OPLS4 force field) to prevent high-energy "strained" starting structures.

  • Chirality: If the ethylcarbamate linkage introduces a chiral center, generate both

    
     and 
    
    
    
    enantiomers explicitly.
Ligand Preparation Table
ParameterSettingRationale
pH Target

Physiological relevance; ensures Piperidine-N is

.
Force Field OPLS4 or MMFF94Optimized for organic drug-like molecules.
Tautomers Generate max 5Carbamate tautomerism is rare but check amide linkages.
Minimization RMSD < 0.1 ÅRemoves steric clashes prior to docking grid insertion.

Phase II: Receptor Engineering (Target: hAChE)

The Acetylcholinesterase gorge is deep (~20 Å) and lined with aromatic residues.

Crystal Structure Selection[2]
  • Primary Reference: PDB ID: 4EY7 (Co-crystallized with Donepezil).[1]

    • Reason: The Donepezil-bound conformation creates an "open" gorge topology suitable for bulky piperidine derivatives.

  • Secondary Reference: PDB ID: 1EVE .

The "Conserved Water" Strategy

Blindly removing all water molecules is a critical error in AChE docking.

  • Action: Retain water molecules that bridge the ligand to the protein, specifically those near Tyr337 and Tyr124 .

  • Strip: Remove bulk solvent waters >5 Å from the active site.

Phase III: The Docking Protocol

This workflow uses a hybrid approach: Rigid Receptor / Flexible Ligand docking, validated by self-docking.

Grid Box Definition

The grid must encompass both the bottom of the gorge (CAS) and the rim (PAS).

  • Center: Coordinates of the co-crystallized ligand (e.g., Donepezil center of mass).

  • Dimensions:

    
     Å.
    
  • Spacing: 0.375 Å (Standard) or 1.0 Å (if using Glide).

Algorithm Settings (AutoDock Vina / Glide XP)

For piperidine carbamates, the flexible ethylcarbamate tail requires high exhaustiveness to find the correct entropy-penalized pose.

  • Exhaustiveness (Vina): Set to 32 (Default is 8). Why: The long rotatable chain of the carbamate requires more sampling.

  • Scoring Function: Use a function that heavily weights Hydrophobic and Cation-

    
      terms.
    
Workflow Diagram

DockingWorkflow Input Input: Piperidin-4-yl Ethylcarbamate SMILES LigandPrep Ligand Prep (Protonate Piperidine N+) (Gen Conformers) Input->LigandPrep GridGen Grid Generation (Center: CAS + PAS) (Size: 25x25x25 Å) LigandPrep->GridGen ReceptorPrep Receptor Prep (PDB: 4EY7) (Retain Bridging Waters) (Remove Co-factors) ReceptorPrep->GridGen Docking Molecular Docking (Exhaustiveness: 32) (Flexible Ligand) GridGen->Docking Analysis Interaction Analysis (Cation-Pi @ Trp84) (H-Bond @ Ser200) Docking->Analysis Output Selected Pose (Pre-Reaction Complex) Analysis->Output

Caption: Integrated workflow for piperidine-carbamate docking, emphasizing charge state preparation and grid sizing.

Phase IV: Validation & Interaction Fingerprinting

A high score (negative


) is insufficient. The pose must make mechanistic sense.
The "Pre-Reaction" Check

Since carbamates often inhibit AChE covalently, the non-covalent docking pose must place the electrophile near the nucleophile.

  • Metric: Measure distance between Carbamate Carbonyl Carbon and Ser200 Hydroxyl Oxygen .

  • Threshold: Distance must be < 4.0 Å . If > 4.0 Å, the pose is likely a non-productive artifact, regardless of the score.

Key Residue Interactions

Validate your top pose against this checklist:

Residue (hAChE)Interaction TypeMoiety Responsible
Trp84 (CAS)Cation-

/

-

Stacking
Piperidine Ring / Benzyl tail
Ser200 (Catalytic)H-Bond (Acceptor)Carbamate Carbonyl (

)
Phe330 (Gorge)Hydrophobic / GatingEthyl linker
Trp279 (PAS)

-

Stacking
Distal aromatic substituents
Interaction Mechanism Diagram

InteractionMap Piperidine Piperidine N+ Trp84 Trp84 (CAS) Piperidine->Trp84 Cation-Pi (Strong) Carbamate Carbamate (C=O) Ser200 Ser200 (Catalytic) Carbamate->Ser200 H-Bond (Pre-Covalent) AromaticTail Distal Aromatic Group Trp279 Trp279 (PAS) AromaticTail->Trp279 Pi-Pi Stacking

Caption: Mechanistic interaction map. The Piperidine-Trp84 anchor aligns the Carbamate for interaction with Ser200.

Troubleshooting & Optimization

  • Issue: Ligand binds to PAS only, ignoring the catalytic site.

    • Cause: The piperidine ring is not protonated, reducing attraction to the deep anionic gorge.

    • Fix: Check Ligand Prep phase; ensure charge is +1.

  • Issue: Positive Binding Energy.

    • Cause: Steric clash.

    • Fix: The ethylcarbamate chain might be in a high-energy conformation. Run a pre-minimization or increase docking exhaustiveness.

  • Issue: RMSD of Redocking > 2.0 Å.

    • Cause: Incorrect Grid Box center.

    • Fix: Recenter grid on the co-crystallized ligand's centroid.

References

  • Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry. (PDB 4EY7 Reference).

  • Kryger, G., et al. (1999). Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs. Structure. (PDB 1EVE Reference).

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Sussman, J. L., et al. (1991). Atomic structure of acetylcholinesterase from Torpedo californica: a prototypic acetylcholine-binding protein. Science.

  • Bar-On, P., et al. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. Biochemistry. (Context for Carbamate Mechanism).

Sources

Troubleshooting & Optimization

Improving the yield of Piperidin-4-yl ethylcarbamate synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Definition

Critical Distinction: Before proceeding, verify your target structure.

  • Target Molecule: Piperidin-4-yl ethylcarbamate (Carbamate attached to Oxygen).[1]

    • Structure: Piperidine ring

      
       Oxygen 
      
      
      
      Carbonyl
      
      
      Ethylamine.[1]
    • Core Challenge: The piperidine nitrogen is more nucleophilic than the hydroxyl group.[1] Without protection, the major product will be the urea derivative (N-ethyl-4-hydroxypiperidine-1-carboxamide), not the desired carbamate.[1]

The "Golden Route" for High Yield: To maximize yield (>85%) and purity, you must utilize a Protection-Coupling-Deprotection strategy.[1] Direct synthesis is not recommended due to uncontrollable regioselectivity.[1]

Synthesis Workflow Visualization

The following decision tree outlines the optimized workflow and critical decision points for the synthesis.

G Start Start: 4-Hydroxypiperidine Step1 Step 1: N-Protection (Boc-Anhydride + Base) Start->Step1 Check1 QC Check: Is N-H visible in IR/NMR? Step1->Check1 Check1->Step1 Yes (Reprocess) Step2 Step 2: Carbamoylation (Et-NCO + Cat + Solvent) Check1->Step2 No (Pure N-Boc) Issue1 CRITICAL: Moisture Control (Use Dry Solvents) Step2->Issue1 Risk Factor Step3 Step 3: Deprotection (HCl/Dioxane or TFA/DCM) Step2->Step3 Final Final Product: Piperidin-4-yl ethylcarbamate (Salt Form) Step3->Final

Caption: Figure 1. Optimized 3-stage synthesis workflow ensuring regioselectivity and stability.

Detailed Experimental Protocol (The "Golden Route")

Phase 1: N-Protection (If starting from 4-Hydroxypiperidine)

If you purchased N-Boc-4-hydroxypiperidine commercially, skip to Phase 2.[1]

  • Reagents: 4-Hydroxypiperidine (1.0 eq), Di-tert-butyl dicarbonate (

    
    , 1.1 eq), 
    
    
    
    (1.5 eq), DCM or Methanol.[1]
  • Key Insight: Use methanol/DCM mixtures to ensure solubility of the starting amino alcohol.[1]

  • Yield Target: >95%

Phase 2: Carbamoylation (The Critical Step)

This is where most yield is lost due to moisture or poor catalyst choice.[1]

Reagents:

  • Substrate: N-Boc-4-hydroxypiperidine (1.0 eq)

  • Electrophile: Ethyl Isocyanate (1.2 eq)[1]

  • Catalyst: Dibutyltin Dilaurate (DBTL) (1–5 mol%) OR DMAP (10 mol%)[1]

  • Solvent: Anhydrous Toluene or DCM (Toluene preferred for higher temp)[1]

Protocol:

  • Drying: Dry the N-Boc substrate under high vacuum for 2 hours. Trace water destroys isocyanate, forming diethyl urea impurities.[1]

  • Dissolution: Dissolve substrate in anhydrous Toluene (0.5 M concentration).

  • Catalyst: Add DBTL (1 drop per gram of substrate).[1]

  • Addition: Add Ethyl Isocyanate dropwise at room temperature.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (stain with Ninhydrin or PMA).[1]

  • Workup: Evaporate solvent. The excess isocyanate is volatile and will be removed.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Phase 3: Deprotection & Isolation[1]
  • Method: 4M HCl in Dioxane (preferred over TFA to avoid hygroscopic trifluoroacetate salts).[1]

  • Procedure: Dissolve intermediate in minimal dioxane. Add 4M HCl/Dioxane (5 eq). Stir 2h.

  • Isolation: The product usually precipitates as the hydrochloride salt.[1] Filter and wash with diethyl ether.[1]

  • Warning: Do not generate the free base unless immediately using it. The free amine can attack the carbamate ester (intermolecularly), leading to polymerization or degradation. Store as the HCl salt.

Troubleshooting Guide

Issue 1: Low Yield in Coupling Step (<50%)
SymptomProbable CauseCorrective Action
White precipitate forms immediately Moisture Contamination. Water reacts with isocyanate to form insoluble urea.[1]Use freshly distilled toluene/DCM.[1] Dry glassware in an oven (>120°C).
No reaction after 4 hours Inactive Isocyanate. Ethyl isocyanate can polymerize on storage.[1]Distill ethyl isocyanate before use or buy a fresh bottle.[1]
Reaction stalls at 60% conversion Catalyst Poisoning / Sterics. Increase temperature to 80°C (refluxing toluene). Switch from DMAP to DBTL (stronger activation).
Issue 2: Impurity Profile
Impurity TypeOriginSolution
Diethyl Urea Hydrolysis of Ethyl Isocyanate.[1]Strictly anhydrous conditions.[1] Add molecular sieves (4Å) to the reaction flask.
N-Ethyl-4-hydroxypiperidine urea Failed Protection. Starting material contained free amine.[1]Check Phase 1 product. Ensure 100% N-Boc coverage before coupling.[1]
Dimerized Product Free Base Instability. Keep product as HCl salt.[1] Avoid aqueous basic workups (e.g., NaOH washes) after deprotection.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use Triphosgene instead of Ethyl Isocyanate? A: Yes, but it is operationally more difficult.[1]

  • Route: React N-Boc-4-hydroxypiperidine with Triphosgene

    
     Chloroformate intermediate 
    
    
    
    Add Ethylamine.[1]
  • Pros: Avoids isocyanates (if unavailable).[1]

  • Cons: Chloroformates are unstable; requires strict temperature control (-78°C to 0°C).[1] The Isocyanate route is generally higher yielding (85% vs 65%).[1]

Q2: Why is my final product hygroscopic? A: If you used TFA for deprotection, the resulting trifluoroacetate salt is extremely hygroscopic and often an oil.

  • Fix: Perform a salt exchange.[1] Dissolve the oil in MeOH, add excess HCl/Dioxane, evaporate, and triturate with Ether. The HCl salt is usually a stable solid.[1]

Q3: Is the catalyst (DBTL) mandatory? A: For secondary alcohols (like position 4 on piperidine), yes.[1] Primary alcohols react with isocyanates without catalysis upon heating, but secondary alcohols are sluggish.[1] Without DBTL or DMAP, you will require excessive heating, which degrades the isocyanate.[1]

Q4: Can I perform this in "One Pot"? A: Not recommended. The reagents for protection (


) and coupling (Isocyanate) are mutually compatible, but the byproducts will complicate purification.[1] Isolating the N-Boc intermediate (Phase 1) is a simple filtration/crystallization step that guarantees the purity of the final pharma-grade material.[1]

References

  • Synthesis of N-Boc-4-hydroxypiperidine

    • Source: Patent CN104628625A (2015).[1] "Synthesis method of N-boc-4-hydroxypiperidine."

    • Relevance: Establishes the high-yield protocol for the critical starting m
  • Catalysis of Isocyanate-Alcohol Reactions

    • Source: US Patent 9,102,780 (2015).[1] "Catalysts for reaction between an isocyanate and an alcohol."[1][2]

    • Relevance: Validates the use of DBTL and discusses metal-free alternatives for carbamate form
  • Carbamate Purification & Stability

    • Source: BenchChem Technical Support.[1][3][4] "Purification of Carbamic Acid Derivatives."

    • Relevance: Provides protocols for crystallization and troubleshooting degradation issues (hydrolysis/pH sensitivity).
  • General Carbamate Synthesis Review

    • Source:Organic Carbamates in Drug Design and Medicinal Chemistry, Journal of Medicinal Chemistry (via PMC).[1]

    • Relevance: Reviews mechanisms, including the Curtius rearrangement and chloroformate routes as alternatives.[1]

Sources

Optimization of reaction conditions for N-alkylation of piperidine rings

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Optimization, Selectivity Control, and Purification Assigned Specialist: Senior Application Scientist

Core Directive & Scope

Welcome to the technical hub for optimizing piperidine functionalization. The N-alkylation of piperidine rings is a deceptive transformation; while theoretically simple (


), it is practically plagued by quaternization (over-alkylation) , elimination side-reactions , and purification difficulties .

This guide moves beyond textbook definitions to address the causality of failure in the lab. We focus on two primary pathways:

  • Direct Nucleophilic Substitution (

    
    ):  Best for simple, primary alkyl halides.
    
  • Reductive Amination: The gold standard for hindering over-alkylation and introducing complex substituents.

Reaction Design & Decision Matrix

Before weighing reagents, determine your pathway based on the electrophile and risk tolerance for quaternary salt formation.

ReactionPathway cluster_direct Optimization Critical cluster_reductive Preferred Route start Target: N-Alkyl Piperidine electrophile Identify Electrophile Source start->electrophile halide Alkyl Halide (R-X) (Cl, Br, I, OMs) electrophile->halide carbonyl Aldehyde/Ketone (R-CHO / R-COR') electrophile->carbonyl direct Direct Alkylation (SN2) halide->direct Primary/Unsteric reductive Reductive Amination carbonyl->reductive High Selectivity Required opt1 Base: Cs2CO3 (Cesium Effect) direct->opt1 opt2 Stoichiometry: 1:0.9 (Amine:Halide) direct->opt2 red1 Reagent: NaBH(OAc)3 (STAB) reductive->red1 red2 Solvent: DCE or THF reductive->red2

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on available electrophiles and selectivity requirements.

Module 1: Direct Alkylation ( ) Optimization

Context: You are reacting piperidine with an alkyl halide. The primary risk is the formation of the quaternary ammonium salt (Gemini surfactant-like structures) which ruins yield and complicates workup.

Q: I am consistently getting 15-20% dialkylated (quaternary) byproduct. How do I stop at the tertiary amine?

A: You must alter the kinetic profile of the reaction by manipulating stoichiometry and base solubility .

  • Invert Stoichiometry: Never use a 1:1 ratio. Use a 1.0 : 0.8 ratio of Piperidine to Alkyl Halide. It is far easier to remove unreacted piperidine (via vacuum or acid wash) than to separate the quaternary salt.

  • The "Cesium Effect": Switch your base from

    
     to Cesium Carbonate (
    
    
    
    )
    .
    • Why? Cesium has a larger ionic radius and lower charge density than potassium. In aprotic solvents (DMF/ACN),

      
       forms "loose" ion pairs. This increases the solubility of the base and often suppresses over-alkylation through a chelation-controlled mechanism, known as the "Cesium Effect" [1][2].
      
  • Dilution: Run the reaction at high dilution (0.05 M - 0.1 M) to statistically disfavor the bimolecular collision between the product (tertiary amine) and the remaining alkyl halide.

Q: My reaction in Acetone/K2CO3 is stalled. Should I heat it?

A: Heating often promotes elimination (Hofmann elimination) over substitution. Instead, change the Solvent/Leaving Group pairing.

  • Solvent: Switch to Acetonitrile (ACN) or DMF . ACN is polar aprotic and stabilizes the transition state of the

    
     reaction better than acetone.
    
  • Finkelstein Catalyst: If using an Alkyl Chloride or Bromide, add 0.1 eq of Sodium Iodide (NaI) . This generates the highly reactive Alkyl Iodide in situ, accelerating the reaction rate without requiring heat [3].

Module 2: Reductive Amination (The "Plan B" Protocol)

Context: Direct alkylation is failing due to steric hindrance or uncontrollable over-alkylation. You are switching to reacting the piperidine with an aldehyde/ketone.

Q: Which hydride source should I use? Sodium Cyanoborohydride is toxic, but is Borohydride too strong?

A: The industry standard is Sodium Triacetoxyborohydride (STAB /


) .
  • Why not

    
    ?  It reduces aldehydes/ketones to alcohols too fast, competing with imine formation.
    
  • Why not

    
    ?  Besides toxicity, it often requires strict pH control (pH 6) to work effectively.
    
  • Why STAB? It is sterically bulky and electron-deficient. It reacts negligibly with the aldehyde but rapidly reduces the iminium ion formed when the piperidine attacks the aldehyde. This "kinetic discrimination" ensures high yield [4][5].

Standard Operating Procedure (STAB Protocol):
  • Mix: Dissolve Piperidine (1.0 eq) and Aldehyde (1.1 eq) in 1,2-Dichloroethane (DCE) or THF.

  • Acidify: Add Acetic Acid (AcOH, 1-2 eq) . Crucial Step: This catalyzes the formation of the iminium ion.

  • Reduce: Add

    
     (1.4 eq)  in one portion.
    
  • Time: Stir at Room Temp for 2–4 hours.

  • Quench: Add saturated aqueous

    
     to neutralize the acid and decompose borates.
    
Module 3: Isolation & Purification (The "Sticky Amine" Issue)

Context: Your reaction worked, but the product is streaking on the TLC plate and stuck on the silica column.

Q: My product has an

of 0.1 and streaks from the baseline. How do I purify this?

A: Tertiary amines interact strongly with the acidic silanol groups (


) on silica gel, acting as an ion-exchange resin rather than a chromatography medium. You must mask these silanols.

The "Amine Wash" Technique:

  • Pre-treatment: Before loading your sample, flush the silica column with mobile phase containing 1% Triethylamine (

    
    ) . This saturates the acidic sites on the silica [6].
    
  • Mobile Phase: Run your column with DCM : MeOH : NH4OH (e.g., 90:10:1). The ammonium hydroxide competes with your product for binding sites, sharpening the peaks.

Q: Can I avoid chromatography entirely?

A: Yes, via Acid-Base Extraction (Free-Basing) .

  • Evaporate reaction solvent.[1]

  • Dissolve residue in

    
     or EtOAc.
    
  • Extract with 1M HCl. The piperidine product moves to the aqueous layer (as the HCl salt); non-basic impurities stay in the organic layer.

  • Wash the aqueous layer with fresh ether.

  • Basify the aqueous layer (pH > 12) with NaOH. The product is now a free base again.

  • Extract back into EtOAc, dry over

    
    , and concentrate.
    
References
  • Salvatore, R. N., et al. (2002).[2] "Cesium effect: high chemoselectivity in direct N-alkylation of amines."[3][4] Journal of Organic Chemistry.

  • Flessner, T., & Doye, S. (1999).[2] "Cesium carbonate: A powerful inorganic base in organic synthesis."[2] Journal für Praktische Chemie.

  • Bottaro, J. C. (2003). "Recent advances in the synthesis of tertiary amines." Chemical Reviews.
  • Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Organic Chemistry Portal. "Reductive Amination: Sodium Triacetoxyborohydride." Link

  • Biotage Technical Notes. (2023). "Is there an easy way to purify organic amines?" Link

Sources

Overcoming poor solubility of Piperidin-4-yl ethylcarbamate derivatives

[1]

Part 4: Quantitative Data Summary

Table 1: Solubility Impact of Formulation Strategies for Carbazeran Analogs (Data synthesized from representative piperidine carbamate studies)

Formulation StrategyAqueous Solubility (mg/mL)StabilitySuitability
Free Base (pH 7.4) < 0.001 (Insoluble)HighPoor
HCl Salt 5.0 - 10.0Low (Hygroscopic)Early Screening
Fumarate Salt 1.5 - 3.0High (Crystalline)Lead Candidate
20% HP-

-CD
2.0 - 5.0HighIV / Oral Liquid
Amorphous (HPMC) > 10.0 (Supersaturated)ModerateOral Solid Dosage

References

  • PubChem. (2025).[1][2][3][4] Carbazeran | C18H24N4O4.[1][2][3][4] National Library of Medicine.[1][2][3] Retrieved from [Link][3]

  • Serajuddin, A. T. (2007).[1][2][3] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Contextual grounding for Protocol A).

  • Loftsson, T., & Brewster, M. E. (2010).[2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Contextual grounding for Cyclodextrin use).

  • Zaini, E., et al. (2023).[2][3][5] Enhancing the solubility and dissolution rate of piperine via preparation of solid dispersion. Journal of Pharmacy & Pharmacognosy Research. Retrieved from [Link][3]

  • Kozak, M., et al. (2023).[2][3] 9-Ethyl-6,6-Dimethyl-8-[4-(Morpholin-4-Yl)piperidin-1-Yl]-11-Oxo-6,11-Dihydro-5H-Benzo[b]carbazole-3-Carbonitrile Hydrochloride. MDPI.[1][2][3] (Case study on Alectinib/Piperidine salt solubility). Retrieved from [Link]

Troubleshooting side reactions in carbamate formation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Troubleshooting Side Reactions in Carbamate Formation

Introduction: The Kinetic Battlefield

Welcome to the . If you are here, you are likely facing the classic dilemma of carbamate formation: it is a battle between nucleophilic competition and moisture sensitivity . Whether you are synthesizing a prodrug linker, a protecting group (Boc, Fmoc), or a polyurethane precursor, the thermodynamics of the urea "sink" and the kinetics of hydrolysis are your primary adversaries.

This guide moves beyond basic textbook recipes. We analyze the causality of failure modes—why your reaction turned into a brick of urea, why your chiral center scrambled, or why your yield vanished during workup—and provide self-validating protocols to fix them.

Part 1: Diagnostic Workflow

Before modifying your protocol, use this logic flow to identify the specific failure mode.

CarbamateTroubleshooting Start Identify Symptom Precipitate White Precipitate (Insoluble) Start->Precipitate LowYield Low Yield / Starting Material Remains Start->LowYield Racemization Loss of Stereochemistry (Enantiomeric Excess Drop) Start->Racemization Decomp Product Decomposes on Heating/Workup Start->Decomp Isocyanate Route: Isocyanate + Alcohol? Precipitate->Isocyanate Yes CDI Route: CDI/Chloroformate? LowYield->CDI Yes BaseCheck Base Used? Racemization->BaseCheck Reversion DIAGNOSIS: Thermal Reversion to Isocyanate Decomp->Reversion Temp > 100°C UreaIssue DIAGNOSIS: Urea Formation (Moisture Ingress) Isocyanate->UreaIssue Trace Water Present SymCarbonate DIAGNOSIS: Symmetrical Carbonate (Stoichiometry Error) CDI->SymCarbonate Incorrect Addition Order AlphaProton DIAGNOSIS: Base-Mediated Alpha-Deprotonation BaseCheck->AlphaProton Strong/Nucleophilic Base

Figure 1: Decision tree for diagnosing common carbamate synthesis failures based on observable symptoms.

Part 2: The Isocyanate Route (The "Urea" Problem)

Scenario: You are reacting an isocyanate (


) with an alcohol (

) to form a carbamate.[1][2] Symptom: The reaction mixture becomes cloudy, or a high-melting white solid precipitates. This is almost certainly the symmetrical urea, a thermodynamic sink.
The Mechanism of Failure

Urea formation is autocatalytic in the presence of moisture. Isocyanates are electrophiles; water is a competitive nucleophile.

  • Hydrolysis: Isocyanate reacts with trace water to form unstable carbamic acid.

  • Decarboxylation: Carbamic acid collapses to release

    
     and a primary amine.
    
  • Scavenging: The newly formed amine is a better nucleophile than your alcohol. It instantly attacks remaining isocyanate to form urea.

UreaMechanism Iso R-N=C=O (Isocyanate) CarbAcid [R-NH-COOH] Carbamic Acid Iso->CarbAcid + H2O Water H2O (Contaminant) Amine R-NH2 (Primary Amine) CarbAcid->Amine - CO2 Urea R-NH-CO-NH-R (Symmetrical Urea) Amine->Urea + R-N=C=O (Fast)

Figure 2: The "Death Spiral" of urea formation. Once an amine is generated, it outcompetes the alcohol for the remaining isocyanate.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Solvent Toluene or DCM (Anhydrous)Non-polar solvents minimize water solubility. Avoid DMF unless strictly necessary (hygroscopic).
Catalyst DBTL (Dibutyltin dilaurate)Tin catalysts preferentially activate the isocyanate-alcohol coordination complex over the water reaction [1].
Temperature 60°C - 80°CHigher temperatures favor the alcohol reaction (higher activation energy) over the diffusion-controlled amine scavenging.
Stoichiometry Excess Isocyanate (1.2 eq)Assumes some loss to moisture. Do not use excess amine if generating isocyanate in situ.

Self-Validating Step:

  • The "Bubble Test": If you see gas evolution (

    
    ) during the reaction, hydrolysis is occurring. Stop, dry your solvent over molecular sieves (3Å or 4Å), and restart.
    

Part 3: Activated Carbonates (CDI & Chloroformates)

Scenario: Using 1,1'-Carbonyldiimidazole (CDI) or Chloroformates to activate an amine or alcohol.[1][3][4] Symptom: Low yield, formation of symmetrical carbonates (


), or imidazole byproducts.
The "One-Pot" Trap

A common error with CDI is adding the alcohol and amine simultaneously. CDI reacts with the alcohol to form an intermediate imidazolide. If the amine is present too early, or if the alcohol is in excess, you get side products.

Corrected Protocol: The Sequential Activation
  • Activation Phase: Dissolve the alcohol (1.0 eq) in dry THF. Add CDI (1.1 eq).

    • Critical Check: Wait for gas evolution (

      
      ) to cease completely. This indicates the intermediate 
      
      
      
      is formed.
    • Temp: Room temperature is usually sufficient.

  • Nucleophilic Attack: Add the amine (1.0–1.2 eq) only after activation is complete.

    • Note: If the amine is a hydrochloride salt, add a base (TEA/DIPEA) to free the amine before addition.

FAQ: Why is my yield low with Chloroformates? If using Chloroformates (e.g., Phenyl chloroformate), the byproduct is HCl.

  • Issue: HCl protonates the amine nucleophile, rendering it unreactive (

    
    ).
    
  • Fix: You must use a scavenger base (Pyridine or

    
     in a Schotten-Baumann biphasic system) to neutralize HCl as it forms [2].
    

Part 4: Stereochemical Integrity (Racemization)

Scenario: Creating carbamate protecting groups (e.g., Boc, Fmoc) on amino acids. Symptom: Loss of enantiomeric excess (ee%).

Mechanism: The Alpha-Proton Abstraction

The


-proton of an amino acid derivative is acidic. When an activated carbonate (like a chloroformate) reacts, the presence of a strong base can deprotonate this position, leading to an enolate intermediate that repopulates as a racemate.
Prevention Strategy
  • Base Selection: Avoid small, nucleophilic bases. Use Hünig’s Base (DIPEA) or 2,6-Lutidine . Steric bulk prevents the base from accessing the

    
    -proton while still scavenging acid [3].
    
  • Temperature Control: Perform the activation step at 0°C or -10°C . Racemization is highly temperature-dependent.

  • Buffer Systems: For aqueous/organic biphasic reactions, use a borate buffer (pH ~8.0). Research indicates this specific pH window minimizes base-catalyzed racemization while maintaining amine nucleophilicity [4].

Part 5: Thermal Stability & Reversibility

Scenario: Product decomposes during distillation or high-vacuum drying. Symptom: Recovery of starting alcohol or isocyanate.

The Thermal Reversion Limit

Carbamate formation is reversible. At high temperatures (


 for N-aryl carbamates, 

for N-alkyl), the equilibrium shifts back to the isocyanate and alcohol [5].
  • Diagnostic: If your NMR shows isocyanate peaks after heating, you have exceeded the ceiling temperature.

  • Fix: Use column chromatography or crystallization instead of distillation. If distillation is required, use high vacuum (<0.1 mmHg) to lower the boiling point below the decomposition threshold.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). Troubleshooting low conversion rates in carbamate synthesis. BenchChem Guides. Link

  • Clayden, J., et al. (2012). Organic Chemistry. Mechanism of Base-Mediated Racemization. Link

  • Horak, J., et al. (2019). Effect of racemization conditions on 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate tagged amino acids. Journal of Chromatography A. Link

  • MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes. Link

Sources

Technical Support Center: Stability Testing of Piperidin-4-yl ethylcarbamate

[1][2]

Executive Summary & Chemical Context[1][2][3][4]

Piperidin-4-yl ethylcarbamate is a bifunctional building block often used in the synthesis of muscarinic antagonists and sigma receptor ligands.[1][2] Its stability profile is dictated by two competing functional groups:

  • The Secondary Amine (Piperidine ring): Highly nucleophilic and susceptible to oxidation (N-oxide formation) and electrophilic attack (e.g., reaction with aldehydes in impure solvents).[1][2]

  • The Carbamate Linkage: Generally stable at neutral pH but prone to hydrolysis under acidic/basic extremes and transesterification in primary alcohols.[1][2]

This guide provides a self-validating framework for handling this compound, moving beyond generic advice to specific, mechanism-based troubleshooting.

Solvent Compatibility Matrix

The following data summarizes the predicted stability based on functional group chemistry and standard degradation kinetics.

Solvent SystemStability RatingPrimary Degradation MechanismHandling Recommendation
DMSO (Anhydrous) HighOxidation (if aged)Use fresh, high-purity DMSO (stored under N₂).[1][2] Avoid freeze-thaw cycles which introduce moisture.[1]
Water (pH 7.0) ModerateHydrolysis (Slow)Stable for <24h at 4°C. Prepare immediately before use.[1]
Water (pH < 4 or > 9) LowHydrolysis (Fast)Avoid. Acid catalyzes decarboxylation; Base catalyzes carbamate cleavage.[1][2]
Methanol / Ethanol ModerateTransesterificationAvoid for long-term storage (>1 week).[1] The ethyl group can exchange with methyl in MeOH.[1][2]
Acetonitrile (ACN) HighNone (Inert)Preferred solvent for stock solutions.[1][2] Ensure ACN is non-acidic (HPLC grade).
Acetone / Ketones IncompatibleHemiaminal formationDO NOT USE. Reacts with the secondary amine to form Schiff base/enamine intermediates.

Degradation Mechanisms & Visualization[1]

Understanding how the molecule breaks down is critical for interpreting LC-MS data.[1][2] The diagram below illustrates the two primary failure modes: Hydrolysis (pH-driven) and Oxidation (storage-driven).[1][2]

DegradationPathwaysParentPiperidin-4-ylethylcarbamateHydrolysisHydrolysis(Acid/Base Catalyzed)Parent->Hydrolysis Aqueous pH <4 or >9OxidationOxidation(Peroxides/Air)Parent->Oxidation Aged DMSO/THFTransEstTransesterification(in MeOH)Parent->TransEst MeOH StorageProducts_HydDegradation Products:1. 4-Hydroxypiperidine2. Ethylamine3. CO2 (Gas)Hydrolysis->Products_HydProducts_OxN-Oxide Impurity(+16 Da shift)Oxidation->Products_OxProducts_TransMethyl carbamateanalog (-14 Da shift)TransEst->Products_Trans

Figure 1: Primary degradation pathways.[1][2] Note that hydrolysis leads to fragmentation, while oxidation and transesterification result in mass shifts detectable by LC-MS.[1][2]

Troubleshooting Guide (Q&A)

Scenario A: LC-MS Purity Issues

Q: I see a new peak with a mass shift of +16 Da after storing my sample in DMSO. What happened? A: This indicates N-oxidation of the piperidine ring.[1][2]

  • Cause: DMSO is hygroscopic and can absorb oxygen/moisture over time.[1][2] Older DMSO stocks often contain peroxides.[1][2]

  • Fix:

    • Discard the current stock solution.[1][2]

    • Prepare a fresh stock in Acetonitrile (ACN) if solubility permits.[1][2]

    • If DMSO is required, use a fresh ampoule of "Anhydrous, Septum-Sealed" DMSO and purge the headspace with Argon after use.[1][2]

Q: My compound disappears in acidic buffer, but I don't see a UV-active degradation product. A: You are likely experiencing acid-catalyzed decarboxylation .[1][2]

  • Mechanism: The carbamate cleaves to release CO₂ (gas) and Ethylamine (volatile/low UV absorbance) and 4-Hydroxypiperidine (low UV absorbance).[1][2]

  • Fix: Switch to a volatile buffer at neutral pH (e.g., Ammonium Acetate pH 6.5-7.5) for analysis. Avoid Trifluoroacetic Acid (TFA) in high concentrations; use Formic Acid (0.1%) instead.[1][2]

Scenario B: Solubility & Precipitation

Q: The compound precipitates when I dilute my DMSO stock into cell culture media. A: This is a "Crash-Out" event due to the lipophilicity of the ethylcarbamate tail.

  • Protocol Validation:

    • Perform a Serial Dilution Test : Dilute stock into PBS step-wise (1:10, 1:100, 1:1000). Measure turbidity (OD600).

    • Limit DMSO: Ensure final DMSO concentration is <0.5% (v/v).

    • Carrier: If precipitation persists, pre-complex the compound with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) before adding to media.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

Purpose: To empirically determine the stability limits of your specific lot.

Materials: 1 mg/mL stock in ACN.[1][2] Workflow:

  • Acid Stress: Mix 50 µL Stock + 50 µL 0.1 M HCl. Incubate at 60°C for 4 hours.

  • Base Stress: Mix 50 µL Stock + 50 µL 0.1 M NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Stress: Mix 50 µL Stock + 50 µL 3% H₂O₂.[1][2] Incubate at RT for 4 hours.

  • Control: Mix 50 µL Stock + 50 µL Water. Keep at 4°C.

  • Analysis: Neutralize acid/base samples, dilute 1:10 in mobile phase, and analyze via LC-MS.

Acceptance Criteria:

  • 95% recovery in Control.[1][2]

  • Identification of degradation peaks in stress samples (use Figure 1 to assign masses).[1]

Protocol 2: Solution Stability Workflow

StabilityWorkflowcluster_conditionsStorage ConditionsStartStart: Solid SamplePrepWeigh & Dissolve(Target: 10 mM in ACN)Start->PrepAliquotSplit into Aliquots(Avoid Freeze-Thaw)Prep->AliquotC1-80°C (Reference)Aliquot->C1C2RT (Dark)Aliquot->C2C337°C (Simulated Assay)Aliquot->C3TimepointsSampling Points:0h, 4h, 24h, 72hC1->TimepointsC2->TimepointsC3->TimepointsAnalysisLC-MS Analysis(Ratio vs -80°C Ref)Timepoints->AnalysisDecisionPass/Fail Criteria(>90% Parent Remaining)Analysis->Decision

Figure 2: Recommended workflow for validating solution stability prior to biological assays.

References

  • International Conference on Harmonisation (ICH). (2003).[1][3][4] Stability Testing of New Drug Substances and Products Q1A(R2).

    • Source: [1][2]

  • Jencks, W. P., & Carriuolo, J. (1960).[1][2] Reactivity of nucleophilic reagents toward esters.[1][2] Journal of the American Chemical Society, 82(7), 1778–1786. (Foundational text on ester/carbamate hydrolysis mechanisms).

    • Source: [1][2]

  • Cheng, X., et al. (2003).[1][2] Studies on repository compound stability in DMSO under various conditions.[1][2][5] Journal of Biomolecular Screening, 8(3), 292-304.[1][2]

    • Source: [1][2]

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry.[2] Academic Press.[1][2] (Reference for bioisosteric replacement and stability of piperidine scaffolds).

Technical Support Center: HPLC Optimization for Piperidin-4-yl Ethylcarbamate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HPLC-PIP-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist, Chromatography Division Subject: Resolution of Regioisomers, Peak Tailing, and Detection Limits

Executive Summary

Separating Piperidin-4-yl ethylcarbamate isomers presents a dual challenge: structural isomerism (specifically regioisomerism between N- and O-acylation) and chromatographic artifacts caused by the secondary amine moiety.

This guide treats the molecule not just as a generic analyte but as a strong base (pKa ~11) with a weak chromophore. The primary separation targets addressed here are:

  • The Target: Piperidin-4-yl ethylcarbamate (O-carbamate, free secondary amine).

  • The Impurity: 1-(ethylcarbamoyl)piperidin-4-ol (N-carbamate, free hydroxyl).

Module 1: Critical Method Parameters (The "Why")

Before troubleshooting, ensure your baseline method aligns with the physicochemical properties of the analyte.[1]

ParameterRecommendationScientific Rationale
Stationary Phase Hybrid Silica C18 (High pH) or Pentafluorophenyl (PFP) Standard silica C18 suffers from severe silanol interactions with the piperidine ring, causing tailing. Hybrid particles (e.g., XBridge, Gemini) allow high pH operation. PFP offers unique selectivity for positional isomers.
Mobile Phase pH High (>10) or Low (<3) Avoid pH 5-8. At neutral pH, the amine is partially ionized, leading to broad peaks. High pH suppresses ionization (neutral form), improving retention and shape. Low pH ensures full protonation.
Buffer Selection Ammonium Bicarbonate (pH 10) or TFA (0.1%) Bicarbonate is volatile (LC-MS friendly) and buffers well at high pH. TFA acts as an ion-pairing agent to mask silanols at low pH.
Detection CAD / ELSD or UV 205-210 nm The ethylcarbamate group has weak UV absorbance. If using UV, use high-purity solvents to minimize background noise at low wavelengths.
Module 2: Troubleshooting & Optimization (Q&A)
Q1: I am seeing severe peak tailing (As > 2.0) for the main peak. How do I fix this?

Diagnosis: This is the "Piperidine Problem." The secondary amine nitrogen interacts with acidic silanol groups on the silica support.

Protocol:

  • Switch Column Technology: Move to a "Charged Surface Hybrid" (CSH) or a polymer-coated silica column designed for bases.

  • The "Sacrificial Base" Strategy: If you must use a standard C18 column, add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, effectively "capping" them and allowing your analyte to elute symmetrically.

  • High pH Approach: Operate at pH 10.5 using 10mM Ammonium Hydroxide/Bicarbonate.

    • Mechanism:[2][3][4] At pH > pKa (11), the amine is deprotonated (neutral). Neutral amines do not interact ionically with silanols.

Q2: How do I separate the N-carbamate impurity from the O-carbamate target?

Diagnosis: This is a regioisomer separation.

  • Target (O-carbamate): Contains a basic secondary amine.

  • Impurity (N-carbamate): The nitrogen is part of a urea/carbamate linkage. It is neutral (non-basic).

The Solution: pH Tuning You can exploit the massive pKa difference between the amine (Target) and the urea (Impurity).

  • Experiment: Run a gradient at pH 3.0 (Formic Acid/Ammonium Formate).

    • Result: The Target (O-carbamate) will be protonated (+) and elute earlier (less retained) on C18. The Impurity (N-carbamate) remains neutral and elutes later.

    • Selectivity: This charge difference creates a massive resolution window that hydrophobicity alone cannot achieve.

Q3: My peaks are disappearing or have very low sensitivity. Is the compound degrading?

Diagnosis: Likely a detection issue, not degradation. Carbamates have poor UV absorbance.

Protocol:

  • Wavelength Optimization: Set UV to 205 nm . Ensure you are using HPLC-grade Acetonitrile (cutoff <190 nm) rather than Methanol (cutoff ~205 nm), which absorbs too much at this range.

  • Derivatization (If UV is mandatory): React the sample with FMOC-Cl or Benzoyl Chloride .

    • Reaction: The secondary amine of the target will react, adding a strong UV chromophore. The N-carbamate impurity (no free amine) will not react. This also aids in confirming the identity of the isomers.

Module 3: Visualizing the Optimization Workflow

The following logic flow illustrates the decision process for separating these specific isomers.

HPLC_Optimization Start Start: Piperidin-4-yl Ethylcarbamate Method Development Check_pKa Analyze pKa Differences: Target (Amine, pKa ~11) vs Impurity (Urea, Neutral) Start->Check_pKa Decision_Mode Select Separation Mode Check_pKa->Decision_Mode Path_Low_pH Low pH (pH 2-3) (Formic Acid/TFA) Decision_Mode->Path_Low_pH Maximize Selectivity Path_High_pH High pH (pH > 10) (NH4OH/Bicarb) Decision_Mode->Path_High_pH Maximize Retention Result_Low Mechanism: Cation Exchange/Polarity Target: Protonated (Early Elution) Impurity: Neutral (Late Elution) Path_Low_pH->Result_Low Result_High Mechanism: Hydrophobicity Target: Neutral Impurity: Neutral (Risk: Co-elution) Path_High_pH->Result_High Tailing_Check Check Peak Shape (As) Result_Low->Tailing_Check Fix_Tailing Add 0.1% TEA or Switch to Hybrid/CSH Column Tailing_Check->Fix_Tailing As > 1.3 Final_Method Final Method: C18 CSH, pH 3.0, UV 205nm Tailing_Check->Final_Method As < 1.3 Fix_Tailing->Final_Method

Caption: Decision logic for exploiting the pKa difference between the basic O-carbamate target and the neutral N-carbamate impurity.

Module 4: Advanced Isomer Separation (Chiral/Positional)

If your synthesis involves substituted piperidines (e.g., 3-methyl-piperidin-4-yl), you may encounter stereoisomers .

Recommended Chiral Screening Protocol:

Column PhaseMobile Phase ModeAdditiveRationale
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H)Normal Phase (Hexane/EtOH)0.1% Diethylamine (DEA) The DEA is critical to suppress the ionization of the piperidine nitrogen in normal phase, preventing non-specific binding.[5]
Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC)Reversed Phase (Water/ACN)0.1% DEA or Bicarb Immobilized phases allow for more robust solvent screening without stripping the chiral selector.
References
  • Separation of Piperidine Derivatives: Zhou, G., et al. (2022). "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization." Journal of Chromatographic Science.

  • Chiral Separation of Piperidines: "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." PubMed.

  • Carbamate Chemistry & Analysis: Asnin, L., et al. (2005).[2] "Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase." Journal of Chromatography A.

  • Piperidine Properties: PubChem. "Piperidine | C5H11N | CID 8082."

Sources

Technical Support Center: Optimizing Piperidine Synthesis via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Challenge

Piperidine rings are ubiquitous pharmacophores in FDA-approved therapeutics (e.g., Donepezil, Fentanyl). However, synthesizing or functionalizing them via reductive amination presents unique impurity profiles. The secondary amine nature of piperidine makes it a potent nucleophile, prone to over-alkylation, while the steric bulk of substituted piperidines can impede imine formation, leading to hydrolysis byproducts.

This guide moves beyond basic textbook procedures to address the critical control points where impurities are generated and provides self-validating protocols to eliminate them.

Module 1: The Chemistry Engine & Critical Control Points

To reduce impurities, one must control the competition between Imine Formation , Reduction , and Hydrolysis .

The Mechanism of Failure

In a typical reductive amination using Sodium Triacetoxyborohydride (STAB), the reaction relies on the formation of an iminium ion intermediate.

  • Pathway A (Desired): Piperidine + Aldehyde

    
     Hemiaminal 
    
    
    
    Iminium Ion
    
    
    Tertiary Amine.
  • Pathway B (Impurity - Hydrolysis): Iminium Ion +

    
    
    
    
    
    Aldehyde + Amine (Reversion).
  • Pathway C (Impurity - Enamine): If the aldehyde has

    
    -protons, the iminium can tautomerize to an enamine, which reduces slower or leads to side products.
    
Visualizing the Reaction Network

The following diagram illustrates where your yield is lost.

ReactionNetwork Start Piperidine + Carbonyl Hemi Hemiaminal Start->Hemi Fast Iminium Iminium Ion (Key Intermediate) Hemi->Iminium -H2O (Slow) Product Target Tertiary Amine Iminium->Product STAB Reduction Hydrolysis Hydrolysis (Reversion) Iminium->Hydrolysis +H2O Enamine Enamine (Side Product) Iminium->Enamine Tautomerization Hydrolysis->Start Cycle of Failure

Caption: The "Cycle of Failure" (Red) occurs when water is not removed or reduction is too slow, reverting the Iminium ion to starting materials.

Module 2: Troubleshooting Guide

Scenario A: "I see starting material remaining, even after adding excess reducing agent."

Root Cause: The "Imine Wall." STAB is a mild reducing agent; it reduces iminium ions fast but aldehydes/ketones very slowly. If the equilibrium favors the aldehyde (not the iminium), adding more STAB does nothing because there is no iminium to reduce.

Solution:

  • Force the Equilibrium: Add a Lewis Acid dehydrating agent. Titanium isopropoxide (

    
    ) is superior to molecular sieves.
    
  • Protocol Adjustment: Switch from One-Pot to a Telescoped procedure. Stir Amine + Carbonyl +

    
     for 2 hours before adding the reducing agent.
    
Scenario B: "My product is contaminated with a 'dimer' or dialkylated impurity."

Root Cause: Competitive Nucleophilicity. This occurs primarily when synthesizing the piperidine ring itself (from primary amines) or when the product amine is less sterically hindered than the starting material.

Solution:

  • Solvent Switch: Change from Methanol to 1,2-Dichloroethane (DCE) or THF . Methanol solvolysis can interfere, and DCE promotes tighter ion pairing for the iminium species.

  • Stepwise Addition: Do not dump all reagents together. Add the carbonyl slowly to the amine (inverse addition) to keep the amine concentration high relative to the carbonyl.

Scenario C: "The workup yields a sticky goo/emulsion that ruins purity."

Root Cause: Boron-Amine Complexation. Piperidines are strong bases and form tight complexes with boron byproducts (boric acid/borates). Standard water washes fail to break this bond.

Solution:

  • The "Tartrate Swing": Use saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt). The tartrate binds boron stronger than the amine does.

  • The "Acid/Base Swing": Acidify crude mixture to pH 2 (breaks complex, protonates amine), wash with ether (removes non-basic impurities), then basify aqueous layer to pH 12 and extract product.

Module 3: Optimized Experimental Protocols

Protocol 1: The "Gold Standard" STAB Method (Intermolecular)

Best for: Attaching a substituent to an existing piperidine.

StepActionCritical Parameter
1 Dissolve Piperidine (1.0 equiv) and Aldehyde/Ketone (1.1 equiv) in DCE or DCM .Concentration: 0.1M - 0.2M. Avoid MeOH with STAB.
2 Add Acetic Acid (1.0 - 2.0 equiv).pH ~5-6 is essential for iminium formation.
3 Stir for 30-60 mins at Room Temp.Checkpoint: Monitor by TLC/LCMS. If imine doesn't form here, STAB won't work.
4 Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.STAB must be high quality (free flowing powder, not clumped).
5 Stir 2-16 hours.Monitor consumption of Imine, not just carbonyl.
6 Quench: Add sat.

or 1M NaOH.
Stir vigorously for 30 mins to hydrolyze acetoxyborates.
Protocol 2: The Method (For Difficult Substrates)

Best for: Sterically hindered ketones or electron-deficient piperidines.

  • Combine Piperidine (1.0 eq) and Ketone (1.2 eq) in neat

    
     (2.0 eq).
    
  • Stir 1-4 hours (Reaction turns viscous/yellow).

  • Dilute with dry THF.

  • Add

    
     (not STAB) carefully (exothermic).
    
  • Critical Workup: Quench with 10% NaOH. A white precipitate (

    
    ) will form. Filter through Celite.
    

Module 4: FAQ - Specific Impurity Profiles

Q: Why is my piperidine product showing cis/trans isomer mixtures?

  • A: If you are synthesizing a substituted piperidine via reduction of a pyridine or cyclic imine, the hydride attack is governed by sterics.

    • Kinetic Control: Hydride attacks from the less hindered face

      
       often yields cis (if a substituent is present).
      
    • Thermodynamic Control: Acidic conditions allow equilibration via enamine intermediates

      
       favors trans (equatorial substituents).
      
    • Fix: To lock stereochemistry, avoid acidic workups if targeting the kinetic product.

Q: I see an impurity with M+14 mass in LCMS. What is it?

  • A: This is likely a Methyl impurity. If you used Methanol as a solvent with STAB or

    
    , the solvent can be oxidized to formaldehyde (trace) and then reductively aminated onto your piperidine.
    
    • Fix: Switch to DCE, DCM, or THF.[1][2][3][4]

Q: Can I use Sodium Cyanoborohydride (


) instead? 
  • A: Yes, but with caveats. It is toxic and requires pH 3-4 (lower than STAB). It is better if you must use Methanol as a solvent (it doesn't react with MeOH). However, for piperidines, STAB is generally cleaner because it avoids cyanide byproduct disposal and potential N-cyanation side reactions.

Module 5: Decision Matrix for Troubleshooting

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Start: Impurity Analysis Problem1 Problem: Low Conversion? Start->Problem1 Problem2 Problem: Sticky/Complex? Start->Problem2 CheckImine Check: Did Imine form? Problem1->CheckImine Soln_Rochelle Use Rochelle's Salt Workup Problem2->Soln_Rochelle Boron complex suspected Soln_Ti Use Ti(OiPr)4 Protocol CheckImine->Soln_Ti No (Steric hindrance) Soln_Acid Add AcOH (pH 5-6) CheckImine->Soln_Acid No (pH issue)

Caption: Decision tree for selecting the correct remediation strategy based on observable symptoms.

References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • Context: The foundational text establishing STAB as the superior reagent for minimizing side reactions in reductive amin
  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

    • Context: Describes the titanium isopropoxide protocol for forcing imine formation in difficult/hindered substr
  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.

    • Context: Defines the pH-dependent selectivity mechanisms of cyanoborohydride, critical for understanding pH control in these reactions.
  • Common Organic Chemistry. (2023). "Reductive Amination: Sodium Triacetoxyborohydride (STAB) Conditions."

    • Context: Practical guide on solvent compatibility (DCE vs MeOH) and stoichiometry.

Sources

Technical Support Center: Enhancing the Metabolic Stability of Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability Optimization for Piperidine-Containing Compounds Role: Senior Application Scientist Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads

Introduction: The Piperidine Paradox

The piperidine ring is a privileged pharmacophore in drug discovery, present in over 100 FDA-approved drugs (e.g., fentanyl, donepezil, ibrutinib). Its popularity stems from its ability to modulate basicity (pKa ~9-11), form key hydrogen bonds, and direct substituents into specific 3D vectors.

However, this scaffold suffers from a well-documented "metabolic liability": oxidative clearance . The nitrogen atom activates adjacent carbon-hydrogen bonds (


-carbons) toward oxidation by Cytochrome P450 (CYP) enzymes, leading to rapid elimination and poor oral bioavailability.

This guide serves as a technical troubleshooting hub. It moves beyond generic advice to provide specific, actionable strategies for diagnosing and fixing metabolic instability in piperidine scaffolds without destroying potency.

Module 1: Diagnostic Workflow (Triage)

User Query: "My lead piperidine compound shows high intrinsic clearance (


) in human liver microsomes (HLM). How do I pinpoint the cause?"

Technical Response: Do not blindly modify the structure. High clearance can stem from multiple mechanisms. You must validate the "Soft Spot" using Metabolite Identification (MetID).

Step 1: The Diagnostic Protocol
  • Run a MetID Study: Incubate compound (10

    
    M) with HLM + NADPH for 60 mins.
    
  • Analyze via LC-MS/MS: Look for mass shifts of +16 Da (Hydroxylation/N-oxidation) or -14 Da (N-dealkylation).

  • Classify the Instability:

    • Scenario A (Alpha-Oxidation): Hydroxylation at C2 or C6 positions. Most Common.[1][2][3]

    • Scenario B (N-Oxidation): Oxidation of the nitrogen lone pair.

    • Scenario C (N-Dealkylation): Loss of the N-substituent (if present).

Visualizing the Problem: The CYP450 Oxidation Pathway

The diagram below illustrates the mechanistic cascade you are fighting against.

PiperidineMetabolism Parent Parent Piperidine Radical C-Centered Radical (Unstable) Parent->Radical H-abstraction CYP CYP450 (Fe-O) CYP->Radical Carbinol $alpha$-Carbinolamine (Hemiaminal) Radical->Carbinol OH Rebound Iminium Iminium Ion (Reactive Electrophile) Carbinol->Iminium -H2O (Spontaneous) Lactam Lactam (Stable Metabolite) Iminium->Lactam Oxidation RingOpen Ring Opening/ Dealkylation Iminium->RingOpen Hydrolysis

Figure 1: The oxidative cascade of piperidine metabolism. The critical intervention point is the initial H-abstraction at the


-carbon.

Module 2: Chemical Modification Strategies (The "Fixes")

User Query: "MetID confirms oxidation at the C2 position. How do I stabilize this site?"

Technical Response: We employ three primary strategies: Electronic Deactivation , Steric Blocking , and Bioisosteric Replacement .

Strategy A: Fluorine Scan (Electronic Deactivation)

Replacing a C-H bond with a C-F bond is the gold standard. The C-F bond (116 kcal/mol) is stronger than C-H (99 kcal/mol) and resistant to CYP radical abstraction.

  • Protocol: Synthesize analogs with Fluorine at C2, C3, or C4.

  • Impact:

    • Metabolic: Drastically reduces oxidation at the substituted carbon.

    • Physicochemical: Lowers the basicity (pKa) of the piperidine nitrogen due to the inductive electron-withdrawing effect (

      
      ). This often improves membrane permeability and reduces lysosomal trapping.
      
Strategy B: Steric Blocking (Gem-Dimethyl)

Introducing methyl groups (specifically gem-dimethyl) at the


-positions (C2/C6) creates a "steric shield" that prevents the large heme center of CYP enzymes from accessing the proton.
  • Pros: Highly effective for stopping N-dealkylation and

    
    -oxidation.
    
  • Cons: Significant increase in lipophilicity (LogP), which can introduce new metabolic liabilities (e.g., methyl oxidation) or solubility issues.

Strategy C: Bioisosteric Replacement

If the piperidine ring itself is unsalvageable, replace it with a scaffold that mimics its geometry but lacks the metabolic soft spot.

BioisostereStructure DescriptionWhy it Works
Morpholine O-atom at position 4Reduces basicity; the Oxygen reduces lipophilicity (LogD) and metabolically deactivates the ring.
Azaspiro[3.3]heptane 4-membered spiro-cycleHigh metabolic stability due to ring strain and altered geometry preventing CYP binding, while maintaining basicity.
Bridged Piperidine 8-azabicyclo[3.2.1]octaneRigidification prevents the conformational adaptation often required for the CYP catalytic cycle.
Sila-Piperidine Silicon replaces C4Prevents formation of toxic pyridinium metabolites (seen in haloperidol analogs) due to instability of Si=C bonds.[4]

Module 3: Experimental Protocols

User Query: "I need a robust protocol to test these analogs. What are the critical parameters?"

Protocol: Microsomal Stability Assay (High-Throughput)

Objective: Determine the Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (or 10 mM NADPH solution).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Internal Standard (e.g., Tolbutamide or Propranolol).

Step-by-Step Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.

  • Pre-Incubation: Add test compound (final conc. 1

    
    M ) to the microsomal mix. Note: Using 1 
    
    
    
    M ensures first-order kinetics. Pre-warm at 37°C for 5 mins.
  • Initiation: Add NADPH (final conc. 1 mM) to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope is

    
    .
    

Module 4: Troubleshooting & FAQs

Q1: I introduced a Fluorine at C3 to stabilize the ring, but my potency dropped 10-fold. Why? A: This is likely a pKa effect or a conformational change.

  • The Cause: Fluorine is highly electronegative.[5] It lowers the pKa of the piperidine nitrogen (often by 1-2 log units). If your target requires a positively charged amine for a salt bridge interaction (e.g., Asp/Glu in the binding pocket), reducing basicity weakens this bond.

  • The Fix: Try moving the Fluorine to C4 (further from Nitrogen) or use a Deuterium substitution (

    
    H) at the soft spot. Deuterium provides the metabolic stability (Kinetic Isotope Effect) without significantly altering pKa or sterics.
    

Q2: My compound is stable in Microsomes but has high clearance in vivo. What did I miss? A: You likely have Non-CYP clearance .

  • Explanation: Microsomes only contain Phase I enzymes (CYPs, FMOs). They lack cytosolic enzymes (Aldehyde Oxidase) and Phase II conjugation enzymes (UGTs, Sulfotransferases).

  • The Fix: Test stability in Cryopreserved Hepatocytes . Hepatocytes contain the full complement of metabolic enzymes and transporters. If hepatocyte clearance is high but microsomal clearance is low, suspect Phase II conjugation or active transport.

Q3: I see a +16 Da metabolite, but I'm not sure if it's N-oxide or C-hydroxylation. A: Use product ion scanning in MS/MS.

  • N-Oxides: Often show a characteristic loss of 16 Da or 17 Da (OH radical) during fragmentation. They are also thermally unstable (can revert to parent in the source).

  • C-Hydroxyls: Stable. Fragmentation patterns will usually shift specific fragments by +16 Da, allowing you to localize the OH to a specific part of the ring.

Decision Logic: The Optimization Pathway

Use this logic gate to guide your next synthesis cycle.

OptimizationLogic Start High Clearance in HLM MetID Perform MetID Study Start->MetID Decision Primary Metabolite? MetID->Decision AlphaOx Alpha-Hydroxylation (C2/C6) Decision->AlphaOx NOx N-Oxidation Decision->NOx Dealkyl N-Dealkylation Decision->Dealkyl Sol_Alpha 1. Add Fluorine at site 2. Add gem-dimethyl 3. Deuteration AlphaOx->Sol_Alpha Sol_NOx 1. Add steric bulk near N 2. Lower pKa (EWG) 3. Replace with Amide NOx->Sol_NOx Sol_Dealkyl 1. Steric hindrance (N-t-Bu) 2. Cyclize substituent (e.g., Proline analog) Dealkyl->Sol_Dealkyl

Figure 2: Decision tree for selecting the correct chemical modification based on MetID data.

References

  • Wan, Z. K., et al. (2011).[6] "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 54(13), 4315–4323. Link

  • Kerekes, A. D., et al. (2011).[6] "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design." ACS Medicinal Chemistry Letters, 2(8), 601–606. Link

  • Stepan, A. F., et al. (2011).[6] "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity: A Perspective Based on the Utilization of Fluorine." Chemical Research in Toxicology, 24(9), 1345–1410. Link

  • Mykhailiuk, P. K. (2019).[7] "Bicyclic Bioisosteres of Piperidine: Version 2.0." Chemistry – A European Journal, 25(36), 8466-8470. Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(19), 8272–8318. Link

Sources

Optimization of linker length in Piperidin-4-yl ethylcarbamate-based PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Linker Length in Piperidin-4-yl Ethylcarbamate-Based PROTACs

Current Status: Online 🟢 Agent: Senior Application Scientist (PROTAC Discovery Unit) Ticket ID: #PROTAC-LINK-OPT-001[1][2]

Executive Summary

You are working with a Piperidin-4-yl ethylcarbamate scaffold.[1][2] Based on medicinal chemistry precedents (e.g., Carbazeran derivatives), this moiety typically acts as the Warhead (Protein of Interest Ligand) , likely targeting phosphodiesterases (PDEs) or structurally related enzymes.[2]

The piperidine nitrogen (N1) is the critical "exit vector"—the attachment point for your linker.[2] The success of your PROTAC depends entirely on the Linker Topology (Length, Composition, and Rigidity).[2] If the linker is too short, you get steric clash (no Ternary Complex).[2][3][4] If it is too long, you suffer an entropic penalty (the molecule folds on itself).[2]

This guide addresses the specific challenges of optimizing linkers for this piperidine scaffold.

Module 1: The "Goldilocks" Zone (Linker Length & Topology)

Q: I have synthesized a library, but I see binary binding to the target and E3 ligase, yet no degradation. What is wrong?

A: You are likely experiencing the "Steric Clash" or "Non-Cooperative" phenomenon.[2] For piperidine-based warheads, the exit vector (the N1 nitrogen) often points directly out of the solvent channel.[2] However, the orientation relative to the E3 ligase (e.g., CRBN or VHL) is critical.[2]

  • Diagnosis: If your linker is <10 atoms, the E3 ligase and Target Protein (POI) are colliding before they can form a productive ubiquitination zone.[2]

  • Solution: Perform a Linker Scan .[1][2]

    • Standard Scan Range: 12 to 20 atoms (approx.[1][2] 14Å – 24Å).

    • Increment: Increase by 2-3 atoms (e.g., PEG3

      
       PEG4 
      
      
      
      PEG5).[1][2]
    • Why: Research by Cyrus et al. and the Crews lab suggests that 16 atoms is often a local maximum for degradation efficiency in similar scaffolds, balancing reach with entropy.[2]

Q: My long-linker PROTACs (PEG8+) are soluble but inactive. Why?

A: This is the "Entropic Penalty" .[2] A linker that is too long and flexible (like a pure PEG chain) has too many degrees of freedom.[1][2] It costs too much energy to "freeze" it into the precise shape required for the Ternary Complex.[2]

  • Fix: Introduce Rigidity . Replace flexible PEG units with rigid motifs like Piperazine or Biphenyl rings.[1][2] This "pre-organizes" the linker, lowering the energy barrier for complex formation.[2][5][6]

Module 2: Troubleshooting The "Hook Effect"

Q: My degradation assay works at 100 nM but fails at 10 µM. Is my compound toxic?

A: Unlikely. You are seeing the Hook Effect (Autoinhibition).[2] At high concentrations, PROTAC molecules saturate the E3 ligase and the POI separately, forming binary complexes (PROTAC-E3 and PROTAC-POI) rather than the required Ternary Complex (E3-PROTAC-POI).[1][2]

  • The Fix: Do not assume failure. Calculate the

    
     (Maximum Degradation) and 
    
    
    
    (Concentration for 50% degradation).
  • Action: Run a full dose-response curve (1 nM to 10 µM). If you see a bell-shaped curve, your molecule is working via the correct mechanism.[1][2]

Module 3: Visualizing the Mechanism

The following diagram illustrates the critical equilibrium you are manipulating.

TernaryComplex PROTAC PROTAC (Piperidine-Linker-E3) Binary_POI Binary Complex (PROTAC-POI) PROTAC->Binary_POI + POI Binary_E3 Binary Complex (PROTAC-E3) PROTAC->Binary_E3 + E3 POI Target Protein (POI) E3 E3 Ligase (CRBN/VHL) Ternary Active Ternary Complex (POI-PROTAC-E3) *Ubiquitination Zone* Binary_POI->Ternary + E3 (Cooperativity α > 1) Binary_E3->Ternary + POI Ternary->Binary_POI Linker too Short (Steric Clash) Degradation Proteasomal Degradation Ternary->Degradation Optimal Linker Length

Caption: The PROTAC Equilibrium. Success requires the formation of the Green Ternary Complex.[2] Short linkers cause the system to revert to Binary Complexes (Red dashed line).

Module 4: Physicochemical Optimization (Solubility)

Q: My piperidine-based PROTAC precipitates in cell media. How do I fix this?

A: The piperidin-4-yl ethylcarbamate core is moderately lipophilic.[1][2] Adding a lipophilic linker (alkyl chain) and a lipophilic E3 ligand (like Thalidomide) creates a "Grease Ball" (cLogP > 5).[1][2]

Optimization Table: Linker Composition vs. Properties

Linker TypeComposition ExampleSolubiltyPermeabilityStiffnessRecommendation
Alkyl Chain

LowHighLowUse only if cell permeability is the main bottleneck.[1][2]
PEG Chain

High ModerateVery LowStandard starting point. Good for solubility.[1][2]
Rigid-PEG Piperazine-PEGModerateModerateHigh Best for Optimization. Improves cooperativity and metabolic stability.[1][2]
Click-Linker TriazoleModerateModerateModerateGood for rapid library synthesis (Click Chemistry).[1][2]

Module 5: Experimental Protocols

Protocol A: Linker Attachment to Piperidine Nitrogen

Context: This is the standard method to attach your linker to the Piperidin-4-yl ethylcarbamate core.[1][2]

  • Reagents:

    • Piperidin-4-yl ethylcarbamate (Core).[1][2]

    • Bifunctional Linker (e.g., Boc-PEG4-Bromide or Boc-PEG4-Acid).[1][2]

    • Base:

      
       (for alkylation) or DIPEA (for amide coupling).[1][2]
      
  • Method 1: Alkylation (Preserves basicity) [1][2]

    • Dissolve Core (1.0 eq) in DMF.[1][2]

    • Add

      
       (3.0 eq) and Linker-Bromide (1.1 eq).[1][2]
      
    • Heat to 60°C for 4-16 hours.

    • Note: This keeps the nitrogen basic, which may be required for binding to your target (mimicking the protonated state of the parent inhibitor).[2]

  • Method 2: Amide Coupling (Removes basicity)

    • Dissolve Core (1.0 eq) in DCM/DMF.[1][2]

    • Add HATU (1.2 eq), DIPEA (3.0 eq), and Linker-Acid (1.1 eq).

    • Stir at RT for 2 hours.

    • Warning: This converts the amine to an amide, significantly changing the electrostatics of the warhead.[2] Verify docking poses first.

Protocol B: The "Washout" Assay (Verifying Catalysis)

Context: To prove your molecule acts as a PROTAC (catalytic) and not just an inhibitor (stoichiometric).

  • Treat cells with PROTAC at

    
     concentration for 2 hours.[1][2]
    
  • Washout: Remove media, wash cells 3x with PBS (warm).[1][2]

  • Add fresh media (compound-free).

  • Harvest cells at 0, 2, 4, 8, and 24 hours post-washout.

  • Result: If protein levels recover slowly (slower than natural turnover), the PROTAC has catalytically depleted the pool.[2] If levels bounce back immediately, it was just a binder.

Module 6: References & Grounding

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs.[2] Molecular BioSystems.[1][2][3] (Demonstrates the "sweet spot" of 12-16 atoms for optimal degradation).

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[1][2] Nature Chemical Biology.[1][2][3] (Foundational paper on the Hook Effect and catalytic turnover).

  • Douglas, H., et al. (2020). PROTAC linkers: the unsung heroes of protein degradation.[2] MedChemComm.[1][2] (Review of linker composition, rigidity, and attachment strategies).

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery.[1][2] Cell. (Comprehensive guide on ternary complex formation).[1][2] [1][2]

Sources

Technical Support Center: Crystallization of Piperidin-4-yl Ethylcarbamate Salts

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the crystallization and salt formation of Ethyl piperidin-4-ylcarbamate (also referred to as Piperidin-4-yl ethylcarbamate). As a critical intermediate in the synthesis of muscarinic receptor antagonists and other piperidine-based therapeutics, the isolation of this compound as a high-purity salt is often complicated by its tendency to "oil out" and form hygroscopic solids.

This guide synthesizes field-proven methodologies with rigorous physicochemical principles to ensure reproducible solid-state isolation.

Core Troubleshooting Guide (Q&A)

Q1: My product separates as a viscous oil instead of crystals upon acid addition. How do I fix this "oiling out"?

Diagnosis: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the metastable limit of the salt solution is exceeded before nucleation can occur, or when the melting point of the solvated salt is lower than the process temperature.[1] This is common with piperidine salts due to their conformational flexibility and high solubility in polar solvents.

Corrective Actions:

  • Temperature Control: Do not add acid at room temperature if the reaction is exothermic. The heat generated lowers the local supersaturation limit, favoring oil formation. Protocol: Cool the free base solution to 0–5°C before adding the acid.

  • Solvent System Modification: Switch to a system with a wider metastable zone width (MSZW).

    • Current: Ethanol/Diethyl Ether (often leads to oiling).

    • Recommended:Isopropanol (IPA) / Isopropyl Acetate (IPAc) . The higher boiling point of IPAc allows for better thermal cycling compared to ether.

  • Seeding Strategy: Oiling out is kinetically favored over crystallization.[2] You must bypass the kinetic barrier by seeding the solution at the cloud point (just as turbidity appears) with 0.5–1.0 wt% of authentic crystals.

Q2: The HCl salt is extremely hygroscopic and turns into a gum upon filtration. How can I improve physical stability?

Diagnosis: Piperidine HCl salts are notorious for deliquescence. If the lattice energy is low, the salt will readily absorb atmospheric moisture to form a hydrate or liquid solution.

Corrective Actions:

  • Drying Protocol: Vacuum drying alone is often insufficient to remove bound lattice solvent or surface moisture that triggers deliquescence.

    • Step 1: Wash the filter cake with anhydrous Methyl tert-butyl ether (MTBE) to remove residual polar mother liquor.

    • Step 2: Dry under vacuum at 40°C with a nitrogen bleed. The nitrogen sweep is critical to displace desorbed solvent.

  • Counter-ion Screen: If the HCl salt is unmanageable, switch to a non-hygroscopic counter-ion.

    • Alternative:Fumarate or L-Tartrate . These dicarboxylic acids often form extensive hydrogen bond networks that stabilize the crystal lattice and reduce hygroscopicity.

Q3: I see a yellow discoloration in my final salt. Is this an impurity?

Diagnosis: Yes. Piperidine derivatives are susceptible to N-oxidation or oxidative coupling at the


-carbon when exposed to air and light, forming N-oxide or imine impurities.

Corrective Actions:

  • Inert Atmosphere: Conduct the salt formation under a strict Nitrogen or Argon blanket.

  • Antioxidant Additive: If the free base is stored for long periods, add trace BHT (Butylated hydroxytoluene) before crystallization (removed during the wash step).

  • Recrystallization: Recrystallize from Ethanol/Activated Carbon . Dissolve the salt in hot ethanol, treat with activated carbon (e.g., Darco G-60) for 15 minutes, filter hot, and then cool.

Optimized Experimental Protocol

Standard Procedure: Formation of Ethyl piperidin-4-ylcarbamate Hydrochloride

Target: High-purity, non-solvated crystalline solid.

Materials:

  • Crude Ethyl piperidin-4-ylcarbamate (Free Base)

  • Solvent A: Ethanol (Absolute)

  • Solvent B: Ethyl Acetate (Anhydrous)

  • Reagent: 4M HCl in Dioxane or Ethanol

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude free base in 40 mL of Ethanol (4 vol) at 20°C. Ensure complete dissolution.

  • Filtration (Polish): Filter the solution through a 0.45

    
    m PTFE membrane to remove particulate matter that could induce uncontrolled nucleation.
    
  • Acid Addition (Controlled):

    • Cool the filtrate to 0–5°C.

    • Add 1.05 equivalents of 4M HCl in Dioxane dropwise over 30 minutes.

    • Note: Maintain internal temperature

      
      °C. Exotherms promote impurity inclusion.
      
  • Anti-Solvent Addition:

    • Stir the solution for 15 minutes. It should remain clear.

    • Slowly add Ethyl Acetate (approx. 60–80 mL) until a faint, persistent turbidity (cloud point) is observed.

  • Thermal Cycling (Crucial for Particle Size):

    • Heat the suspension to 50°C until clear (redissolution).

    • Cool slowly (10°C/hour) to 20°C.

    • Seeding: If available, add seed crystals at 35°C.

  • Isolation:

    • Stir at 0°C for 2 hours to maximize yield.

    • Filter under nitrogen atmosphere.

    • Wash cake with cold Ethyl Acetate/Ethanol (9:1).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours with a

    
     bleed.
    

Comparative Data: Solvent System Performance

Solvent SystemYield (%)Purity (HPLC)HygroscopicityNotes
EtOH / Et₂O 85%98.2%HighFast nucleation; prone to oiling out; ether is a safety hazard.
EtOH / EtOAc 82%99.1%ModerateRecommended. Good balance of yield and purity; stable crystals.
IPA / IPAc 78%99.5%LowBest for purity; slower crystallization yields larger, stable prisms.
Acetone 60%97.5%HighLow yield due to high solubility of the HCl salt; not recommended.

Visual Workflows

Diagram 1: Decision Tree for "Oiling Out" Remediation

This logic flow guides the user through the critical steps when liquid-liquid phase separation is observed.

OilingOut Start Problem: Reaction Oils Out (Liquid-Liquid Phase Separation) CheckTemp Check Reaction Temperature Start->CheckTemp IsHot Is Temp > 20°C? CheckTemp->IsHot CoolDown Action: Cool to 0-5°C before Acid Addition IsHot->CoolDown Yes CheckSolvent Check Solvent Composition IsHot->CheckSolvent No CoolDown->CheckSolvent IsEther Using Diethyl Ether? CheckSolvent->IsEther SwitchSolvent Action: Switch to IPA / Isopropyl Acetate IsEther->SwitchSolvent Yes Seed Action: Perform Cloud Point Seeding IsEther->Seed No SwitchSolvent->Seed Success Result: Crystalline Solid Seed->Success

Caption: Troubleshooting logic for mitigating oiling out during amine salt crystallization.

Diagram 2: Salt Screening & Polymorph Control Workflow

A systematic approach to selecting the optimal solid form.

SaltScreen Input Crude Free Base Screen Counter-ion Screen (HCl, Tartrate, Fumarate) Input->Screen Solubility Solubility Test (EtOH, IPA, Water) Screen->Solubility Decision Hygroscopic? Solubility->Decision PathA Yes: Switch Counter-ion (e.g. to Fumarate) Decision->PathA Deliquescent PathB No: Optimize HCl Process Decision->PathB Stable Process Controlled Cooling (10°C/hr) PathA->Process PathB->Process Final Stable API Intermediate Process->Final

Caption: Workflow for selecting the optimal salt form and crystallization parameters.

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard text on salt selection and oiling out remediation).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Definitive guide on counter-ion selection for amines).

  • Vandevelde, L., et al. (2024). "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds." PharmaLego Technical Review. (Specific mechanisms of LLPS in amine salts).

  • Mettler Toledo. (n.d.). "Oiling Out in Crystallization - Causes and Solutions." Technical Whitepaper. (Industrial strategies for managing phase separation).

  • Kozma, D. (Ed.). (2001).[3][4] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Relevant for resolving chiral piperidine derivatives).[3]

Sources

Addressing challenges in scaling up piperidine derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.4 | Last Updated: January 2026 Department: Process Chemistry & Scale-Up Support Target Audience: Senior Researchers, Process Engineers, CMC Leads

Executive Summary: The Piperidine Paradox

Piperidine scaffolds are ubiquitous in pharmaceutical architecture (e.g., Tofacitinib, Paroxetine), yet their scale-up presents a "simplicity paradox." While the transformation from pyridine to piperidine appears elementary on paper, the transition from gram-scale vials to kilogram-scale autoclaves introduces non-linear challenges: catalyst poisoning , runaway exotherms , and persistent metal residues .

This guide bypasses standard textbook definitions to address the operational causality of these failures and provides self-validating protocols for remediation.

Module A: Heterogeneous Hydrogenation at Scale

The Challenge: Pyridines are electron-deficient aromatics that coordinate strongly to metal surfaces, often poisoning the catalyst. At scale, increasing temperature to overcome this kinetic barrier can trigger rapid exotherms, leading to safety hazards or ring-opening side reactions.

Critical Process Parameters (CPPs)
  • Catalyst Loading: Unlike standard alkene reductions (0.5-1 mol%), pyridine reduction often requires 5-10 wt% loading due to nitrogen poisoning.

  • Acidic Additives: Protonation of the nitrogen prevents it from binding irreversibly to the catalyst active sites.

  • Heat Transfer: The reaction is highly exothermic (

    
    ). In a 500L reactor, passive cooling is insufficient.
    
Protocol: Safe Hydrogenation Scale-Up (100g to 1kg)
  • Pre-requisite: All pyridine starting materials must be distilled or passed through activated carbon to remove sulfur/thiols (catalyst poisons).

Step-by-Step Methodology:

  • Solvent Selection: Use Acetic Acid or Methanol/HCl .

    • Why? Acetic acid serves as both solvent and proton source, mitigating catalyst poisoning [1].

  • Catalyst Charging: Charge 5 wt% 5% Rh/C or PtO₂ (Adam’s Catalyst) under inert gas (N₂).

    • Warning: Dry Rh/C is pyrophoric. Always wet the catalyst with 50% of the solvent before addition.

  • Pressurization Cycle: Purge vessel 3x with N₂ (3 bar), then 3x with H₂ (3 bar). Final pressure set to 5–10 bar (lower pressure minimizes ring opening).

  • Initiation: Heat to 40°C slowly (ramp 0.5°C/min).

    • Validation: Monitor H₂ uptake rate. If uptake spikes >10 L/min/kg, engage emergency cooling jacket immediately.

  • Completion: Reaction is complete when H₂ uptake plateaus for 60 mins.

Visualization: Hydrogenation Process Control

This diagram illustrates the logic flow for maintaining safety and selectivity during the reduction phase.

HydrogenationLogic Start Start Hydrogenation CheckPoison Check Sulfur/Thiol Content Start->CheckPoison Purify Distill/Carbon Treat CheckPoison->Purify High Sulfur SolventChoice Select Solvent System CheckPoison->SolventChoice Clean Purify->CheckPoison Acidic Acetic Acid / MeOH+HCl (Prevents N-poisoning) SolventChoice->Acidic Neutral Neutral Solvent (High Risk of Stalling) SolventChoice->Neutral Pressurize Pressurize H2 (5-10 bar) Acidic->Pressurize Monitor Monitor Exotherm & Uptake Pressurize->Monitor Spike Uptake Spike? Monitor->Spike Cool Emergency Cooling Stop Agitation Spike->Cool Yes Complete Filtration & Workup Spike->Complete No Cool->Monitor Restart Slow

Figure 1: Logic flow for safe pyridine hydrogenation, emphasizing pre-treatment and exotherm management.

Module B: The "Black Speck" Nightmare (Metal Removal)

The Challenge: Piperidines are excellent ligands. They bind residual Palladium (Pd), Platinum (Pt), or Rhodium (Rh) tightly, often resulting in API contamination >50 ppm (regulatory limit often <10 ppm). Standard crystallization rarely removes these bound metals effectively [2].

Comparative Data: Metal Scavenging Efficacy

The following data compares methods for removing Pd from a crude piperidine intermediate (Initial Pd: 600 ppm).

MethodReagent/MaterialFinal Pd (ppm)Yield Loss (%)Scalability
Crystallization HCl Salt Formation150 ppm15%High
Extraction L-Cysteine Wash45 ppm5%Medium
Scavenger Resin SiliaMetS® Thiol < 5 ppm < 2% High
Precipitation TMT (Trimercaptotriazine)20 ppm3%High
Protocol: Remediation of Residual Metals

Recommended Approach: Hybrid Scavenging (Resin + Filtration).

  • Dissolution: Dissolve crude piperidine (free base) in THF or MeOH (10 vol).

  • Scavenger Addition: Add SiliaMetS® Thiol or TMT (0.5 eq relative to metal content, or 5-10 wt% relative to substrate) [3].

  • Digestion: Agitate at 50°C for 4-12 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The thiol groups on the silica bead outcompete the piperidine nitrogen for the metal center.

  • Filtration: Filter hot through a 0.45µm cartridge (e.g., Cuno filter) to capture the resin/precipitate.

  • Validation: Test filtrate via ICP-MS. If Pd >10 ppm, repeat with fresh resin.

Module C: Stereochemical Control

The Challenge: Hydrogenation of substituted pyridines yields racemic piperidines. Separating these at 10kg scale using Chiral HPLC is cost-prohibitive.

Strategy: Diastereomeric Salt Resolution

Instead of asymmetric hydrogenation (which requires expensive chiral ligands like Josiphos), use Classical Resolution for scale-up.

Protocol:

  • Screening: Test resolving agents (Tartaric acid, Mandelic acid, Camphorsulfonic acid) on a 1g scale.

  • Solvent Switch: Use EtOH/Water mixtures. The solubility difference between diastereomeric salts is maximized in semi-aqueous systems.

  • Recrystallization: Heat to reflux until clear, then cool at 5°C/hour. Rapid cooling traps the "wrong" isomer.

  • Free Basing: Break the salt using NaOH/DCM biphasic extraction only after enantiomeric excess (ee) >98%.

Troubleshooting & FAQs

Q1: My hydrogenation stopped at 60% conversion. Adding more catalyst didn't help. Why?

  • Root Cause: Product Inhibition. The secondary amine product (piperidine) is more basic than the starting pyridine and may be poisoning the catalyst surface or altering the pH.

  • Fix: Add 1 equivalent of HCl or Acetic Acid to the reaction mixture to protonate the product as it forms, keeping the catalyst sites open [1].

Q2: I see a "pink/red" color in my final product. What is it?

  • Root Cause: This is a classic sign of colloidal Rhodium or Platinum nanoparticles complexed with the amine.

  • Fix: Do not proceed to crystallization. Treat with activated carbon (Darco G-60) at 60°C for 2 hours, or use the Thiol scavenger protocol outlined in Module B.

Q3: During workup, I have a persistent emulsion. How do I break it?

  • Root Cause: Piperidines act as surfactants at high pH.

  • Fix: Add solid NaCl to saturate the aqueous layer (salting out). If that fails, filter the biphasic mixture through a pad of Celite; the emulsion is often stabilized by microscopic particulate matter.

Visualizing the Purification Decision Tree

This diagram helps users decide the most efficient purification route based on impurity profile.

PurificationTree Input Crude Piperidine Mixture CheckMetal Check Metal Content (ICP-MS) Input->CheckMetal HighMetal > 50 ppm Metal CheckMetal->HighMetal Fail LowMetal < 50 ppm Metal CheckMetal->LowMetal Pass Scavenge Add Thiol Resin (50°C, 4h) HighMetal->Scavenge CheckEE Check Stereochemistry (Chiral HPLC) LowMetal->CheckEE Scavenge->CheckMetal Re-test Racemic Racemic (50:50) CheckEE->Racemic Poor ee Enriched Enriched (>80:20) CheckEE->Enriched Good ee Resolution Salt Resolution (Tartaric/Mandelic) Racemic->Resolution Recryst Recrystallization Enriched->Recryst Final Final API Grade Resolution->Final Recryst->Final

Figure 2: Decision matrix for downstream purification, addressing metal contamination and stereochemical purity.

References

  • Benchchem. (2024).[9] A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers. Retrieved from

  • Bissinger, B. R. G., et al. (2025). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from

  • Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved from

  • National Institutes of Health (NIH). (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Retrieved from

Sources

Validation & Comparative

Comparative analysis of Piperidin-4-yl ethylcarbamate vs methylcarbamate analogs

[1][2]

Executive Summary: The Alkyl-Substituent Effect[3]

In the optimization of piperidine-based therapeutics—particularly for CNS targets like Fatty Acid Amide Hydrolase (FAAH) and Cholinesterases (AChE/BChE)—the modulation of the carbamate moiety is a critical decision point. This guide provides a head-to-head analysis of Piperidin-4-yl Methylcarbamate versus Ethylcarbamate analogs.

While the methyl-to-ethyl transformation adds only a single methylene unit (

lipophilicity (LogP)active-site occupancyhydrolytic stability

Key Takeaway:

  • Methylcarbamates are generally preferred for compact active sites (e.g., AChE) where steric hindrance is a limiting factor, but they often suffer from rapid metabolic clearance.

  • Ethylcarbamates typically offer superior blood-brain barrier (BBB) permeability and metabolic stability, making them the preferred scaffold for BChE selectivity and sustained FAAH inhibition, provided the target pocket can accommodate the increased steric bulk.

Physicochemical & Structural Profile[1][4]

The fundamental differences between these analogs stem from the physicochemical properties of the carbamate tail.

Table 1: Comparative Physicochemical Properties[5][6][7]
PropertyMethylcarbamate AnalogEthylcarbamate AnalogImpact on Drug Design
Steric Volume Low (Compact)Moderate (+ ~18 ų)Methyl fits tight "gating" residues; Ethyl requires hydrophobic expansion.
Lipophilicity (

cLogP)
Baseline+0.4 to +0.5Ethyl enhances passive diffusion across the BBB.
Hydrolytic Stability ModerateHighEthyl provides better resistance to non-specific esterases.
Rotational Freedom RestrictedFlexibleEthyl chain allows for induced-fit adjustments in the binding pocket.

Pharmacological Performance: Mechanism & Selectivity[2]

Cholinesterase Inhibition (AChE vs. BChE)

The piperidin-4-yl scaffold is a classic pharmacophore for cholinesterase inhibitors (e.g., Donepezil analogs). The carbamate moiety acts as a "pseudo-substrate," carbamylating the active site serine.

  • Methylcarbamates:

    • Mechanism: Rapidly carbamylate the catalytic triad Serine.

    • Selectivity: Often show dual affinity. The small methyl group easily enters the spatially restricted active site of Acetylcholinesterase (AChE), which is lined by bulky aromatic residues (Trp86, Tyr337).

  • Ethylcarbamates:

    • Mechanism: Slower carbamylation rate (

      
      ) but often longer residence time.
      
    • Selectivity: BChE Preferred. The Butyrylcholinesterase (BChE) active site is approximately 200 ų larger than AChE.[1] Experimental data indicates that increasing the carbamate alkyl size (Methyl

      
       Ethyl 
      
      
      Propyl) drastically reduces AChE potency due to steric clashes, while maintaining or enhancing BChE affinity [1, 2].
FAAH Inhibition

For Fatty Acid Amide Hydrolase (FAAH) inhibitors, the carbamate group targets the Ser241 nucleophile.

  • The "Ethyl Spacer" Advantage: In piperidine-based FAAH inhibitors, the linker length and N-substitution are vital. Research indicates that ethyl spacers often provide the optimal geometry for the piperidine ring to orient the carbamate toward the catalytic serine while positioning the lipophilic tail in the acyl-chain binding pocket [3].

  • Metabolic Resilience: Ethylcarbamates in this class have demonstrated significantly higher metabolic stability in liver S9 fractions compared to their methyl counterparts, which are more prone to oxidative N-demethylation or direct hydrolysis [4].

Visualizing the Structure-Activity Relationship (SAR)[1][3][6]

The following diagram illustrates the decision logic when selecting between Methyl and Ethyl analogs based on the target binding pocket architecture.

SAR_LogicStartPiperidin-4-yl ScaffoldOptimizationTarget_AnalysisAnalyze Target Active SiteStart->Target_AnalysisSmall_PocketRestricted/Steric Hindrance(e.g., AChE, Muscarinic M1)Target_Analysis->Small_PocketTight GatingLarge_PocketVoluminous/Hydrophobic(e.g., BChE, FAAH)Target_Analysis->Large_PocketOpen CavityMethyl_PathSelect MethylcarbamateSmall_Pocket->Methyl_PathEthyl_PathSelect EthylcarbamateLarge_Pocket->Ethyl_PathOutcome_MeHigh Potency (AChE)Low SelectivityFaster ClearanceMethyl_Path->Outcome_MeOutcome_EtHigh Selectivity (BChE)High Metabolic StabilityEnhanced BBB PenetrationEthyl_Path->Outcome_Et

Figure 1: Decision matrix for carbamate alkyl selection based on target active site topology.

Experimental Protocols

To validate the differences described above, the following protocols are recommended. These are designed to be self-validating systems where the positive controls ensure assay integrity.

Synthesis: Reductive Amination & Carbamoylation

This workflow produces the N-substituted piperidin-4-yl carbamate.

  • Reductive Amination:

    • React N-benzylpiperidin-4-one with the appropriate amine (Methylamine or Ethylamine) in MeOH.

    • Catalyst: Raney-Ni or

      
      .
      
    • Checkpoint: Monitor disappearance of ketone via TLC (Hex:EtOAc 1:1).

  • Carbamoylation:

    • Treat the resulting secondary amine with alkyl chloroformate (Methyl chloroformate vs. Ethyl chloroformate) in DCM at 0°C.

    • Base:

      
       or 
      
      
      .
    • Purification: Column chromatography.

  • Deprotection (if Benzyl protected):

    • Hydrogenation (

      
      , Pd/C) to yield the free piperidine for further coupling or testing.
      
Differential Hydrolysis Assay (Metabolic Stability)

This assay quantifies the "Methyl Effect" on stability.

  • Reagents: Rat Liver Microsomes (RLM), NADPH regenerating system, Phosphate buffer (pH 7.4).

  • Protocol:

    • Incubate Test Compound (1 µM) with RLM (0.5 mg/mL) at 37°C.

    • Initiate reaction with NADPH.

    • Sample at t = 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile.

    • Analyze via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    .
  • Expected Result: Ethyl analogs typically exhibit a 2-3x longer half-life (

    
    ) than methyl analogs due to steric shielding of the carbonyl carbon from esterases [4].
    

Mechanistic Pathway: Covalent Inhibition[9][10]

The following diagram details the covalent modification mechanism common to these analogs when targeting serine hydrolases (FAAH/Cholinesterases).

MechanismEnzFree Enzyme(Ser-OH)ComplexMichaelis Complex(Non-covalent)Enz->ComplexInhibitorCarbamate Inhibitor(R-O-CO-NH-R')Inhibitor->ComplexTSTetrahedralIntermediateComplex->TSNucleophilic AttackAcylEnzCarbamylated Enzyme(Inactive)TS->AcylEnzCollapseLGLeaving Group(Alcohol/Amine)TS->LGReleaseAcylEnz->EnzSlow Hydrolysis(k_off)

Figure 2: Mechanism of Action. The stability of the 'Carbamylated Enzyme' species is often higher for Ethyl-carbamylated adducts compared to Methyl, leading to prolonged duration of action.

References

  • Bajda, M., et al. (2021). "4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B." Biomolecules, 11(7), 992. Link

  • Kuca, K., et al. (2010). "Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay." Biological and Pharmaceutical Bulletin, 33(4), 702-705. Link

  • Wegner, J., et al. (2025). "(Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH)." ChemMedChem. Link

  • Kumari, S., et al. (2022). "Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones." Pharmaceutics, 14(10), 2235. Link

  • Ghosh, A.K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 58(7), 2895-2940. Link

Validating the Binding Affinity of Piperidin-4-yl Ethylcarbamate Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the binding affinity of Piperidin-4-yl ethylcarbamate derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Pharmacological Context

Piperidin-4-yl ethylcarbamate derivatives represent a privileged scaffold in medicinal chemistry, primarily investigated for their dual-action potential in neurodegenerative pharmacotherapy. The structural hybridization of the piperidine moiety (a classic pharmacophore for the Catalytic Anionic Site, CAS, of cholinesterases) with a carbamate group (a pseudo-irreversible inhibitor motif) positions these compounds as potent candidates for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibition.

Validating the binding affinity of these derivatives requires a multi-dimensional approach. A simple


 value is insufficient due to the complex binding kinetics inherent to carbamates, which often involve a covalent intermediate (carbamoylation) followed by slow decarbamoylation. This guide compares the industry-standard Ellman’s Assay  against high-fidelity biophysical alternatives like Surface Plasmon Resonance (SPR)  and Isothermal Titration Calorimetry (ITC) , providing a robust roadmap for lead optimization.

Comparative Methodology: Selecting the Right Validation System

The choice of assay dictates the quality of the binding data. For carbamate derivatives, distinguishing between reversible binding affinity (


) and inhibition potency (

) is critical.
FeatureMethod A: Ellman’s Assay (Enzymatic) Method B: Surface Plasmon Resonance (SPR) Method C: Isothermal Titration Calorimetry (ITC)
Primary Output

(Inhibition Concentration)

,

,

, Residence Time

,

,

,

, Stoichiometry (

)
Throughput High (96/384-well plates)Medium (Automated chips)Low (One sample per hour)
Mechanism Insight Limited (Steady-state only)High (Real-time kinetics)High (Thermodynamic drivers)
Reagent Cost LowHigh (Sensor chips)Medium (Protein consumption)
Suitability for Carbamates Screening Standard. Good for ranking potency but misses residence time.Validation Standard. Essential for measuring the slow off-rate (

) typical of covalent binders.
Mechanistic Standard. Determines if binding is enthalpy or entropy driven.
Expert Insight: The Causality of Choice
  • Why Ellman's? Use this for initial library screening. It is robust against solvent effects (DMSO < 2%) but can yield false positives if the derivative interacts with the thiocholine substrate rather than the enzyme.

  • Why SPR? Carbamates often exhibit "slow-binding" kinetics. An

    
     measured at 10 minutes might differ significantly from one measured at 60 minutes. SPR resolves this by directly visualizing the association and dissociation phases, quantifying the residence time—a better predictor of in vivo efficacy than affinity alone.
    

Mechanism of Action Visualization

Understanding the binding mode is prerequisite to assay design. Piperidin-4-yl ethylcarbamates typically span the active site gorge of AChE.

AChE_Binding_Mechanism cluster_Enzyme Acetylcholinesterase (AChE) Structure Compound Piperidin-4-yl Ethylcarbamate Derivative PAS Peripheral Anionic Site (PAS) Compound->PAS Hydrophobic/Stacking (Piperidine Ring) CAS Catalytic Anionic Site (CAS) Compound->CAS Cation-Pi Interaction Serine Catalytic Triad (Ser203) Compound->Serine Carbamoylation (Covalent Bond) Gorge Active Site Gorge

Figure 1: Predicted binding mode of Piperidin-4-yl ethylcarbamate derivatives within the AChE active site gorge, highlighting the dual-site interaction and covalent modification of the catalytic serine.

Detailed Experimental Protocols

Protocol A: Modified Ellman’s Assay (Steady-State Inhibition)

Objective: Determine the


 of the derivative against hAChE.

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme: Recombinant human AChE (hAChE), 0.05 U/mL final.

  • Substrate: Acetylthiocholine iodide (ATCh), 0.5 mM.

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM.

Step-by-Step Workflow:

  • Preparation: Dissolve derivatives in DMSO (stock 10 mM). Dilute serially in buffer (final DMSO < 1%).

  • Pre-Incubation (Critical Step):

    • Add 140 µL Buffer, 20 µL Enzyme solution, and 20 µL Inhibitor solution to a 96-well plate.

    • Expert Note: Incubate for 20 minutes at 25°C . This pre-incubation allows the carbamate moiety to orient and potentially carbamoylate the active site, ensuring the

      
       reflects the "inhibited" state.
      
  • Reaction Initiation: Add 10 µL of DTNB/ATCh mixture.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation:

    • Blank: Buffer + Substrate + DTNB (no enzyme) to correct for non-enzymatic hydrolysis.

    • Control: Donepezil (standard reference).[1]

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to a non-linear regression model (Sigmoidal dose-response).

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Objective: Quantify


, 

, and Residence Time (

).

System: Biacore T200 or equivalent. Sensor Chip: CM5 (Carboxymethylated dextran).

Step-by-Step Workflow:

  • Immobilization:

    • Activate flow cell with EDC/NHS (1:1).

    • Inject hAChE (20 µg/mL in Acetate pH 4.5) to reach ~3000 RU density.

    • Block with Ethanolamine.

  • Assay Setup:

    • Running Buffer: HBS-EP+ (HEPES, NaCl, EDTA, P20 surfactant).

    • Analyte: Inject derivative at 5 concentrations (0.1x to 10x expected

      
      ).
      
  • Injection Cycle:

    • Association: Inject analyte for 180s at 30 µL/min.

    • Dissociation: Switch to running buffer for 600s. Note: Extended dissociation time is required for high-affinity carbamates.

  • Regeneration: Short pulse (30s) of 10 mM Glycine-HCl (pH 2.0) if dissociation is incomplete.

  • Data Analysis:

    • Double-reference subtraction (Reference cell – Buffer injection).

    • Fit to 1:1 Binding Model or Two-State Reaction Model (Conformational Change) if the carbamoylation step induces a structural shift.

Validation Workflow Logic

To ensure data integrity, the validation process must follow a logical hierarchy.

Validation_Workflow Start Synthesis of Piperidin-4-yl Derivative Screen Primary Screen (Ellman's Assay) Start->Screen Select Hit Selection (IC50 < 1 µM) Screen->Select Select->Start Fail (Redesign) Ortho Orthogonal Validation (SPR / Radioligand) Select->Ortho Pass Kinetics Kinetic Profiling (Residence Time) Ortho->Kinetics Confirm Binding Final Lead Candidate Confirmed Kinetics->Final Slow Off-rate

Figure 2: Logical workflow for validating binding affinity, moving from high-throughput screening to high-content kinetic profiling.

Data Interpretation & Troubleshooting

When analyzing data for Piperidin-4-yl ethylcarbamates, compare your results against these established benchmarks.

ParameterExcellent CandidateModerate CandidatePoor CandidateTroubleshooting

(Ellman)
< 10 nM10 - 500 nM> 1 µMIf

shifts >5x with incubation time, the compound is likely a slow-binding inhibitor.

(SPR)
<


>

Fast dissociation suggests the carbamate is not engaging the serine effectively.
Selectivity (AChE/BChE) > 100-fold10-100 fold< 10 foldLow selectivity indicates the piperidine ring is not interacting specifically with the PAS of AChE.

Common Pitfall:

  • Hydrolysis Instability: Ethylcarbamates can be hydrolytically unstable in basic buffers. Always verify compound integrity via HPLC/MS before running binding assays.

  • Non-Specific Binding: The basic nitrogen on the piperidine ring can stick to plasticware. Use low-binding plates and include 0.01% BSA or Tween-20 in buffers.

References

  • Sugimoto, H., et al. (2000). "Donepezil Hydrochloride: A Treatment for Alzheimer's Disease." Chemical Record. Link (Context: Piperidine scaffold binding mode).

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link (Context: Standard assay protocol).

  • Brazzolotto, X., et al. (2012). "Structural basis for the inhibition of acetylcholinesterase by the carbamate rivastigmine." Journal of Medicinal Chemistry. Link (Context: Carbamate mechanism of action).

  • Copeland, R. A. (2016). "The drug-target residence time model: a 10-year retrospective." Nature Reviews Drug Discovery. Link (Context: Importance of residence time in validation).

  • Pasieka, A., et al. (2021). "Piperidine-based derivatives as potent acetylcholinesterase inhibitors."[2][3] European Journal of Medicinal Chemistry. Link (Context: Specific scaffold activity).

Sources

Comparative Guide: Structure-Activity Relationship of Substituted Piperidin-4-yl Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of substituted Piperidin-4-yl ethylcarbamates and their analogs, focusing on their primary pharmacological application as Cholinesterase Inhibitors (AChE/BuChE) for neurodegenerative disorders like Alzheimer's Disease (AD).

Executive Summary

Substituted Piperidin-4-yl ethylcarbamates represent a hybrid pharmacophore designed to target the cholinergic deficit in Alzheimer's pathology. By combining the piperidine moiety (mimicking the cationic head of acetylcholine and the structure of Donepezil) with a carbamate ester (mimicking the pseudo-irreversible inhibition mechanism of Rivastigmine), these compounds aim to achieve dual-site binding at the acetylcholinesterase (AChE) active site.

Key Performance Indicator (KPI) Summary:

  • Primary Mechanism: Pseudo-irreversible inhibition of AChE/BuChE via carbamoylation of the catalytic serine.

  • Potency Range: IC

    
     values typically range from 0.1 µM to 50 µM , depending on N-substitution.
    
  • Selectivity: N-ethyl variants often show broader spectrum inhibition (AChE & BuChE) compared to the highly AChE-selective N-benzyl analogs.

Mechanistic Basis & Biological Logic

To understand the SAR, one must understand the "Dual Binding Site" hypothesis. The AChE enzyme possesses two key binding regions: the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) .

  • The Piperidine Core: Targets the CAS, interacting via cation-

    
     interactions with Trp84.
    
  • The Carbamate Moiety: Targets the catalytic triad (Ser200, His440, Glu327), transferring the carbamoyl group to Ser200.

  • The N-Substituent (R-Group): Targets the PAS, preventing amyloid-

    
     aggregation (a non-cholinergic benefit).
    
Diagram 1: Dual Binding Mechanism & Pathway

G Compound Piperidin-4-yl Ethylcarbamate Complex Michaelis Complex Compound->Complex Binding (CAS & PAS) AChE AChE Enzyme (Active State) AChE->Complex AcylEnz Carbamoylated Enzyme (Inactive) Complex->AcylEnz Carbamoylation of Ser200 Hydrolysis Slow Hydrolysis (Regeneration) AcylEnz->Hydrolysis t1/2 ~ hours Hydrolysis->AChE Reactivation

Figure 1: The catalytic cycle of carbamate-based inhibition. Unlike simple competitive inhibitors, these compounds covalently modify the enzyme, extending the duration of action.

Comparative SAR Analysis

This section analyzes how structural modifications impact efficacy, comparing the Piperidin-4-yl ethylcarbamate scaffold against the industry standards: Rivastigmine and Donepezil .

A. The Piperidine Nitrogen (The "Head")

The substituent on the piperidine nitrogen is the most critical determinant of potency.

Substituent (R1)Effect on IC

(AChE)
Mechanism of ImprovementComparison to Standard
H (Unsubstituted) > 100 µM (Low)Lacks hydrophobic interaction with PAS.Inferior to all standards.
Methyl 10 - 50 µMModerate affinity; mimics Acetylcholine.Comparable to weak inhibitors.
Benzyl 0.01 - 0.5 µM High Potency.

-

stacking with Trp279 in PAS.
Matches Donepezil potency.
Phenylethyl 0.5 - 5.0 µMGood potency, but steric bulk can limit CAS entry.Superior to Rivastigmine.
B. The Carbamate Moiety (The "Tail")

Variations in the carbamate nitrogen (


) determine the rate of carbamoylation and enzyme selectivity.
  • N-Ethyl (The Target Scaffold):

    • Pros: Balanced lipophilicity (LogP ~2-3); good BBB permeability.

    • Cons: Slower carbamoylation rate compared to N-phenyl analogs.

    • Verdict: Ideal for chronic dosing due to lower toxicity profile.

  • N-Phenyl:

    • Pros: Higher affinity due to additional

      
      -interaction within the active site.
      
    • Cons: Potential for cytotoxicity; lower solubility.

  • N,N-Dimethyl:

    • Pros: Sterically small, fits tight pockets (BuChE).

    • Cons: Rapid hydrolysis leads to shorter duration of action.

C. Comparative Data Table

Data synthesized from representative SAR studies (e.g., Krátký et al., 2023; Nadri et al., 2019).[1][2][3]

Compound ClassStructureAChE IC

(µM)
BuChE IC

(µM)
Selectivity Index (BuChE/AChE)
Rivastigmine (Ref)Phenyl carbamate4.150.030.007 (BuChE Selective)
Donepezil (Ref)Benzylpiperidine0.024.50225 (AChE Selective)
Piperidin-4-yl Ethylcarbamate N-Benzyl-Pip-O-CO-NHEt0.85 1.20 1.4 (Dual Inhibitor)
Piperidin-4-yl Phenylcarbamate N-Benzyl-Pip-O-CO-NHPh0.125.6046 (AChE Selective)

Insight: The N-benzyl-piperidin-4-yl ethylcarbamate derivative offers a "Goldilocks" profile—it is a dual inhibitor (unlike Donepezil) but has better AChE potency than Rivastigmine.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of N-Benzylpiperidin-4-yl Ethylcarbamate

Causality: We use a convergent synthesis. First, the piperidine ring is protected/substituted to ensure regioselectivity. Then, the carbamate is formed using isocyanate chemistry to avoid harsh acyl chloride conditions that could racemize other centers.

Diagram 2: Synthetic Workflow

Synthesis Start Piperidin-4-one HCl Step1 Reductive Amination (Benzyl bromide, K2CO3) Start->Step1 Inter1 N-Benzylpiperidin-4-one Step1->Inter1 Step2 Reduction (NaBH4, MeOH) Inter1->Step2 Inter2 N-Benzylpiperidin-4-ol (Key Intermediate) Step2->Inter2 Step3 Carbamoylation (Ethyl Isocyanate, Et3N, DCM) Inter2->Step3 Final N-Benzylpiperidin-4-yl Ethylcarbamate Step3->Final

Figure 2: Three-step synthesis yielding the target scaffold.[4][5][6][7][8][9] Step 2 reduces the ketone to the alcohol, creating the attachment point for the carbamate.

Step-by-Step Procedure:

  • N-Alkylation: Dissolve piperidin-4-one HCl (10 mmol) in acetonitrile with

    
     (2 eq). Add benzyl bromide (1.1 eq) dropwise. Reflux for 4h. Filter and evaporate.
    
  • Reduction: Dissolve residue in MeOH at 0°C. Add

    
     (1.5 eq) in portions. Stir 2h. Quench with water, extract with DCM. Validation: TLC should show a polar spot (Alcohol) vs. non-polar starting material (Ketone).
    
  • Carbamoylation: Dissolve N-benzylpiperidin-4-ol (5 mmol) in dry DCM. Add triethylamine (catalytic). Add Ethyl Isocyanate (1.2 eq) dropwise under

    
    . Stir overnight at RT.
    
  • Purification: Column chromatography (Hexane:EtOAc 7:3). Target Yield: >75%.

Protocol B: Ellman’s Cholinesterase Inhibition Assay

Causality: This colorimetric assay measures the production of thiocholine, a product of AChE activity. We use DTNB (Ellman's reagent) which reacts with thiocholine to form a yellow anion (


).
  • Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve test compounds in DMSO (keep final DMSO < 1%).

  • Incubation: In a 96-well plate, mix:

    • 150 µL Buffer

    • 20 µL Test Compound Solution (Variable conc.)

    • 20 µL Enzyme Solution (AChE from Electrophorus electricus, 0.1 U/mL)

    • Incubate for 10 mins at 25°C. (Allows non-covalent binding/carbamoylation).

  • Initiation: Add 10 µL of substrate (Acetylthiocholine iodide, 0.5 mM) and 10 µL DTNB (0.3 mM).

  • Measurement: Monitor Absorbance at 412 nm every 30s for 5 mins.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine IC

    
     using non-linear regression (GraphPad Prism).
    

Conclusion & Future Outlook

The Structure-Activity Relationship of substituted Piperidin-4-yl ethylcarbamates confirms their potential as hybrid anti-Alzheimer's agents.

  • Superiority: They offer a distinct advantage over Rivastigmine by incorporating the N-benzyl piperidine "anchor" for the PAS, leading to higher affinity.

  • Limitation: The ethylcarbamate tail is less potent than the phenylcarbamate tail but offers a safer toxicity profile (less cytotoxic to HepG2 cells).

  • Recommendation: Future development should focus on N-benzyl-piperidin-4-yl ethylcarbamate derivatives with substitutions on the benzyl ring (e.g., 2-F or 4-OMe) to fine-tune metabolic stability and BBB penetration.

References

  • Design and evaluation of substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors. Source: NIH/PubMed Central. URL:[Link]

  • Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Source: MDPI (Molecules).[9] URL:[Link]

  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides. Source: PubMed. URL:[Link]

  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Source: Asian Journal of Chemistry / ResearchGate. URL:[Link][2][7][8][10]

  • Synthesis and biological activities of dithiocarbamates containing 2(5H)-furanone-piperazine. Source: ResearchGate.[11] URL:[Link]

Sources

The Carbazeran Paradox: In Vitro vs. In Vivo Efficacy of Piperidin-4-yl Ethylcarbamate Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Translation Gap

Piperidin-4-yl ethylcarbamate represents a cautionary scaffold in medicinal chemistry, most famously exemplified by Carbazeran (UK-31,557) . While this class of compounds demonstrates exceptional in vitro potency as phosphodiesterase (PDE) inhibitors—promising positive inotropic effects for heart failure—their clinical translation was derailed by a specific metabolic blind spot: Aldehyde Oxidase (AO) .

This guide analyzes the efficacy gap between benchtop assays and clinical reality, providing a self-validating framework for researchers to detect similar metabolic liabilities early in drug development.

In Vitro Efficacy: The Promise

In controlled laboratory environments, Piperidin-4-yl ethylcarbamate derivatives exhibit robust pharmacological activity. The primary mechanism of action is the inhibition of cyclic nucleotide phosphodiesterases (PDEs), leading to elevated intracellular cAMP levels.

Mechanism of Action (Signaling Pathway)

The following diagram illustrates the intended therapeutic pathway where PDE inhibition results in increased cardiac contractility (inotropy).

PDE_Pathway Drug Carbazeran (Piperidin-4-yl ethylcarbamate) PDE Phosphodiesterase (PDE2/3) Drug->PDE Inhibits cAMP cAMP (Cyclic Adenosine Monophosphate) PDE->cAMP Prevents Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-Type Ca2+ Channel (Phosphorylation) PKA->Ca_Channel Phosphorylates Ca_Influx Intracellular Ca2+ Increase Ca_Channel->Ca_Influx Increases Influx Contraction Cardiac Contraction (Positive Inotropy) Ca_Influx->Contraction Triggers

Caption: Signal transduction pathway showing how PDE inhibition by Carbazeran leads to increased cardiac contractility via cAMP accumulation.

Quantitative In Vitro Data

The scaffold shows high affinity for the target enzyme and functional efficacy in isolated tissue assays.

ParameterAssay TypeResultInterpretation
Enzymatic Potency PDE Inhibition (Cell-free)IC50: ~1–10 µM Potent inhibitor of cAMP hydrolysis [1].
Functional Efficacy Isolated Cardiac Tissue (Dog)EC50: ~100 µM Induced dose-dependent positive inotropy [2].
Metabolic Stability Dog Liver Microsomest1/2: > 60 min High stability; predicted good bioavailability in dogs.
Metabolic Stability Human Liver Microsomest1/2: > 60 min FALSE POSITIVE: Microsomes lack cytosolic AO, predicting false stability [3].

In Vivo Efficacy: The Divergence

The critical failure of this scaffold occurs in vivo due to species-specific expression of Aldehyde Oxidase (AO), a cytosolic enzyme often overlooked in standard microsomal stability assays.

The "Carbazeran Paradox"
  • In Dogs: The drug is bioavailable (~68%) and effective because dogs have low/negligible AO activity for this substrate. Metabolism proceeds slowly via O-demethylation [4].

  • In Humans: Bioavailability is near 0% . The phthalazine ring is rapidly oxidized by AO to 4-hydroxy carbazeran , a pharmacologically inactive metabolite [5].

Metabolic Pathway Comparison

This diagram highlights the divergent metabolic fates responsible for the clinical failure.

Metabolism_Divergence Carbazeran Carbazeran (Parent Drug) Dog_Path Dog Metabolism (CYP450 Dominant) Carbazeran->Dog_Path In Vivo (Dog) Human_Path Human Metabolism (Aldehyde Oxidase Dominant) Carbazeran->Human_Path In Vivo (Human) Metab_Dog O-desmethyl carbazeran (Active/Minor) Dog_Path->Metab_Dog Slow Clearance Metab_Human 4-hydroxy carbazeran (INACTIVE) Human_Path->Metab_Human Rapid Clearance (First-Pass Effect)

Caption: Species-specific metabolic divergence. Humans rapidly convert the drug to an inactive form via AO, unlike dogs.

Experimental Protocols: Validating AO Liability

To prevent similar failures, researchers must use a "Litmus Test" for AO activity, as standard CYP450 assays (microsomes) do not contain the cytosolic fraction where AO resides.

Protocol: The Cytosolic "Litmus Test"

Objective: Determine if a Piperidin-4-yl ethylcarbamate derivative is a substrate for Aldehyde Oxidase.

Reagents:

  • S9 Fraction or Cytosol: (Must use Cytosol or S9, not Microsomes).

  • Species: Human vs. Dog vs. Guinea Pig (Guinea pig mimics human AO activity better than rat/dog).

  • Specific Inhibitor: Hydralazine (25 µM) or Raloxifene (AO selective inhibitors).

Workflow:

  • Preparation: Incubate test compound (1 µM) in Human Liver Cytosol (HLC) and Dog Liver Cytosol (DLC).

  • Control: Run parallel incubation with Hydralazine (AO inhibitor).

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile.

  • Analysis: LC-MS/MS monitoring for the parent depletion and formation of the M+16 metabolite (hydroxylation).

Decision Logic:

  • If clearance is high in HLC but blocked by Hydralazine → AO Substrate (High Risk) .

  • If clearance is low in DLC but high in HLC → Species Discrepancy (Do not use Dog for PK) .

Comparative Pharmacokinetics Table
SpeciesBioavailability (F%)Primary Clearance MechanismPredictive of Human?
Rat ModerateMixed (CYP + AO)Poor
Dog High (~68%)CYP450 (O-demethylation)No (False Positive Efficacy)
Guinea Pig LowAldehyde Oxidase (High)Yes (Good Surrogate)
Human ~0%Aldehyde Oxidase (4-hydroxylation)N/A

Conclusion & Recommendations

The efficacy of Piperidin-4-yl ethylcarbamate-based drugs is not limited by their intrinsic pharmacology but by their metabolic vulnerability . The carbamate moiety attached to a nitrogen-containing heterocycle (like phthalazine) creates a perfect substrate for Aldehyde Oxidase.

Recommendations for Development:

  • Screen Early: Incorporate human liver cytosol stability assays early in the cascade, not just microsomes.

  • Structural Modification: Block the 4-position of the heteroaromatic ring (e.g., with a methyl group or halogen) to sterically hinder AO attack [6].

  • Model Selection: Use "Humanized Liver" mice or Guinea pigs for in vivo PK studies, as dogs will drastically overestimate efficacy [7].

References

  • Natural Phosphodiesterase-4 Inhibitors with Potential Anti-Inflammatory Activities. PubMed Central. Link

  • Carbazeran: PDE-II Inhibitor. MedKoo Biosciences. Link

  • Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man. Xenobiotica. Link

  • A species difference in the presystemic metabolism of carbazeran in dog and man. Xenobiotica. Link

  • Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega. Link

  • A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes. Journal of Medicinal Chemistry. Link

  • Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice. Drug Metabolism and Disposition. Link

Comparative Guide: Selectivity of Piperidin-4-yl Ethylcarbamate Inhibitors

[1][2]

Executive Summary: The Structural Dichotomy

The term "Piperidin-4-yl ethylcarbamate" refers to a chemical scaffold that, depending on the orientation of the carbamate linkage and the nature of the substituents, targets two distinct biological systems:

  • Phosphodiesterases (PDEs): Specifically Carbazeran and its analogues (O-piperidin-4-yl N-ethylcarbamates).[1][2] These act as reversible inhibitors of PDE2 and PDE3, primarily investigated for cardiovascular indications (heart failure).[1]

  • Serine Hydrolases (FAAH/MAGL): Structural analogues where the carbamate is an N-piperidinyl O-aryl moiety.[1][2] While "ethyl" carbamates in this class are generally inactive as serine hydrolase inhibitors (due to the poor leaving group ability of the ethoxy group), they serve as critical negative controls or selective probes to distinguish between non-covalent binding and covalent inactivation.[1]

This guide compares the selectivity profiles of these two classes, emphasizing the Structure-Activity Relationship (SAR) that dictates their target engagement.

Class A: O-Piperidin-4-yl Ethylcarbamates (The Carbazeran Class)[1][2]

Mechanism of Action

This class, exemplified by Carbazeran (1-(6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl ethylcarbamate), functions as a dual inhibitor of PDE2 (cGMP-stimulated) and PDE3 (cGMP-inhibited) .[1][2]

  • Binding Mode: Reversible, non-covalent interaction.[1]

  • Physiological Effect: Increases intracellular cAMP and cGMP, leading to positive inotropy (increased heart contraction strength) and vasodilation.[1]

Selectivity Profile

Carbazeran demonstrates a unique selectivity profile characterized by high potency against cardiac PDEs but a critical metabolic liability.[1]

TargetIC50 / KiSelectivity Insight
PDE2 (Heart) ~0.1 - 1.0 µMPrimary therapeutic target for inotropy.[1][2]
PDE3 (Heart) ~0.5 - 2.0 µMSynergistic effect with PDE2 inhibition.[1][2]
Aldehyde Oxidase (AO) Substrate Critical Liability: Carbazeran is rapidly metabolized by cytosolic AO (not CYP450) to 4-hydroxycarbazeran, limiting its clinical utility in humans despite efficacy in dogs (which lack high AO activity).[1]
FAAH/MAGL > 100 µMInactive. The O-ethyl carbamate is too stable to carbamoylate the catalytic serine of hydrolases.[1][2]
Experimental Validation: The "Litmus Test" for AO Metabolism

Because standard liver microsome assays (rich in CYPs but poor in AO) fail to predict Carbazeran clearance, a specific cytosolic assay is required.[1]

Protocol 1: Cytosolic Aldehyde Oxidase Stability Assay

Objective: Determine if the inhibitor is cleared by AO, a key selectivity filter for phthalazine-based piperidines.[1][2]

  • Preparation: Isolate cytosol from human liver homogenate (S9 fraction without cofactors or specifically cytosolic fraction).[1] Note: AO is cytosolic; CYPs are microsomal.[1][2]

  • Incubation:

    • Test Compound: 1 µM Carbazeran (or analogue).[1]

    • Matrix: Human Liver Cytosol (2 mg/mL protein).[1]

    • Cofactor: None required for AO (uses H2O as oxygen source), but often run with/without Hydralazine (specific AO inhibitor) to confirm mechanism.[1]

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS monitoring the parent transition and the +16 Da metabolite (hydroxylation).

  • Interpretation: Rapid disappearance in cytosol inhibited by Hydralazine confirms AO susceptibility.[1]

Class B: N-Piperidin-4-yl Carbamates (The Serine Hydrolase Context)

Mechanism of Action

In the context of the endocannabinoid system, piperidine carbamates (e.g., JZL184, URB597) are designed to covalently carbamoylate the active site serine of Fatty Acid Amide Hydrolase (FAAH) or Monoacylglycerol Lipase (MAGL).[1]

The "Ethyl" Constraint:

  • Active Inhibitors: Require a leaving group with a pKa < 10 (e.g., O-aryl, O-biphenyl, O-nitrophenyl).[1][2]

  • Inactive Analogues: Piperidin-4-yl ethylcarbamates (O-ethyl) possess a leaving group pKa of ~16 (ethanol).[1][2] They cannot form the carbamoylated enzyme intermediate.[1]

  • Utility: These "ethyl" variants are used as selectivity controls to prove that an observed effect is due to covalent enzyme inhibition and not off-target receptor binding.[1][2]

Selectivity & SAR Data

The table below illustrates how the "ethyl" modification destroys serine hydrolase activity, ensuring selectivity against this target class.

Compound StructureLeaving Group (pKa)FAAH IC50 (nM)MAGL IC50 (nM)Selectivity Conclusion
JZL184 (Piperidine scaffold)4-Nitrophenol (7.[1][2]1)2,0008Highly Selective for MAGL.[1]
URB597 (Cyclohexyl scaffold)Phenol (10.[1]0)4>10,000Highly Selective for FAAH.[1]
Piperidin-4-yl Ethylcarbamate Ethanol (16.0) > 100,000 > 100,000 Inactive. Used as a negative control.[1][2]
Experimental Validation: Activity-Based Protein Profiling (ABPP)

To verify that a Piperidin-4-yl ethylcarbamate is not hitting serine hydrolases (selectivity profiling), ABPP is the gold standard.[1][2]

Protocol 2: Competitive ABPP for Selectivity Profiling

Objective: Visualize the selectivity window of the inhibitor against the entire serine hydrolase proteome.[1]

  • Proteome Preparation: Mouse brain membrane/soluble proteome (1 mg/mL).[1]

  • Inhibitor Incubation: Treat proteome with Piperidin-4-yl ethylcarbamate (1-100 µM) for 30 min at 37°C.[1][2]

    • Positive Control:[1][2] JZL184 (1 µM).[1]

    • Negative Control:[1][2] DMSO.[1][3]

  • Probe Labeling: Add FP-Rhodamine (Fluorophosphonate-rhodamine, 1 µM) for 20 min. FP-Rh covalently labels all active serine hydrolases.[1][2]

  • SDS-PAGE: Quench reaction, separate proteins on SDS-PAGE gel.

  • In-Gel Fluorescence: Scan gel.

    • Result: Active inhibitors will prevent FP-Rh binding (loss of band).[1][2]

    • Expectation for Ethylcarbamate:No loss of bands (bands for FAAH, MAGL, ABHD6 remain visible), confirming it does not covalently inhibit these targets.[1][2]

Visualizing the Pathways and Mechanisms[1][2]

The following diagram contrasts the two distinct mechanisms defined by the carbamate orientation.

PiperidineSelectivitycluster_ClassAClass A: O-Piperidinyl Ethylcarbamate(e.g., Carbazeran)cluster_ClassBClass B: N-Piperidinyl Ethylcarbamate(FAAH Analogue)ScaffoldPiperidin-4-yl ScaffoldStructureAStructure:Piperidine-O-CO-NH-EthylScaffold->StructureAO-LinkageStructureBStructure:Piperidine-N-CO-O-EthylScaffold->StructureBN-LinkageMechanismAMechanism:Reversible BindingStructureA->MechanismATargetATarget:PDE2 / PDE3MechanismA->TargetAOutcomeAOutcome:Increased cAMP/cGMP(Inotropy)TargetA->OutcomeALiabilityALiability:Aldehyde Oxidase (AO)MetabolismTargetA->LiabilityAMetabolic ClearanceMechanismBMechanism:Failed Nucleophilic Attack(Poor Leaving Group)StructureB->MechanismBTargetBTarget:Serine Hydrolases(FAAH/MAGL)MechanismB->TargetBDoes NOT ReactOutcomeBOutcome:NO INHIBITION(Negative Control)TargetB->OutcomeB

Figure 1: Mechanistic divergence of the Piperidin-4-yl carbamate scaffold. Class A (Carbazeran) acts as a reversible PDE inhibitor, while Class B (Ethyl-analogue of FAAH inhibitors) is chemically inert against serine hydrolases due to the stability of the ethoxy leaving group.[1]

References

  • Kaye, B., et al. (1984).[1][2] "The metabolism of carbazeran by aldehyde oxidase." Xenobiotica. Link

  • Long, J. Z., et al. (2009).[1] "Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects."[1][2] Nature Chemical Biology.[1] (Describes JZL184 and the requirement for leaving group pKa). Link

  • Ahn, K., et al. (2009).[1] "Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain."[1] Chemistry & Biology. (Discusses piperidine urea/carbamate SAR). Link

  • Pryde, D. C., et al. (2006).[1] "Aldehyde oxidase: an enzyme of emerging importance in drug discovery."[1] Journal of Medicinal Chemistry. (Review of the Carbazeran metabolic liability). Link[1]

Cross-reactivity profiling of Piperidin-4-yl ethylcarbamate kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidin-4-yl ethylcarbamate moieties represent a critical structural class in modern kinase inhibitor design, often utilized to optimize solvent-front interactions and physicochemical properties (solubility/permeability) of ATP-competitive inhibitors. Unlike rigid aromatic scaffolds (e.g., quinazolines), this flexible aliphatic motif allows for unique hydrogen-bonding networks within the ribose-binding pocket or the solvent-exposed region of the kinase domain.

However, the flexibility of the piperidine ring and the polar nature of the carbamate linker introduce significant risks of promiscuity (off-target binding). This guide provides a rigorous, comparative framework for profiling these inhibitors against standard alternatives, focusing on distinguishing "true" target engagement from non-specific hydrophobic interactions.

Part 1: The Scaffold & Comparative Landscape

The Structural Challenge

The Piperidin-4-yl ethylcarbamate group typically functions as a "tail" extending from the hinge-binding core of the inhibitor.

  • Mechanism: It targets the solvent-exposed region or the ribose pocket, forming H-bonds via the carbamate carbonyl (acceptor) or NH (donor).

  • Advantage: Superior aqueous solubility compared to all-aromatic inhibitors (e.g., bi-aryl systems).

  • Risk: The rotational freedom of the ethylcarbamate chain can lead to "induced fit" binding in unintended kinases (e.g., CDK2, GSK3

    
    ), necessitating aggressive cross-reactivity profiling.
    
Comparison with Alternatives
FeaturePiperidin-4-yl Ethylcarbamate Rigid Macrocycles (e.g., Lorlatinib)Type II Inhibitors (e.g., Sorafenib)
Binding Mode Type I / I.5 (ATP Competitive)Type I (Conformationally restricted)Type II (DFG-out allosteric)
Solubility High (Polar/Aliphatic)Low to ModerateLow (Hydrophobic)
Selectivity Risk Moderate-High (Flexibility leads to promiscuity)Low (High shape complementarity)Low (Specific DFG-out pocket)
Profiling Priority Broad Kinome Scan (to catch off-targets)Mutant Profiling (Resistance)Residence Time (Off-rate)
Primary Utility Lead Optimization / ADME tuningOvercoming ResistanceBroad Spectrum Oncology

Part 2: Critical Profiling Workflow

To validate the specificity of a Piperidin-4-yl ethylcarbamate inhibitor, a multi-tier screening approach is mandatory. Relying solely on IC50 data is insufficient due to the potential for false positives arising from non-specific aggregation or assay interference.

Diagram 1: The Integrated Profiling Logic

Caption: A self-validating workflow moving from high-throughput binding scans to intracellular target engagement.

ProfilingWorkflow Compound Piperidin-4-yl Carbamate Analog Tier1 Tier 1: KINOMEscan (Competition Binding) Compound->Tier1 1uM Single Point Selectivity Selectivity Score (S-Score) Tier1->Selectivity Calculate S(35) Tier2 Tier 2: Kd Determination (Quantitative Affinity) Tier3 Tier 3: NanoBRET (Cellular Engagement) Tier2->Tier3 Validated Kd < 100nM GoNoGo Lead Selection Tier3->GoNoGo Intracellular Residence Selectivity->Tier2 Hits < 35% Ctrl

Part 3: Experimental Data & Analysis

Primary Screen: Competition Binding (KINOMEscan)

Objective: Determine the Selectivity Score (S-score) across a panel of >400 kinases. Why: Biochemical IC50 assays often use truncated proteins. Competition binding (active site-directed) is more robust for flexible scaffolds.

Representative Data: Selectivity Comparison Data simulated based on typical performance of aliphatic-tail inhibitors vs. rigid analogs.

Inhibitor ClassS(10) Score*S(35) Score**Major Off-TargetsInterpretation
Piperidin-4-yl Carbamate 0.040.15CDK family, CLK2, DYRK1APromiscuous. The flexible tail tolerates diverse ATP pockets.
Rigid Phenyl-Piperazine 0.020.08MAPK familySelective. Rigidity enforces shape complementarity.
Reference (Staurosporine) 0.650.85Pan-KinomeNon-Selective. Classic ATP mimetic.

*S(10): Fraction of kinases inhibited >90% at 10µM. **S(35): Fraction of kinases inhibited >65% at 10µM (Standard metric).

Cellular Target Engagement (NanoBRET)

Objective: Verify that the inhibitor permeates the cell membrane and engages the target in the presence of physiological ATP (mM concentration). Relevance: Piperidin-4-yl ethylcarbamate groups are often added to improve permeability. Biochemical assays do not predict cell wall penetration.

Part 4: Detailed Protocols

Protocol A: High-Throughput Kinome Binding (Competition Assay)

Based on the principle of displacement of an active-site dependent probe.

  • Preparation:

    • Synthesize the DNA-tagged kinase (T7 phage display).

    • Prepare the immobilized ligand bait (a broad-spectrum inhibitor on magnetic beads).

  • Incubation:

    • Mix DNA-tagged kinase, immobilized ligand, and the Test Compound (Piperidin-4-yl analog) at 1 µM in 1x Binding Buffer (20 mM HEPES, pH 7.0, 150 mM NaCl, 0.01% Tween-20).

    • Control: DMSO only (0% inhibition).

    • Positive Control: Staurosporine (10 µM).

  • Competition:

    • Incubate for 1 hour at Room Temperature (RT) with gentle shaking.

    • Mechanism:[1] If the test compound binds the kinase, the kinase is prevented from binding the magnetic beads.

  • Wash & Elute:

    • Magnetically separate beads. Wash 3x with Wash Buffer.

    • Elute bound kinase (if any remained on beads) using qPCR elution buffer.

  • Quantification:

    • Perform qPCR on the eluate to measure the amount of kinase that remained bound to the beads.

    • Calculation: Percent of Control (POC) = (Signal_test / Signal_DMSO) * 100.

    • Lower POC = Stronger Binding.

Protocol B: NanoBRET™ Target Engagement (Cellular)

Validates the "Ethylcarbamate" permeability advantage.

  • Transfection:

    • Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc® fusion protein .

    • Incubate for 24 hours.

  • Tracer Addition:

    • Add a cell-permeable Fluorescent Tracer (known to bind the ATP pocket) at a concentration near its

      
      .
      
  • Treatment:

    • Add the Piperidin-4-yl ethylcarbamate inhibitor (serial dilution: 10 µM to 1 nM).

    • Incubate for 2 hours at 37°C.

  • Detection:

    • Add NanoBRET™ Nano-Glo® Substrate.

    • Measure Donor Emission (460 nm) and Acceptor Emission (618 nm).

  • Analysis:

    • Calculate BRET Ratio (

      
      ).
      
    • Plot Dose-Response curve. A decrease in BRET signal indicates the inhibitor has displaced the tracer in the live cell.

Part 5: Structural Mechanism (Visualization)

The following diagram illustrates why this specific scaffold requires such rigorous profiling. The "Wagging Tail" phenomenon allows the ethylcarbamate group to sample multiple conformations, increasing the likelihood of off-target interactions.

Diagram 2: Binding Mode & Selectivity Risks

Caption: The flexible ethylcarbamate tail (red) can adopt multiple conformations, fitting into diverse "Gatekeeper" pockets.

BindingMode Scaffold Core Scaffold (Hinge Binder) Linker Piperidine Ring (Rigid Spacer) Scaffold->Linker Covalent Bond Tail Ethylcarbamate Group (Flexible H-Bond Donor/Acceptor) Linker->Tail C4 Attachment Target Primary Target (Specific H-Bond w/ Asp) Tail->Target Conformation A (High Affinity) OffTarget Off-Target Kinase (Non-specific Hydrophobic Contact) Tail->OffTarget Conformation B (Promiscuity Risk)

References

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology, 25(2), 206-214. [Link]

  • Wodicka, L. M., et al. (2010). "Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry." Chemistry & Biology, 17(11), 1241-1249. [Link]

  • Eurofins DiscoverX. "KINOMEscan® Kinase Assay Technology." [Link]

Sources

Head-to-Head Comparison of Piperidine Scaffolds in Drug Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Privilege[1][2]

In medicinal chemistry, the piperidine ring is not merely a linker; it is a "privileged scaffold" found in over 12,000 biologically active compounds and numerous FDA-approved drugs (e.g., Fentanyl, Donepezil, Ibrutinib). Its ubiquity stems from its ability to modulate physicochemical properties (pKa ~10-11), serve as a hydrogen bond acceptor/donor, and position pharmacophores in 3D space with defined vectors.

This guide provides a head-to-head technical comparison of distinct piperidine scaffold subclasses. We move beyond basic structure to analyze how specific substitution patterns and bioisosteric replacements drive efficacy, metabolic stability, and kinase selectivity.

Head-to-Head Scaffold Analysis

Comparison A: Positional Isomerism (3-Substituted vs. 4-Substituted)

The Core Question: Does shifting the vector from para (4-position) to meta (3-position) significantly alter the pharmacological profile?

Technical Insight: While 4-substituted piperidines offer symmetry and simplified synthesis, they often suffer from "linear" conformations that can induce hERG channel blockage (a common liability for elongated basic amines). 3-Substituted scaffolds introduce chirality and vector kinks that can break planar symmetry, improving selectivity.

Case Study Data: SUCNR1 Antagonists & EGFR Inhibitors Research into Succinate Receptor 1 (SUCNR1) antagonists revealed a critical divergence in physicochemical properties between isomers.

Metric4-Piperidyl Analog (Compound 12)3-Piperidyl Analog (Compound 13)Impact Analysis
Binding Mode Elongated conformationFolded (Intramolecular salt bridge)3-sub allowed internal H-bonding, reducing polar surface area.
LogD (pH 7.4) 2.53.63-sub increased lipophilicity and membrane permeability.
Selectivity Low (binds WT-EGFR)High (Selectivity for mutants)In EGFR inhibitors, 3-substitution avoids steric clashes in the wild-type ATP pocket.

Application Note: Switch to a 3-substituted piperidine if your lead compound exhibits poor membrane permeability or off-target kinase binding due to a flat, linear topology.

Comparison B: Bioisosteric Replacement (Piperidine vs. Piperazine vs. Morpholine)

The Core Question: How does heteroatom insertion affect metabolic stability and solubility?

Technical Insight:

  • Piperidine: High basicity (pKa ~11), often metabolically stable ring carbons, but prone to CYP450 oxidation at the

    
    -carbon.
    
  • Piperazine: Introduces a second nitrogen (pKa ~9.8 and 5.6), significantly improving aqueous solubility but introducing a metabolic "soft spot" (N-oxidation or N-dealkylation).

  • Morpholine: Lowers basicity (pKa ~8.3) and lipophilicity (LogP), often used to reduce hERG liability, but the oxygen atom can act as a hydrogen bond acceptor, altering binding affinity.

Experimental Data: Quinoxaline Antitumor Agents In a study of cytotoxic agents against A549 lung cancer cells:

ScaffoldIC50 (µM)SolubilityMetabolic Liability
N-Methylpiperazine ~5.0 (High Potency)HighHigh (N-demethylation observed)
Piperidine > 26.3 (Reduced Potency)ModerateModerate (Hydroxylation)
Morpholine Inactive (>50)HighLow

Causality: The morpholine oxygen reduced the basicity of the nitrogen, preventing a critical electrostatic interaction within the binding pocket that the piperazine and piperidine maintained. However, in antidiabetic glucose uptake assays, piperazine and piperidine showed equipotent activity, while morpholine improved metabolic stability.

Comparison C: Conformational Restriction (Flexible vs. Spiro-Piperidine)

The Core Question: Does rigidification via spiro-cyclization justify the synthetic complexity?

Technical Insight: Flexible piperidines suffer from a high entropic penalty upon binding. Spiro-piperidines lock the conformation, reducing this penalty and often shielding the nitrogen from metabolic attack. Furthermore, the orthogonal exit vector of spiro-groups allows exploration of novel chemical space.

Case Study: Antileishmanial Agents Comparison of a standard piperidine derivative vs. a spiro-piperidine analog against Leishmania major.

Compound ClassIC50 (µM)Selectivity Index (SI)Mechanism
Standard Miltefosine 8.08ModerateMembrane interaction
Spiro-Piperidine (8a) 0.89 High (>100)DHFR/PTR1 Inhibition

Validation: The spiro-scaffold (Compound 8a) provided a 9-fold increase in potency. Molecular dynamics simulations confirmed that the rigid spiro-core minimized the entropic loss upon binding to the PTR1 enzyme, a feat the flexible linear analog could not achieve.

Visualizing the Decision Matrix

The following diagram illustrates the logic flow for selecting the appropriate piperidine scaffold based on lead optimization issues.

PiperidineDecisionTree Start Lead Optimization Issue Issue1 High hERG Toxicity / Linear Binding Start->Issue1 Issue2 Poor Solubility Start->Issue2 Issue3 Metabolic Instability (Rapid Clearance) Start->Issue3 Sol1 Switch to 3-Substituted Piperidine (Breaks Symmetry) Issue1->Sol1 Disrupt Planarity Sol3 Switch to Spiro-Piperidine (Steric Shielding of N) Issue1->Sol3 Rigidify Conformation Sol2 Switch to Piperazine (Lowers LogP, Increases Polar SA) Issue2->Sol2 Add Heteroatom Issue3->Sol3 Steric Bulk Sol4 Fluorination of Piperidine Ring (Blocks Metabolic Hotspots) Issue3->Sol4 Block Oxidation

Figure 1: Strategic decision tree for scaffold hopping from a standard piperidine core.

Experimental Protocols

To validate these scaffold differences in your own program, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) of different piperidine scaffolds.
  • Preparation: Prepare 10 mM DMSO stocks of Piperidine, Piperazine, and Spiro-analogues.

  • Incubation:

    • Mix test compound (1 µM final) with liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Control: Include Verapamil (high clearance) and Warfarin (low clearance) as internal standards.

    • Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life (
    
    
    
    ).
    • Validation Check: If Verapamil

      
       min, the microsomes are inactive; discard data.
      
Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Objective: Measure


 and 

to quantify the residence time benefit of rigid spiro-scaffolds.
  • Immobilization: Biotinylate the target protein (e.g., Kinase domain) and capture on a Streptavidin (SA) sensor chip.

  • Injection: Inject a concentration series (0.1x to 10x

    
    ) of the 4-substituted and Spiro-piperidine analogs.
    
  • Dissociation: Allow a long dissociation phase (at least 10 minutes) to detect slow-off rates characteristic of rigid binders.

  • Analysis: Fit to a 1:1 binding model.

    • Hypothesis: The Spiro-compound should show a slower

      
       due to reduced entropic penalty upon unbinding.
      

Synthesis Workflow: Spiro-Piperidine Construction[3]

The synthesis of spiro-piperidines is more complex than simple reductive amination. Below is a standard flow for constructing the Triazaspiro[4.5]decane scaffold used in the antileishmanial study.

SynthesisFlow Step1 Piperidin-4-one + Amine + KCN Step2 Strecker Reaction (Formation of Aminonitrile) Step1->Step2 AcOH, RT Step3 Acid Hydrolysis (H2SO4, RT -> Amide) Step2->Step3 Hydration Step4 Cyclization (Formamide/Reflux) Step3->Step4 Ring Closure Final Spiro-Piperidine Scaffold Step4->Final Purification

Figure 2: One-pot synthesis route for spiro-piperidine derivatives via Strecker reaction.

References

  • Structure–activity relationship of piperidine derivatives. ResearchGate. Retrieved from

  • Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. 2023. Retrieved from

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity. Journal of Enzyme Inhibition and Medicinal Chemistry. 2025.[1] Retrieved from

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines. ACS Omega. 2022. Retrieved from

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active Akt Inhibitors. Journal of Medicinal Chemistry. 2019.[2] Retrieved from

Sources

Publish Comparison Guide: Validating Target Engagement of Piperidin-4-yl Ethylcarbamate Probes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of methods for validating the cellular target engagement of Piperidin-4-yl ethylcarbamate probes . These small molecules function primarily as covalent suicide inhibitors of the serine hydrolase superfamily, most notably Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH) .

Executive Summary & Mechanistic Context

Piperidin-4-yl ethylcarbamates (and their bisaryl/fluorinated analogs) are a privileged scaffold for interrogating the endocannabinoid system . Unlike reversible inhibitors, these probes operate via a covalent carbamoylation mechanism . The electrophilic carbonyl of the carbamate is attacked by the nucleophilic serine residue in the enzyme's active site, forming a stable carbamylated enzyme-inhibitor complex and releasing the leaving group (the piperidine or ethyl moiety depending on specific connectivity).

The Validation Challenge: Because these probes are covalent, traditional equilibrium-based binding assays (e.g.,


 measurements) are insufficient. Validation requires proving kinetic selectivity  (

) and physical occupancy in the complex cellular milieu.
Mechanism of Action (Covalent Carbamoylation)

CarbamoylationMechanism Enzyme Serine Hydrolase (Active Site Ser-OH) Transition Tetrahedral Intermediate Enzyme->Transition Nucleophilic Attack Probe Piperidin-4-yl Ethylcarbamate Probe Probe->Transition Complex Carbamylated Enzyme (Inactivated) Transition->Complex Covalent Bond Formation LeavingGroup Leaving Group (Release) Transition->LeavingGroup Elimination

Figure 1: Mechanism of covalent inactivation. The probe acts as a suicide substrate, permanently modifying the catalytic serine.

Comparative Analysis of Validation Methodologies

We evaluated three primary methodologies for validating target engagement (TE) of these probes in live cells.

Method A: Competitive Activity-Based Protein Profiling (Gel-ABPP)

The Gold Standard for Serine Hydrolases. This method uses a broad-spectrum fluorophosphonate (FP) probe (e.g., FP-Rhodamine) that reacts with active serine hydrolases. Pre-treatment with the piperidine carbamate blocks the FP probe binding, resulting in the disappearance of a fluorescent band on an SDS-PAGE gel.

Method B: Mass Spectrometry-Based ABPP (IsoTOP-ABPP)

The Deep-Dive for Selectivity. Similar to Gel-ABPP but uses biotinylated FP probes and quantitative mass spectrometry. It provides a global view of proteome-wide selectivity and off-target engagement.

Method C: Cellular Thermal Shift Assay (CETSA)

The Label-Free Biophysical Check. Measures the thermal stabilization of the protein upon ligand binding. While powerful for reversible binders, it can be less sensitive for covalent inhibitors where the "melting point" shift is driven by the stability of the covalent adduct rather than equilibrium binding energy.

Performance Matrix
FeatureGel-Based ABPP (Recommended)MS-Based ABPP (IsoTOP)CETSA
Directness of TE High (Direct active site competition)High (Direct active site competition)Medium (Inferred from stability)
Throughput Medium (10-20 samples/gel)Low (Complex prep & run time)High (Western blot or AlphaScreen)
Selectivity Data Low (Resolution limited by MW)Excellent (Peptide level ID)Low (Target specific)
Sensitivity High (Femtomole detection)HighMedium
Cost Low ($)High (

$)
Medium (

)
Suitability for Carbamates Ideal (Detects loss of activity)Ideal Variable (Dependent on adduct stability)

Detailed Protocol: In Situ Competitive Gel-ABPP

This protocol is optimized for validating piperidine carbamate probes (e.g., targeting MAGL) in mammalian cells (e.g., HEK293T or cancer lines).

Reagents Required:

  • Probe: Piperidin-4-yl ethylcarbamate analog (10 mM stock in DMSO).

  • ABPP Reporter: FP-Rhodamine (1 µM final concentration).

  • Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100 (Protease inhibitors are optional but usually omitted to prevent interference with the FP probe).

  • Gel: 10% Bis-Tris SDS-PAGE.

Step-by-Step Workflow
  • Cell Culture & Treatment:

    • Seed cells (e.g., 1x10^6 cells/well) in 6-well plates.

    • Treat cells with the test probe (concentration range: 1 nM – 10 µM) or DMSO vehicle for 1–4 hours at 37°C.

    • Note: Carbamates are time-dependent inhibitors; incubation time is critical.

  • Harvest & Lysis:

    • Wash cells 2x with cold PBS.

    • Scrape cells into 200 µL cold PBS.

    • Sonicate (3x 10 pulses) to lyse.

    • Centrifuge (15,000 x g, 10 min, 4°C) to remove debris. Isolate the soluble proteome (supernatant).

    • Normalize protein concentration to 1 mg/mL (BCA Assay).

  • ABPP Labeling (The "Chase"):

    • Add FP-Rhodamine (1 µM final) to 50 µL of lysate.

    • Incubate for 30 minutes at Room Temperature (RT) in the dark.

    • Mechanism:[1][2] FP-Rhodamine will label any serine hydrolase active sites not covalently modified by your carbamate probe.

  • Quench & Denature:

    • Add 4x SDS-PAGE loading buffer (with reducing agent).

    • Heat at 95°C for 5 minutes.

  • Readout:

    • Resolve proteins on SDS-PAGE.

    • Do not stain with Coomassie yet. Scan the gel on a fluorescent flatbed scanner (excitation ~532 nm).

Data Interpretation
  • Vehicle Lane: Strong fluorescent bands corresponding to active serine hydrolases (e.g., MAGL ~33 kDa, FAAH ~63 kDa).

  • Treated Lanes: Disappearance of specific bands indicates Target Engagement .

  • IC50 Calculation: Quantify band intensity (densitometry) vs. probe concentration to determine the potency of target inactivation.

Experimental Visualization

The following diagram illustrates the logical flow of the Competitive ABPP experiment, distinguishing between the "Hit" (Target Engaged) and "Miss" (No Engagement) scenarios.

ABPP_Workflow cluster_0 Step 1: In Situ Treatment cluster_1 Step 2: Lysis & Labeling cluster_2 Step 3: Readout Cells Live Cells Probe Add Carbamate Probe Cells->Probe Lysate Cell Lysate (Enzymes Modified?) Probe->Lysate Harvest FP Add FP-Rhodamine (The Reporter) Lysate->FP Gel SDS-PAGE Fluorescence Scan FP->Gel Run Gel Outcome1 Band Present (No Engagement) Gel->Outcome1 Vehicle Control Outcome2 Band Disappears (Target Engaged) Gel->Outcome2 Effective Probe

Figure 2: Competitive ABPP Workflow. Loss of fluorescence indicates the carbamate probe successfully blocked the active site.

Critical Troubleshooting & Controls

  • Over-labeling: If the FP-Rhodamine concentration is too high (>2 µM), it may outcompete the carbamate probe if the carbamate has a fast off-rate (though less likely for covalent inhibitors). Stick to 0.5–1.0 µM FP-Rhodamine.

  • Membrane Permeability: If the probe works in lysate (in vitro) but fails in live cells (in situ), your probe likely has poor cell permeability. This is a common failure mode for charged piperidine derivatives.

  • "Gel Shift" Artifacts: Carbamylation adds mass. For small proteins, this might cause a slight migration shift, but usually, the mass change (<500 Da) is negligible on a standard gel.

References

  • Long, J. Z., et al. (2010).[3] Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases.[3][4][5] Journal of Medicinal Chemistry, 53(4), 1830–1842.[3]

  • Simon, G. M., & Niphakis, M. J. (2014). Determining Target Engagement in Living Systems.[6][7][8][9][10] Nature Chemical Biology, 10, 1023–1032.

  • Adibekian, A., et al. (2011). Confirmation of Target Engagement for Reversible Inhibitors in vivo by Kinetically Tuned Activity-Based Probes.[7] Journal of the American Chemical Society, 133(22), 8798–8801.

  • Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry, 77, 383–414.

Sources

Comparative study of oral bioavailability of Piperidin-4-yl ethylcarbamate prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of Piperidin-4-yl ethylcarbamate derivatives as prodrug strategies. It evaluates their efficacy in enhancing the oral bioavailability of piperidine-containing pharmacophores, contrasting them with parent compounds and alternative prodrug designs (e.g., acyloxyalkyl carbamates).

Executive Summary

The Piperidin-4-yl moiety is a privileged scaffold in medicinal chemistry, found in numerous GPCR antagonists and kinase inhibitors (e.g., P2Y14 antagonists, MNK inhibitors). However, the secondary amine at the 4-position often confers high polarity (low LogP) and susceptibility to lysosomal trapping, resulting in poor oral bioavailability (


).

This guide evaluates the Ethyl Carbamate (Urethane) prodrug strategy, where the piperidine nitrogen is masked with an ethoxycarbonyl group. While this modification significantly enhances passive permeability by neutralizing the cationic charge, this study highlights a critical trade-off: metabolic stability vs. lability . Unlike highly labile acyloxyalkyl carbamates (e.g., Gabapentin enacarbil), simple ethyl carbamates exhibit high hydrolytic stability, which can delay active drug release and reduce


 unless specific enzymatic pathways (e.g., Carboxylesterase 1/2) are efficiently targeted.[1]

Mechanistic Rationale & Design

The design of Piperidin-4-yl ethylcarbamate prodrugs addresses three primary barriers to oral absorption:

  • Lipophilicity Enhancement : Masking the ionizable secondary amine (

    
    ) eliminates the positive charge at physiological pH (7.4), increasing the partition coefficient (
    
    
    
    ).[1]
  • Efflux Transporter Evasion : P-glycoprotein (P-gp) often recognizes cationic amines.[1] Carbamate derivatization can reduce P-gp affinity.[1]

  • Metabolic Shielding : The carbamate protects the piperidine ring from rapid N-oxidation or glucuronidation during first-pass metabolism.[1]

Comparative Prodrug Classes
FeatureParent Drug (Piperidine)Ethyl Carbamate Prodrug Acyloxyalkyl Carbamate (Reference)
Structure



LogD (pH 7.4) Low (-1.0 to 1.[1]0)High (> 2.[1][2]5)High (> 2.[1][2]5)
Permeability (

)
Low (

cm/s)
High (

cm/s)
High (

cm/s)
Hydrolysis Mechanism N/ASlow (Esterase/Amidase)Rapid (Non-specific Esterases)
Systemic Exposure Low (Permeability limited)Moderate (Hydrolysis limited)High (Optimal)

Experimental Case Studies & Data

Case Study A: P2Y14 Antagonist (PPTN Derivatives)

In the development of P2Y14 antagonists, the parent piperidine exhibited high potency but poor oral exposure. The introduction of an ethyl carbamate linker was evaluated.[1][3][4][5]

Table 1: Pharmacokinetic Parameters in Rat (10 mg/kg p.o.)

Compound

(ng/mL)

(h)

(ng.h/mL)
Bioavailability (

)
Active Release Rate
Parent Piperidine 45 ± 120.5120 ± 305.2%N/A
Ethyl Carbamate Prodrug 310 ± 454.02,850 ± 21042.0% Slow (

)
Reference (IV) --6,780 ± 500100%-

Analysis: The ethyl carbamate increased bioavailability by ~8-fold.[1] However, the delayed


 (4.0 h) indicates slow in vivo hydrolysis, acting almost as a sustained-release mechanism.[1]
Case Study B: Phthalazine Derivatives (Aldehyde Oxidase Stability)

For phthalazine-based inhibitors, the piperidine moiety is a site for Aldehyde Oxidase (AO) metabolism.[1] Carbamate capping was used to block this pathway.[1]

Table 2: In Vitro Stability (Half-life


 in min) 
MediumParent DrugEthyl Carbamate Prodrug
Simulated Gastric Fluid (pH 1.2) Stable (>24h)Stable (>24h)
Rat Plasma StableModerate (180 min)
Human Liver Microsomes (HLM) 12 min (Rapid Metab.)55 min (Improved Stability)

Insight: The ethyl carbamate successfully shielded the drug from rapid hepatic clearance, contributing to the increased AUC observed in vivo.

Activation Pathway Visualization

The following diagram illustrates the absorption and activation pathway of the Piperidin-4-yl ethylcarbamate prodrug.

BioavailabilityPathway GutLumen Gut Lumen (pH 1.2 - 6.8) Enterocyte Enterocyte (Absorption) GutLumen->Enterocyte Passive Diffusion (High Permeability) Liver Liver (First Pass) Enterocyte->Liver Portal Vein Systemic Systemic Circulation (Target Site) Liver->Systemic Unchanged Prodrug (Slow Hydrolysis) Parent Active Drug (Free Piperidine) Liver->Parent CES1/CES2 Enzymatic Hydrolysis Metabolites Metabolites Liver->Metabolites CYP450 / AO (Reduced by Carbamate) Prodrug Prodrug (Piperidin-4-yl Ethylcarbamate) Parent->Systemic Active Drug Release

Figure 1: Absorption and bioactivation pathway.[1] The ethyl carbamate improves entry into the enterocyte but relies on hepatic Carboxylesterases (CES) for conversion to the active parent drug.

Experimental Protocols

Protocol 1: Synthesis of Piperidin-4-yl Ethylcarbamate

Objective: To mask the secondary amine of the pharmacophore.

  • Reagents : Parent piperidine compound (1.0 eq), Ethyl chloroformate (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM).[1]

  • Procedure :

    • Dissolve the parent compound in anhydrous DCM at 0°C under

      
       atmosphere.
      
    • Add TEA and stir for 10 minutes.

    • Dropwise add Ethyl chloroformate.[1][2]

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours (Monitor by TLC/LC-MS).

    • Quench : Add saturated

      
      .[1][2] Extract with DCM.[1][2][3]
      
    • Purification : Silica gel chromatography (Hexane/EtOAc gradient).[1]

  • Validation : Confirm structure via

    
    -NMR (Triplet at 
    
    
    
    1.2 ppm, Quartet at
    
    
    4.1 ppm for ethyl group).
Protocol 2: Comparative Pharmacokinetic Study (Rat)

Objective: Determine Oral Bioavailability (


).
  • Animals : Male Sprague-Dawley rats (n=3 per group), fasted overnight.

  • Dosing :

    • Group A (IV) : Parent drug at 1 mg/kg (Dissolved in DMSO/PEG400/Saline).[1]

    • Group B (PO) : Parent drug at 10 mg/kg (Suspension in 0.5% CMC).[1]

    • Group C (PO) : Ethyl Carbamate Prodrug at eq.[1] molar dose (Suspension in 0.5% CMC).

  • Sampling : Collect blood from tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

  • Analysis :

    • Precipitate plasma proteins with Acetonitrile (containing Internal Standard).[1]

    • Analyze via LC-MS/MS (MRM mode).[1]

    • Crucial Step : Monitor both Prodrug and Parent masses to calculate conversion rate.[1]

  • Calculation :

    
    
    

Critical Analysis & Recommendations

The comparative data suggests that while Piperidin-4-yl ethylcarbamate prodrugs successfully solve the permeability problem, they introduce a conversion challenge.

  • Pros :

    • Excellent chemical stability (shelf-life).[1]

    • Significant improvement in passive permeability (Caco-2).[1][6]

    • Reduction of first-pass metabolic clearance by AO/CYP.[1]

  • Cons :

    • Hydrolysis can be too slow in humans compared to rodents (Rat plasma esterases are more active than human).[1]

    • Risk of systemic accumulation of the prodrug if not cleaved.[1]

Recommendation : If the ethyl carbamate yields insufficient


 of the active parent, transition to a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)  or an acyloxyalkyl carbamate  linker to accelerate enzymatic hydrolysis while maintaining oral absorption properties.[1]

References

  • Robichaud, J., et al. (2011).[1] "Applying the pro-drug approach to afford highly bioavailable antagonists of P2Y14." Bioorganic & Medicinal Chemistry Letters.

  • Vaz, A. D. N., et al. (2014).[1][4] "A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes." ACS Medicinal Chemistry Letters. [1]

  • Rautio, J., et al. (2008).[1][7] "Prodrugs: design and clinical applications."[1][7] Nature Reviews Drug Discovery.[1][2][7]

  • Stella, V. J., et al. (2007).[1] "Prodrugs: Challenges and Rewards."[1] Springer.[1][2] [1]

  • Heimbach, T., et al. (2007).[1] "Enzyme-mediated precipitation of parent drugs from their phosphate prodrugs."[1] International Journal of Pharmaceutics.

Sources

Assessing the off-target effects of Piperidin-4-yl ethylcarbamate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidin-4-yl ethylcarbamate derivatives represent a potent class of covalent inhibitors designed primarily to target serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH) and Acetylcholinesterase (AChE) . While these scaffolds offer high potency due to their "warhead" mechanism (carbamylation of the catalytic serine), they historically suffer from a critical liability: promiscuity .

This guide compares Piperidin-4-yl ethylcarbamates against their primary structural alternatives—Piperidine/Piperazine Ureas and Heterocyclic Inhibitors .

The Verdict: While ethylcarbamates are effective chemical probes, Urea-based derivatives (e.g., PF-04457845 analogues) act as superior clinical candidates due to significantly reduced off-target activity against hepatic carboxylesterases (CES1/CES2) and other metabolic lipases.

Scientific Foundation: The Covalent Mechanism

To assess these derivatives, one must understand the causality of their inhibition. Unlike reversible inhibitors, these compounds rely on a time-dependent covalent modification of the enzyme's active site.

The "Warhead" Challenge

The carbamate moiety acts as an electrophilic trap. Upon binding to the active site, the catalytic serine nucleophile attacks the carbonyl carbon of the carbamate.[1]

  • Result: The enzyme becomes carbamylated (acylated).

  • Kinetics: This is often a "pseudo-irreversible" process. The carbamylated enzyme hydrolyzes very slowly (hours to days), effectively silencing the enzyme.

  • The Risk: The reactivity of the ethylcarbamate warhead is not perfectly tunable. It often "spills over" to other serine hydrolases with similar catalytic triads (Ser-His-Asp), such as Monoacylglycerol Lipase (MAGL) and Carboxylesterases (CES) .

Diagram 1: Mechanism of Action & Selectivity Divergence

The following diagram illustrates the bifurcation between on-target efficacy and off-target toxicity based on the warhead chemistry.

G cluster_0 Critical Liability Inhibitor Piperidin-4-yl Ethylcarbamate Target Target Enzyme (e.g., FAAH Ser241) Inhibitor->Target High Affinity Binding OffTarget Off-Target Enzyme (e.g., CES1, MAGL) Inhibitor->OffTarget Low Affinity High Reactivity Complex Michaelis Complex (Non-covalent) Target->Complex Toxicity Metabolic Disruption (Lipid Accumulation) OffTarget->Toxicity Permanent Inactivation AcylEnzyme Carbamylated Enzyme (Inactivated) Complex->AcylEnzyme Nucleophilic Attack (k_inact)

Figure 1: Kinetic pathway showing how high intrinsic reactivity of the carbamate warhead leads to off-target inactivation despite lower binding affinity.

Comparative Analysis: Carbamates vs. Alternatives

The following data summarizes the performance of Piperidin-4-yl ethylcarbamates against Urea-based inhibitors (the current gold standard for selectivity) and reversible heterocycles.

Table 1: Selectivity Profile Comparison
FeaturePiperidin-4-yl Ethylcarbamates Piperidine/Piperazine Ureas Reversible Heterocycles
Primary Mechanism Covalent (Pseudo-irreversible)Covalent (Irreversible)Non-covalent (Reversible)
Potency (IC50) High (<10 nM typical)High (<10 nM typical)Moderate (50–500 nM)
Selectivity (FAAH vs CES) Poor to Moderate (10–100x)Excellent (>1000x)High
Key Off-Targets CES1, CES2, MAGL, ABHD6Rarely hits CES; potential for FAAH-2Minimal (target dependent)
In Vivo Duration Long (turnover dependent)Very Long (requires synthesis of new enzyme)Short (PK dependent)
Toxicity Risk Metabolic accumulation of ester drugsLow (if highly selective)Low
Critical Insight: The "CES" Liability

Carboxylesterases (CES) in the liver are responsible for metabolizing many ester-containing drugs.

  • Carbamate Failure Mode: Piperidin-4-yl carbamates frequently cross-react with CES1. If a patient is taking another drug metabolized by CES1 (e.g., methylphenidate, oseltamivir), the inhibitor will cause toxic accumulation of that drug.

  • Urea Advantage: Urea derivatives, such as PF-04457845 , possess a rigid geometry that is excluded from the CES active site, providing a "steric filter" that carbamates lack [1, 3].

Experimental Protocol: Assessing Off-Target Effects

To validate the selectivity of a Piperidin-4-yl ethylcarbamate derivative, relying on simple substrate assays is insufficient due to the covalent nature of the inhibition. You must use Activity-Based Protein Profiling (ABPP) .[2][3][4]

Why ABPP?

Standard IC50 assays use artificial substrates in buffer. They fail to account for:

  • Competition with endogenous lipids.

  • The proteome-wide reactivity of the electrophile.[5]

  • Irreversible kinetic accumulation over time.

Protocol: Competitive Gel-Based ABPP

This protocol determines if your derivative binds only the target or if it also blocks the active sites of other serine hydrolases.

Reagents:

  • Probe: Fluorophosphonate-Rhodamine (FP-Rh) or FP-TAMRA (Broad-spectrum serine hydrolase probe).

  • Proteome: Mouse brain membrane fraction (for FAAH/MAGL) or Liver microsomes (for CES).

Workflow Steps:

  • Proteome Preparation: Dilute membrane proteome to 1 mg/mL in PBS.

  • Inhibitor Incubation:

    • Aliquot proteome into 50 µL samples.

    • Add your Piperidin-4-yl derivative at 10x IC50 and 100x IC50 concentrations.

    • Include a Vehicle Control (DMSO only).

    • Critical Step: Incubate for 30 minutes at 37°C. This allows the covalent warhead to react with any accessible targets.

  • Probe Labeling:

    • Add FP-Rh probe (final concentration 1 µM).

    • Incubate for 20 minutes at room temperature.

    • Logic: The probe will label any serine hydrolase active site that is not already blocked by your inhibitor.

  • Quenching & Denaturation: Add 4x SDS-PAGE loading buffer and heat at 90°C for 5 min.

  • Visualization:

    • Run samples on 10% SDS-PAGE gel.

    • Scan using a fluorescent gel scanner.[6]

Interpretation:

  • Selective Inhibitor: The band corresponding to the target (e.g., FAAH at ~63 kDa) disappears. All other bands remain as bright as the vehicle control.

  • Promiscuous Inhibitor (Carbamate typical): The target band disappears, AND other bands (e.g., CES1 at ~60 kDa, MAGL at ~33 kDa) show reduced intensity.

Diagram 2: Competitive ABPP Workflow

This diagram visualizes the logic of the "Signal Loss" assay used to confirm selectivity.

ABPP Lysate Proteome Lysate (Contains Target + Off-Targets) Incubation Incubate with Piperidine Derivative Lysate->Incubation ProbeStep Add FP-Rhodamine Probe (Reacts with FREE Serines) Incubation->ProbeStep Blocked sites cannot react SDS SDS-PAGE Separation ProbeStep->SDS ResultSelective Result A: Selective Target Band: Gone Other Bands: Bright SDS->ResultSelective Ideal Scenario ResultDirty Result B: Promiscuous Target Band: Gone Other Bands: Faded SDS->ResultDirty Carbamate Liability

Figure 2: Competitive ABPP workflow. Disappearance of fluorescent bands indicates the inhibitor has covalently modified those proteins.

References

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology. Link

  • Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study. Journal of Biological Chemistry. Link

  • Mileni, M., et al. (2010).[7] Structure-guided discovery of a highly selective inhibitor of fatty acid amide hydrolase that potentiates anandamide-mediated analgesia without psychotropic side effects. Proceedings of the National Academy of Sciences. Link

  • Johnson, D. S., et al. (2011). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH).[4] Bioorganic & Medicinal Chemistry Letters. Link

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling.[2][3][6][8][9] Annual Review of Biochemistry. Link

Sources

Comparative Guide: Synthetic Routes to Functionalized Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Framework

The piperidine pharmacophore is the structural backbone of over 70 FDA-approved small molecule drugs, including methylphenidate (Ritalin) and fentanyl. However, the stereocontrolled introduction of substituents onto the piperidine ring remains a bottleneck in high-throughput lead optimization.

This guide objectively compares three distinct synthetic philosophies:

  • Reduction: Asymmetric hydrogenation of pyridines (High atom economy, challenging stereocontrol).

  • Functionalization: Late-stage C(sp³)–H activation (Rapid analoging, regioselectivity challenges).

  • Cyclization: De novo ring construction via Aza-Prins (High precision, higher step count).

Strategic Decision Matrix

PiperidineStrategy Start Target: Functionalized Piperidine Q1 Is the pyridine precursor readily available? Start->Q1 Q2 Do you need late-stage diversity on a core? Q1->Q2 No RouteA Route A: Asymmetric Hydrogenation (Glorius/Rh-Catalysis) Q1->RouteA Yes (High Atom Economy) RouteB Route B: Photoredox C-H Activation (MacMillan/Ellman Ir-Catalysis) Q2->RouteB Yes (Lead Opt) RouteC Route C: Aza-Prins Cyclization (Lewis Acid Mediated) Q2->RouteC No (Complex Stereochemistry) OutA High Yield, ee >90% Limited by pyridine sub. pattern RouteA->OutA OutB Rapid Library Gen. Syn-diastereoselectivity RouteB->OutB OutC Perfect Stereocontrol High Step Count RouteC->OutC

Figure 1: Strategic decision tree for selecting the optimal piperidine synthesis route based on substrate availability and project phase.

Deep Dive: Technical Analysis of Routes

Route A: Asymmetric Interrupted Hydrogenation (The "Reduction" Approach)

Best for: Early process development where atom economy is paramount.

Traditional hydrogenation of pyridines often yields racemic mixtures or requires harsh conditions. The breakthrough in this field is the Rh-catalyzed interrupted hydrogenation developed by the Glorius group. This method does not fully reduce the ring immediately; instead, it traps the reactive enamine/imine intermediate with a nucleophile (often water or an auxiliary), installing chirality before the final reduction.

  • Mechanism: The reaction utilizes a chiral Rh-catalyst (e.g., [Cp*RhCl₂]₂) to initiate partial hydrogenation. The resulting dihydropyridine is protonated to an iminium ion, which is intercepted by a nucleophile.[1]

  • Performance:

    • Yield: Typically 70–85%.

    • Selectivity: >90% ee and >20:1 dr are achievable.[2]

    • Limitation: Requires electron-deficient pyridines (e.g., ester or amide substituted) to prevent catalyst poisoning.

Route B: Photoredox -C–H Arylation (The "Modern" Approach)

Best for: Medicinal chemistry lead optimization (analog generation).

Direct functionalization of the C(sp³)–H bond adjacent to the nitrogen (


-position) allows chemists to take a generic piperidine scaffold and "decorate" it. The MacMillan  and Ellman  protocols utilize Iridium-based photoredox catalysis to generate an 

-amino radical, which is then coupled with electron-deficient cyanoarenes.
  • Mechanism:

    • Ir(III)* oxidizes the amine to a radical cation.

    • Deprotonation yields the

      
      -amino radical.
      
    • Radical addition to the cyanoarene followed by spin-center shift and elimination.

  • Critical Insight: Ellman’s work demonstrated that while the initial addition is unselective, a thermodynamic epimerization occurs post-reaction, driving the product to the highly stable syn-diastereomer (dr > 20:1).

Route C: Aza-Prins Cyclization (The "De Novo" Approach)

Best for: Complex natural product synthesis or scaffolds requiring non-thermodynamic stereocenters.

When the substitution pattern is too complex for hydrogenation or C-H activation, de novo synthesis via the Aza-Prins reaction is the gold standard. This involves the acid-catalyzed condensation of a homoallylic amine with an aldehyde.

  • Performance:

    • Stereocontrol: Excellent access to 2,4-cis or 2,4-trans isomers depending on the Lewis Acid (

      
       vs. Bronsted acids).
      
    • Drawback: Requires pre-functionalized linear precursors, increasing step count.

Comparative Performance Data

The following data aggregates results from key benchmarking papers (Glorius, Angew. Chem.; Ellman, JACS; Various JOC).

MetricRoute A: Rh-HydrogenationRoute B: Photoredox C-HRoute C: Aza-Prins
Primary Utility Scale-up / ProcessLibrary GenerationComplex Scaffolds
Avg. Isolated Yield 72 - 85%55 - 75%60 - 80%
Diastereoselectivity (dr) > 20:1 (Catalyst controlled)> 20:1 (Thermodynamic)> 10:1 (Substrate controlled)
Enantioselectivity (ee) > 90% (Chiral Ligand)N/A (Racemic start usually)High (Chiral pool start)
Functional Group Tol. Moderate (Sensitive to Lewis bases)Excellent (Tolerates polar groups)Good (Acid stable groups only)
Operational Difficulty High (High Pressure H₂)Low (Blue LED, Ambient)Moderate (Temp control)

Detailed Experimental Protocols

Protocol 1: Photoredox -Arylation of N-Boc Piperidine

Adapted from Ellman et al., J. Am. Chem. Soc. 2020.

Objective: Synthesis of syn-2-aryl-piperidines.

Reagents:

  • Substrate: N-Boc-4-methylpiperidine (0.2 mmol)

  • Coupling Partner: 1,4-Dicyanobenzene (0.1 mmol, limiting reagent)

  • Catalyst:

    
     (1 mol %)
    
  • Base: Quinuclidine (0.2 equiv)

  • Solvent: DMA (Degassed)

Workflow:

  • Setup: In a nitrogen-filled glovebox, charge a 2-dram vial with

    
     (0.65 mg), 1,4-dicyanobenzene (12.8 mg), and quinuclidine.
    
  • Solvation: Add N-Boc-4-methylpiperidine and DMA (1.0 mL). Seal with a septum cap.

  • Irradiation: Place the vial 2 cm away from a 34W Blue LED lamp. Fan cool to maintain temperature at ~25°C.

  • Reaction: Stir vigorously under irradiation for 24 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over

    
    .[3]
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Critical Control Point: Oxygen is a radical scavenger. Thorough degassing (sparging with


 for 15 mins) is essential if not using a glovebox.
Protocol 2: Asymmetric Interrupted Hydrogenation

Adapted from Glorius et al., Angew.[1][4] Chem. Int. Ed. 2021.[5][6]

Objective: Synthesis of chiral


-lactams from pyridines.

Reagents:

  • Substrate: 2-substituted pyridine derivative (0.2 mmol)

  • Catalyst:

    
     (2.5 mol %)
    
  • Ligand/Additive: Chiral Lewis Base (e.g., Quinidine derivative)

  • Gas: Hydrogen (

    
    ) at 50 bar.
    

Workflow:

  • Catalyst Prep: Weigh Rh-catalyst and chiral ligand into a stainless steel autoclave liner.

  • Addition: Add the pyridine substrate and solvent (THF/Water 10:1). The water acts as the nucleophile.[1]

  • Pressurization: Seal autoclave, purge with

    
     (3x), and pressurize to 50 bar.
    
  • Heating: Heat to 60°C for 24 hours.

  • Depressurization: CAUTION: Cool to RT before venting carefully.

  • Analysis: Filter through a silica plug to remove catalyst. Analyze dr/ee via Chiral HPLC.

Mechanistic Visualization

Photoredox Catalytic Cycle (Route B)

PhotoredoxCycle IrGS Ir(III) Ground State IrES Ir(III)* Excited State IrGS->IrES Blue LED (hν) IrRed Ir(II) Reduced IrES->IrRed SET (Oxidation of Amine) IrRed->IrGS SET to Arene Substrate Amine Substrate Radical α-Amino Radical Substrate->Radical -H+ (Deprotonation) Product Arylated Product Radical->Product Radical Addition + Elimination

Figure 2: Simplified catalytic cycle for the Iridium-catalyzed


-arylation of piperidines. The cycle relies on the oxidative quenching of the excited photocatalyst by the amine substrate.

References

  • Wagener, T., et al. (2021).[4] Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams. Angewandte Chemie International Edition. Link

  • Walker, K. L., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society.[5][7] Link[5]

  • Zuo, Z., & MacMillan, D. W. C. (2014).[7] Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis. Journal of the American Chemical Society.[5][7] Link

  • Glorius, F. (2005). Asymmetric hydrogenation of aromatic compounds. Organic & Biomolecular Chemistry. Link

  • Reddy, B. V. S., et al. (2012).[8] The Aza-Prins Reaction. Chemical Reviews. Link

Sources

Validating molecular docking predictions with experimental data for piperidine ligands

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Computational Biologists. Content Type: Technical Comparison & Validation Protocol.

Executive Summary: The Piperidine Paradox

The piperidine scaffold is a cornerstone of medicinal chemistry, present in over 12,000 biologically active compounds, including blockbusters like Donepezil (Alzheimer’s) and Fentanyl (pain). However, for computational chemists, piperidines present a distinct "paradox": while chemically simple, their conformational flexibility (chair vs. twist-boat) and nitrogen inversion create a high false-positive rate in rigid-receptor docking.

This guide moves beyond standard tutorials to address the specific challenge of validating piperidine docking poses against experimental data. We compare algorithmic approaches and provide a self-validating experimental protocol to ensure your in silico predictions translate to in vitro potency.

The Critical Challenge: Piperidine Conformational Dynamics

To validate docking, one must first understand why it fails. Standard docking protocols often treat non-aromatic rings as semi-rigid or fail to adequately sample the energy barrier of nitrogen inversion.

The Mechanistic Causality
  • Ring Puckering: The piperidine ring predominantly exists in a chair conformation, but the energy barrier to the twist-boat form (approx. 5-6 kcal/mol) is low enough that protein active sites can stabilize high-energy conformers. Rigid docking often penalizes these valid bioactive poses.

  • Nitrogen Inversion: The lone pair on the nitrogen atom can flip, changing the substituent from axial to equatorial.[1] In docking, if the input 3D structure has the substituent in the wrong orientation (e.g., N-methyl in axial vs. equatorial), the algorithm may never sample the correct pose due to high steric clash penalties.

Expert Insight: Always pre-generate conformers that explicitly sample both N-invertomers before docking. Do not rely on the docking software to flip the nitrogen geometry on the fly.

Comparative Analysis: Docking Algorithms for Piperidines

We compared three industry-standard approaches for their ability to handle piperidine plasticity, validated against public datasets of piperidine-containing co-crystals (e.g., Sigma-1 Receptor, AChE).

FeatureAutoDock Vina (Standard) Gold (Genetic Algorithm) Schrödinger Glide (Induced Fit)
Algorithm Type Stochastic / Gradient DescentGenetic Algorithm (GA)Systematic Search / MD-refinement
Ring Flexibility Low. Treats rings largely as rigid bodies; relies on input conformation.Medium. Can allow ring corner flipping (if configured).High. Samples ring conformations during grid generation.
N-Inversion Handling Poor. Requires input of both invertomers as separate ligands.Moderate. GA can evolve torsion angles but struggles with inversion.Excellent. Specifically samples nitrogen pyramidalization states.
Piperidine Success Rate ~45-60% (High dependency on input 3D structure).~70-75% (Better with flexible side-chains).>85% (Best for cryptic pockets).
Computational Cost Low (Minutes)Medium (Hours)High (Days)
Best Use Case High-throughput screening of massive libraries.Validation of specific binding modes.[2][3][4][5]Lead optimization and cryptic pocket search.

Data Interpretation: For piperidine ligands, Glide Induced Fit or Gold outperforms Vina because they better accommodate the "induced fit" required when a bulky piperidine chair flips to fit a hydrophobic pocket. If using Vina, you must pre-generate an ensemble of ring conformers.

Experimental Validation Protocols (The "Truth")

Docking scores are meaningless without experimental correlation. This section details the "Self-Validating Pipeline" to confirm predictions.

Phase 1: Structural Validation (The "Gold Standard")

Method: X-ray Crystallography or Cryo-EM. Metric: Root Mean Square Deviation (RMSD).

Protocol:

  • Re-docking: Take a known piperidine co-crystal (e.g., Donepezil-AChE, PDB: 4EY7). Remove the ligand and re-dock it using your chosen parameters.

  • Calculation: Calculate the RMSD between the docked pose and the crystallographic pose.

  • Threshold:

    • RMSD < 2.0 Å: Valid Protocol.

    • RMSD > 2.0 Å: Invalid. Likely cause: Failure to sample the correct ring pucker or nitrogen inversion state.

Phase 2: Functional Validation (Binding Affinity)

Method: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Metric: Correlation Coefficient (


) between Docking Score and 

/

.

Protocol:

  • Select Test Set: Choose 5-10 piperidine analogs with varying side chains (e.g., -H, -Me, -Et, -Bn).

  • Assay: Perform SPR to determine

    
     (dissociation constant).
    
    • Why SPR? It measures

      
       and 
      
      
      
      . Piperidines often have slow
      
      
      due to deep pocket binding, which equilibrium assays (like ELISA) might miss.
  • Correlation Plot: Plot

    
     (y-axis) vs. Docking Score (x-axis).
    
  • Success Criteria: A trendline with

    
     indicates the docking model is predictive.
    

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating piperidine docking, emphasizing the feedback loop often missed in linear protocols.

PiperidineValidation Start Start: Piperidine Ligand Design ConfGen Conformer Generation (Sample Chair/Boat & N-Inversion) Start->ConfGen Docking Molecular Docking (Vina/Gold/Glide) ConfGen->Docking Ensemble Input RMSD_Check Structural Validation (Re-docking Control) Docking->RMSD_Check RMSD_Check->Docking RMSD > 2.0 Å (Fail) Exp_Assay Experimental Assay (SPR/ITC/Radioligand) RMSD_Check->Exp_Assay RMSD < 2.0 Å (Pass) Correlation Correlation Analysis (Score vs. IC50/Ki) Exp_Assay->Correlation Decision Is R² > 0.6? Correlation->Decision Refine Refine Scoring Function (Rescale VdW/Elec terms) Decision->Refine No Publish Validated Model Ready for Screening Decision->Publish Yes Refine->Docking New Parameters

Caption: The "Self-Validating" Pipeline. Note the critical pre-docking step of conformer generation and the feedback loop if correlation fails.

Case Study: Sigma-1 Receptor (S1R) Agonists

To demonstrate this protocol, we analyze data from Russo et al. (2024) regarding piperidine-based S1R ligands.

  • Objective: Validate docking of 4-benzyl-piperidine derivatives.

  • Challenge: The S1R binding pocket is hydrophobic and requires the piperidine nitrogen to form a specific salt bridge with Glu172.

  • Docking Result: Initial rigid docking failed to distinguish active agonists (

    
     nM) from inactive analogs.
    
  • Correction: The team applied Molecular Dynamics (MD) refinement (50 ns) to the docking poses.

  • Outcome: The MD-refined poses revealed that the piperidine ring adopted a slightly twisted conformation to maximize

    
    -cation interactions with Trp89.
    
  • Data Correlation:

    • Docking Score (Raw):

      
       (Poor correlation).
      
    • MD-Refined Interaction Energy:

      
       (Strong correlation).
      

Takeaway: For piperidines, static docking scores are often insufficient. A short MD simulation (10-50 ns) or "Induced Fit" protocol is often required to relax the ring strain and achieve high correlation with experimental


 values.

Detailed Protocol: The "Piperidine-Specific" Docking Workflow

Step 1: Ligand Preparation (Crucial)

  • Use tools like LigPrep (Schrödinger) or RDKit .

  • Command: Generate 32 stereoisomers/conformers per ligand.

  • Specific Flag: Ensure force_nitrogen_inversion = True.

  • Protonation: Set pH to 7.4 (Piperidine pKa

    
     11, so it will be protonated). Note: Ensure the protonated nitrogen geometry is tetrahedral.
    

Step 2: Receptor Grid Generation

  • Define the active site box.

  • Constraint: If a key Asp/Glu residue is present (common for piperidine binding), set a "Hydrogen Bond" constraint on this residue. This forces the docking algorithm to prioritize the salt bridge.

Step 3: Docking & Scoring

  • Run the docking (e.g., Vina).[6]

  • Post-Processing: Do not just take the top score. Cluster the results by RMSD.

  • Visual Check: Discard poses where the piperidine ring is in a high-energy "half-chair" unless supported by specific steric constraints.

Step 4: Experimental Verification (SPR Protocol)

  • Immobilization: Couple the target protein to a CM5 sensor chip.

  • Injection: Inject piperidine analytes at 5 concentrations (0.1x to 10x expected

    
    ).
    
  • Analysis: Fit data to a 1:1 binding model. Compare

    
     to Docking Score.
    

References

  • Comparative Molecular Docking Analysis of Piperidine-3-Carbothioamide Analogs. BenchChem. Retrieved from

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling (via PMC). Retrieved from (Note: Generalized citation for piperazine/piperidine benchmarking methodology).

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Russo et al., Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • Validation of Molecular Docking Programs for Virtual Screening. Journal of Chemical Information and Modeling. Retrieved from

  • A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. BenchChem. Retrieved from

Sources

Comparative ADME/Tox profiles of piperidine vs pyrrolidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Matched Molecular Pair (MMP) Verdict

In medicinal chemistry, the structural interchange between Piperidine (6-membered saturated heterocycle) and Pyrrolidine (5-membered saturated heterocycle) represents a classic "Matched Molecular Pair" (MMP) strategy.

While often treated as bioisosteres, these two scaffolds exhibit distinct ADME/Tox behaviors driven by subtle differences in lipophilicity, basicity, and conformational entropy.

  • Select Piperidine when: You require a rigid "chair" conformation to lock pharmacophores in space for potency, or when metabolic clearance is driven by high extraction and you need to block specific metabolic soft spots via substitution.

  • Select Pyrrolidine when: You need to lower LogP (approx. -0.4 units) to improve solubility, reduce hERG liability (cardiotoxicity), or introduce conformational flexibility ("induced fit") to the binding pocket.

Physicochemical Foundations

The ADME divergence begins with the fundamental physical properties. The removal of a single methylene (


) group precipitates significant shifts in lipophilicity and topology.
Table 1: Comparative Physicochemical Profile
PropertyPiperidine AnalogPyrrolidine AnalogImpact on Drug Design
Ring Size 6-membered (C5N)5-membered (C4N)Affects steric occupancy in CYP/hERG pockets.
LogP (Lipophilicity) Higher (~0.84)Lower (~0.46)Pyrrolidine improves aqueous solubility and lowers non-specific binding.
pKa (Basicity) ~11.22~11.27Both are highly basic; Pyrrolidine is slightly more basic due to cation stabilization.[1]
Conformation Rigid (Chair)Flexible (Envelope/Twist)Piperidine is better for "Lock & Key"; Pyrrolidine for "Induced Fit".
Polar Surface Area LowerHigher (Relative to mass)Pyrrolidine often improves permeability efficiency (PE).

Analyst Note: The


LogP of ~0.4 is the critical lever here. Reducing lipophilicity by switching to pyrrolidine is a primary tactic to reduce intrinsic clearance (

) and minimize off-target promiscuity (LLE optimization).

Metabolic Stability (ADME)

The -Carbon Oxidation Pathway

Both rings are susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2D6. The oxidation occurs at the


-carbon (adjacent to the nitrogen).
  • Piperidine: Often undergoes oxidation to form a lactam (2-piperidone) or ring-opening to an amino-aldehyde.

  • Pyrrolidine: Susceptible to oxidation to 2-pyrrolidinone. However, pyrrolidines are statistically more prone to forming reactive iminium ion intermediates which can lead to mechanism-based inhibition (MBI) of CYPs or covalent binding to proteins.

Bioactivation Risks (Tepotinib Case Study)

Recent profiling of the c-Met inhibitor Tepotinib highlighted the bioactivation risk of piperidine rings. The piperidine moiety can undergo two-electron oxidation to form a reactive iminium species. While both rings can do this, the steric environment of the piperidine often makes the


-protons more accessible to the CYP heme iron unless blocked by substituents (e.g., gem-dimethyl).
Diagram 1: Comparative Metabolic Bioactivation Pathways

Metabolism Substrate_Pip Piperidine Analog CYP CYP450 (3A4/2D6) Substrate_Pip->CYP Substrate_Pyr Pyrrolidine Analog Substrate_Pyr->CYP Inter_Pip α-C Hydroxylation CYP->Inter_Pip Oxidation Inter_Pyr α-C Hydroxylation CYP->Inter_Pyr Oxidation Iminium Reactive Iminium Ion (Bioactivation Risk) Inter_Pip->Iminium -2e- Lactam Stable Lactam (Excretion) Inter_Pip->Lactam Major RingOpen Ring Opening (Aldehyde) Inter_Pip->RingOpen Minor Inter_Pyr->Iminium High Risk Inter_Pyr->Lactam

Caption: Comparative metabolic fates. Note the elevated risk of reactive iminium formation in unsubstituted cyclic amines.

Toxicity Profile: The hERG Liability

The most significant differentiator between these analogs is often their interaction with the hERG potassium channel (Kv11.1), a marker for QT prolongation and cardiotoxicity.

The hERG Pharmacophore

The classic hERG pharmacophore consists of a basic nitrogen linked to an aromatic group by a hydrophobic spacer.

  • Piperidine: Frequently implicated in hERG blockade. The 6-membered ring provides the optimal volume and lipophilicity to interact with the hydrophobic pockets (Y652 and F656 residues) inside the channel pore.

  • Pyrrolidine (The "Fix"): Ring contraction is a validated strategy to reduce hERG affinity.

    • Mechanism: It lowers LogP (reducing hydrophobic drive) and alters the vector of the N-substituents, creating a "steric clash" or suboptimal fit within the channel pore.

Reactive Metabolite Toxicity

As noted in the metabolism section, pyrrolidines can generate reactive iminium ions. If these are not detoxified by Glutathione (GSH), they can covalently bind to hepatic proteins, causing Idiosyncratic Drug-Induced Liver Injury (IDILI) .

Experimental Protocols

To validate the choice between piperidine and pyrrolidine, the following self-validating workflows are required.

Protocol A: Reactive Metabolite Trapping (KCN Assay)

Purpose: To detect transient iminium ions responsible for bioactivation.

  • Incubation System: Human Liver Microsomes (HLM) at 1 mg/mL protein.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Trapping Agent: Supplement with 1 mM Potassium Cyanide (KCN) .

    • Why KCN? GSH is standard for soft electrophiles (epoxides/quinones), but KCN is specific for "hard" iminium ions common in cyclic amine oxidation.

  • Initiation: Add NADPH (1 mM). Incubate for 60 min at 37°C.

  • Analysis: Quench with acetonitrile. Analyze supernatant via LC-MS/MS (Q-TOF or Orbitrap).

  • Data Interpretation: Look for +27 Da adducts (Cyanide addition) on the parent mass.

    • Validation: Positive Control = Ticlopidine (forms known cyano-adducts).

Protocol B: Comparative hERG Binding (FP Assay)

Purpose: Rapid ranking of cardiotoxicity risk.

  • Method: Fluorescence Polarization (FP) displacement assay (e.g., Invitrogen Predictor™).

  • Tracer: Red-shifted fluorescent tracer with high affinity for hERG.

  • Membrane: Recombinant hERG membrane preparations.

  • Procedure:

    • Titrate Piperidine/Pyrrolidine analogs (0.1 nM to 10 µM).

    • Measure FP (mP units). High polarization = Tracer bound (No inhibition). Low polarization = Tracer displaced (Inhibition).

  • Validation: Positive Control = E-4031 (IC50 ~10-20 nM).

Decision Framework & Synthesis

When should you switch? Use this logic flow to guide your SAR (Structure-Activity Relationship) campaign.

Diagram 2: The "Ring Switch" Decision Tree

DecisionTree Start Lead Compound Optimization (Piperidine Core) Check_hERG Is hERG IC50 < 10 µM? Start->Check_hERG Check_Sol Is Solubility < 10 µM? Check_hERG->Check_Sol No (Safe) Action_Switch STRATEGY: Ring Contraction Switch to Pyrrolidine Check_hERG->Action_Switch Yes (Risk) Check_Met Is Clearance High due to Lipophilicity? Check_Sol->Check_Met No (Good) Check_Sol->Action_Switch Yes (Poor) Check_Met->Action_Switch Yes Action_Keep STRATEGY: Retain Piperidine Add Polar Groups/Blockers Check_Met->Action_Keep No

Caption: Strategic logic for switching from Piperidine to Pyrrolidine during Lead Optimization.

Summary of Recommendations
  • Start with Piperidine if your pharmacophore requires a specific distance vector (rigid spacing).

  • Switch to Pyrrolidine immediately if you encounter hERG signals > 50% inhibition at 10µM.

  • Monitor Bioactivation using the KCN trapping protocol described above regardless of the ring size, but be particularly vigilant with unsubstituted pyrrolidines.

References

  • National Institutes of Health (NIH). (2020). Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2025).[2] Strategies To Reduce hERG K+ Channel Blockade: Exploring Heteroaromaticity and Rigidity. Retrieved from [Link]

  • MDPI. (2024). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase. Retrieved from [Link]

Sources

Safety Operating Guide

Piperidin-4-yl ethylcarbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational standards for the safe handling and disposal of Ethyl piperidin-4-ylcarbamate (CAS: 64951-36-6).

As a Senior Application Scientist, I emphasize that disposal is not merely a janitorial task but a critical component of experimental integrity and regulatory compliance. This compound is a carbamate-protected derivative of 4-aminopiperidine . While often used as a standard building block, its structural proximity to controlled fentanyl precursors (such as 4-anilinopiperidine) demands a rigorous "Chain of Custody" approach to its waste stream.

Chemical Identity & Hazard Profile

Before initiating disposal, verify the material identity to ensure compatibility with waste streams.

PropertySpecification
Chemical Name Ethyl piperidin-4-ylcarbamate (Ethyl 4-piperidinylcarbamate)
CAS Number 64951-36-6
Molecular Formula C₈H₁₆N₂O₂
Physical State Solid (typically off-white crystalline powder)
Primary Hazards Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral/Dermal)
Waste Classification Hazardous Organic Waste (Non-Halogenated Nitrogenous)

Core Safety Directive: Treat this compound as a bioactive amine intermediate. Inhalation of dust or contact with skin must be prevented to avoid sensitization or acute adrenergic/serotonergic effects common to piperidine derivatives.

Pre-Disposal Logistics: Storage & Segregation

Proper segregation prevents dangerous cross-reactivity in the waste drum.

  • Segregation: Do NOT mix with strong oxidizers (e.g., permanganates, nitrates) or strong acids. The carbamate moiety is stable, but the secondary amine on the piperidine ring is reactive.

  • Container Selection:

    • Solids: High-Density Polyethylene (HDPE) wide-mouth jars.

    • Liquids (Mother Liquors): Glass or HDPE carboys.

  • Labeling: Mark clearly as "Hazardous Waste - Toxic/Irritant" . List the full chemical name; do not use abbreviations like "EPC" on waste tags.

Waste Stream Decision Tree

WasteSegregation Start Waste Material: Ethyl piperidin-4-ylcarbamate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Dissolved BinA Solid Waste Bin (Incineration) Solid->BinA Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains >1% Halogens NonHalogenated Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated No Halogens BinB Stream A: Halogenated Organic Waste Halogenated->BinB BinC Stream B: Non-Halogenated Organic Waste NonHalogenated->BinC

Figure 1: Decision logic for segregating piperidine carbamate waste streams to ensure compliance with incineration protocols.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Excess Reagent)

Context: Disposal of expired shelf stock or excess solid reagent.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and N95 particulate respirator (or fume hood work).

  • Containment: Transfer the solid directly into a clear polyethylene bag.

  • Secondary Containment: Place the sealed bag into a rigid HDPE waste container.

  • Deactivation (Optional but Recommended): If the quantity is small (<5g) and you wish to degrade it before disposal, dissolve in 10% HCl to form the salt, then neutralize. However, for regulatory simplicity, direct disposal as solid hazardous waste is preferred to avoid generating large volumes of liquid waste.

  • Final Disposition: Transfer to EHS for High-Temperature Incineration . This ensures the destruction of the nitrogen heterocycle.

Protocol B: Liquid Waste (Reaction Mixtures)

Context: Disposal of mother liquors or reaction mixtures containing the compound.

  • pH Check: Ensure the waste solution is neutral or slightly basic (pH 7-9). Strong acids can degrade the carbamate, potentially releasing the free amine (4-aminopiperidine derivative) which may have different volatility or toxicity profiles.

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform : Use the Halogenated waste stream.

    • If dissolved in Methanol/Ethanol/DMSO : Use the Non-Halogenated waste stream.

  • Precipitation Check: If the compound precipitates out of solution in the waste container, do not attempt to redissolve it. Note "Contains Solids" on the waste tag.

Emergency Spill Response

In the event of a benchtop spill, rapid containment prevents the spread of fine particulate dust.

Spill Cleanup Workflow

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Gloves, Goggles, N95) Alert->PPE Contain 3. Containment (Cover with Vermiculite/Sand) PPE->Contain Clean 4. Wet Wipe (Soap & Water - No Acetone) Contain->Clean Dispose 5. Disposal (Seal in Bag -> Solid Waste) Clean->Dispose

Figure 2: Immediate response protocol for solid spills. Note: Avoid using volatile solvents like acetone for initial cleaning to prevent spreading dissolved compound.

Critical Note on Cleaning Solvents: Do not use acetone or ethanol as the primary cleaning agent for a solid spill. These solvents will dissolve the carbamate and may facilitate its absorption through nitrile gloves. Use a soap and water solution or a dedicated surfactant spray to lift the solid particulates first.

Regulatory & Compliance Context

While Ethyl piperidin-4-ylcarbamate (CAS 64951-36-6) is not currently a DEA List I chemical itself, it is a direct structural analog of 4-aminopiperidine .

  • Precursor Awareness: 4-Piperidone (CAS 40064-34-4) and its carbamates are designated List I chemicals due to their use in fentanyl synthesis [1].

  • Due Diligence: Although this specific ethyl carbamate is a derivative of 4-aminopiperidine (not 4-piperidone), maintaining strict inventory logs and witnessing disposal is a "Best Practice" in drug discovery environments to demonstrate rigorous control against diversion.

References

  • Drug Enforcement Administration (DEA) . (2023).[1][2] Designation of 4-Piperidone as a List I Chemical. Federal Register, 88 FR 21902.[1] Available at: [Link][1]

Sources

Personal protective equipment for handling Piperidin-4-yl ethylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Piperidin-4-yl ethylcarbamate (often structurally identified as Ethyl piperidin-4-ylcarbamate) presents a dual-hazard profile characteristic of functionalized heterocycles. It combines the corrosivity and basicity of a secondary amine (piperidine ring) with the sensitization potential of the carbamate moiety.

Unlike standard reagents, this compound requires a safety protocol that addresses both immediate tissue damage (chemical burns) and long-term immunological sensitization. This guide synthesizes data from analogous piperidine derivatives and carbamate toxicology to establish a "Worst-Case" safety standard.

Critical Hazard Profile:

  • Corrosive (Skin/Eye): The free secondary amine (pKa ~11) can cause rapid, irreversible tissue damage to mucous membranes.

  • Sensitizer: Carbamates are known structural alerts for skin and respiratory sensitization.

  • Acute Toxicity: Treat as toxic by inhalation and ingestion (Category 3/4).[1]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the permeation kinetics of lipophilic amines and carbamates. Standard latex gloves are insufficient due to rapid breakthrough of organic bases.

PPE CategorySpecificationScientific Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses fail to protect against vapors/aerosols of volatile amines, which can cause corneal edema ("blue haze" vision).
Dermal (Body) Lab Coat (Tyvek® or Poly-coated) Standard cotton coats absorb amines, keeping the corrosive agent against the skin. Impervious material is required for transfers >100 mg.
Dermal (Hand) Double Nitrile System 1. Inner: 4 mil Nitrile (High dexterity)2. Outer: 8 mil Nitrile (Extended Cuff)Breakthrough Time: <15 mins for standard nitrile against neat amines. Double gloving provides a "sacrificial layer" allowing safe doffing upon contamination.
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Spill)Volatile amines trigger respiratory spasms. All handling must occur in a hood with face velocity 0.4–0.6 m/s .

Engineering Controls & Handling Workflow

The "Zone of Safety" Concept

We utilizing a Self-Validating Workflow where every step requires a physical check before proceeding. This prevents "autopilot" errors common in routine synthesis.

Step-by-Step Protocol
  • Pre-Operational Validation:

    • Verify Fume Hood Sash height is at the safe working position.

    • Confirm Anemometer reading (Airflow > 80 fpm).

    • Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid in the hood for immediate neutralization of minor spills (wipes).

  • Weighing & Transfer (The Critical Step):

    • Why: Static electricity can disperse fine carbamate powders.

    • Action: Use an ionizing fan or anti-static gun on the spatula and weighing boat.

    • Technique: Weigh inside the hood. If the balance is external, use a sealed secondary container (tarred vial) for transport.

  • Solubilization:

    • Add solvent slowly. Piperidines are exothermic upon protonation (if using acidic solvents) or can splatter.

    • Caution: Avoid chlorinated solvents (DCM/Chloroform) if possible, as they facilitate rapid dermal absorption of the carbamate.

  • Decontamination (Post-Work):

    • Wipe all surfaces with 5% Acetic Acid (to protonate the amine, rendering it non-volatile and water-soluble), followed by water.

    • Logic: Water alone may just spread the lipophilic free base.

Visual Workflow: Safe Handling Loop

The following diagram illustrates the logical decision gates required during the handling process.

SafetyLoop Start START: Risk Assessment CheckAir Check Hood Airflow (>0.5 m/s) Start->CheckAir DonPPE Don PPE: Double Nitrile + Goggles CheckAir->DonPPE Pass Weighing Weighing Procedure (Anti-static precautions) DonPPE->Weighing SpillCheck Spill Detected? Weighing->SpillCheck Neutralize Neutralize: 5% Acetic Acid SpillCheck->Neutralize Yes Dissolve Solubilization (Exotherm Awareness) SpillCheck->Dissolve No Waste Waste Disposal: Basic Organic Stream Neutralize->Waste Decon Decontamination: Acid Wipe -> Water Dissolve->Decon Decon->Waste End END: Doffing Waste->End

Caption: Operational logic flow ensuring containment of amine vapors and immediate spill response pathways.

Emergency Response & Waste Disposal

Exposure Response[2][3][4][5][6][7][8]
  • Ocular: Immediate irrigation for 15 minutes .[2][3] Crucial: Hold eyelids open. Amines penetrate the cornea rapidly; seconds matter to prevent permanent opacity.

  • Dermal: Flush with water, then wash with soap.[4] Do not use solvent (ethanol/acetone) to clean skin; this increases absorption.

  • Inhalation: Move to fresh air. If "fishy" odor was detected, observe for delayed pulmonary edema (24h).

Waste Disposal Strategy

Proper segregation prevents dangerous chemical reactions in the waste stream.

Waste StreamContentsPre-Treatment
Solid Waste Contaminated gloves, weigh boats, paper towels.Double-bag in polyethylene. Label "Toxic/Corrosive - Amine".
Liquid Waste (A) Reaction mother liquors (Basic).Store in "Basic Organic" container. Do not mix with Acid waste (Exotherm/Fumes).
Liquid Waste (B) Aqueous washings (First rinse).Adjust pH to 7-9 before disposal if required by local EHS.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Ethyl 4-piperidinecarboxylate (Analogous Hazard Data). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Piperidine Derivatives and Skin Corrosion. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

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Piperidin-4-yl ethylcarbamate
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Piperidin-4-yl ethylcarbamate

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